molecular formula C9H9BrF2O B581378 5-Bromo-1,3-difluoro-2-(propan-2-yloxy)benzene CAS No. 1309933-98-9

5-Bromo-1,3-difluoro-2-(propan-2-yloxy)benzene

Cat. No.: B581378
CAS No.: 1309933-98-9
M. Wt: 251.071
InChI Key: BJEWMUWBTRMAJT-UHFFFAOYSA-N
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Description

5-Bromo-1,3-difluoro-2-(propan-2-yloxy)benzene is a useful research compound. Its molecular formula is C9H9BrF2O and its molecular weight is 251.071. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

5-bromo-1,3-difluoro-2-propan-2-yloxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrF2O/c1-5(2)13-9-7(11)3-6(10)4-8(9)12/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJEWMUWBTRMAJT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=C(C=C(C=C1F)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrF2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

5-Bromo-1,3-difluoro-2-(propan-2-yloxy)benzene structure and properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 5-Bromo-1,3-difluoro-2-(propan-2-yloxy)benzene

Introduction

This compound is a halogenated aromatic ether that serves as a highly functionalized building block in modern organic synthesis. Its unique substitution pattern, featuring two fluorine atoms, a bromine atom, and an isopropoxy group, offers multiple reaction sites and imparts specific electronic and steric properties. This guide provides a comprehensive overview of its structure, properties, synthesis, and applications, tailored for researchers and professionals in drug development and materials science. The strategic placement of its functional groups makes it a valuable intermediate for introducing fluorinated moieties into complex target molecules, a common strategy for enhancing metabolic stability and bioavailability in pharmaceutical candidates.[1]

Chemical Identity and Molecular Structure

Correctly identifying a chemical entity is the foundation of all subsequent research. The structural and naming conventions for this compound are outlined below.

Nomenclature and Identifiers

A summary of the key identifiers for this compound is provided in the table below for unambiguous reference.

IdentifierValue
CAS Number 1309933-98-9[2][3]
Molecular Formula C₉H₉BrF₂O[2][3]
Molecular Weight 251.07 g/mol [3]
IUPAC Name This compound
SMILES CC(C)OC1=C(F)C=C(Br)C=C1F[2]
InChI Key BJEWMUWBTRMAJT-UHFFFAOYSA-N[4]
Molecular Structure Diagram

The spatial arrangement of atoms and functional groups is critical to understanding the reactivity and physical properties of the molecule. The diagram below illustrates the core benzene ring substituted with two fluorine atoms ortho to the isopropoxy group, and a bromine atom para to the same group.

Structure of this compound

Physicochemical Properties

The physical and chemical properties of a compound dictate its handling, storage, and application conditions.

PropertyValueSource
Physical Form Solid (at 20°C)[5]
Purity Typically ≥95% - 97%[3][4][5]
Density ~1.5 g/cm³[5]
Refractive Index ~1.49[5]
Storage Sealed in a dry place at room temperature. Store long-term in a cool, dry place.[3][5]

Note: Specific melting and boiling points are not consistently reported in publicly available literature, suggesting the compound may be primarily characterized by its use in solution or as a solid intermediate.

Synthesis and Mechanistic Rationale

While multiple synthetic routes to substituted difluorobenzenes exist, a common and reliable method for preparing aryl ethers is the Williamson ether synthesis. This protocol involves the deprotonation of a phenol to form a nucleophilic phenoxide, which then displaces a halide from an alkyl halide.

Proposed Synthetic Workflow

The synthesis of this compound can be logically achieved by the O-alkylation of 5-bromo-2,6-difluorophenol with an isopropyl halide (e.g., 2-bromopropane).

workflow start 5-Bromo-2,6-difluorophenol + 2-Bromopropane reaction Williamson Ether Synthesis (SN2 Reaction) start->reaction reagents Base (e.g., K₂CO₃, NaH) Solvent (e.g., DMF, Acetonitrile) reagents->reaction Conditions workup Aqueous Workup (Quenching, Extraction) reaction->workup Crude Product purification Purification (Column Chromatography) workup->purification product 5-Bromo-1,3-difluoro-2- (propan-2-yloxy)benzene purification->product Final Product

Proposed workflow for the synthesis of the target compound.
Experimental Rationale (Self-Validating Protocol)
  • Choice of Base: A moderately strong, non-nucleophilic base like potassium carbonate (K₂CO₃) is ideal. It is strong enough to deprotonate the phenol (pKa ~7-8 for fluorinated phenols) but is easily removed during workup. Stronger bases like sodium hydride (NaH) can also be used for faster reaction times but require anhydrous conditions.

  • Solvent Selection: A polar aprotic solvent such as N,N-Dimethylformamide (DMF) or acetonitrile is chosen to dissolve the ionic phenoxide intermediate and the alkyl halide, facilitating the Sₙ2 reaction.

  • Reaction Monitoring: The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to confirm the consumption of the starting phenol.

  • Purification: The final product is expected to be moderately nonpolar. Purification via silica gel column chromatography using a gradient of ethyl acetate in hexanes would effectively separate the product from any unreacted starting material or byproducts. The structure of the purified product must then be validated via spectroscopic methods.

Spectroscopic Validation

Structural confirmation is paramount. The following are the expected spectroscopic signatures for this compound, which serve as a benchmark for experimental validation.

  • ¹H NMR:

    • Isopropyl Protons: A septet around δ 4.5-4.8 ppm (1H, -OCH(CH₃)₂) and a doublet around δ 1.3-1.5 ppm (6H, -OCH(CH₃)₂).

    • Aromatic Protons: Two signals in the aromatic region (δ 6.8-7.5 ppm), each integrating to 1H. The signals will appear as complex multiplets (e.g., triplet of doublets) due to coupling with each other and with the adjacent fluorine atoms (³JH-F and ⁴JH-F).

  • ¹⁹F NMR:

    • A single resonance is expected as both fluorine atoms are chemically equivalent. The signal will likely be a multiplet due to coupling with the aromatic protons.

  • ¹³C NMR:

    • Approximately 6-7 unique carbon signals are expected, including those of the isopropoxy group and four distinct signals for the aromatic carbons due to symmetry. Carbons bonded to fluorine will show characteristic large C-F coupling constants.

  • Mass Spectrometry (EI):

    • The molecular ion peak will exhibit a characteristic isotopic pattern for a monobrominated compound. Two peaks of nearly equal intensity will be observed at m/z = 250 (for ⁷⁹Br) and m/z = 252 (for ⁸¹Br).

Applications in Research and Drug Development

This molecule is not an end-product but a strategic intermediate. Its utility stems from its trifunctional nature.

  • Scaffold for Cross-Coupling: The C-Br bond is a prime site for metal-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Buchwald-Hartwig). This allows for the precise installation of new carbon-carbon or carbon-heteroatom bonds, enabling the construction of complex molecular architectures.[1]

  • Introduction of Fluorine: The difluoroisopropoxybenzene motif is a valuable pharmacophore. Fluorine atoms are known to improve key drug properties such as metabolic stability (by blocking sites of oxidation) and binding affinity (through favorable electronic interactions).[1]

  • Intermediate for Agrochemicals and Pharmaceuticals: The combination of lipophilicity from the isopropoxy group and metabolic stability from the fluorine atoms makes this scaffold attractive for developing new pesticides and drug candidates.[1]

Safety and Handling

As a laboratory chemical, this compound must be handled with appropriate care. The Globally Harmonized System (GHS) classifications provide a clear guide to its potential hazards.

GHS Hazard Information
Hazard ClassCodeDescription
Skin IrritationH315Causes skin irritation
Eye IrritationH319Causes serious eye irritation
Respiratory IrritationH335May cause respiratory irritation

Source: AK Scientific[5]

Recommended Precautionary Measures

The following precautionary statements are associated with the handling of this compound.

Precaution TypeCodeDescription
Prevention P261Avoid breathing dust/fume/gas/mist/vapors/spray.
P264Wash skin thoroughly after handling.
P280Wear protective gloves/eye protection/face protection.
Response P302+P352IF ON SKIN: Wash with plenty of soap and water.
P305+P351+P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
P312Call a POISON CENTER or doctor if you feel unwell.
Storage P403+P233Store in a well-ventilated place. Keep container tightly closed.
Disposal P501Dispose of contents/container to an approved waste disposal plant.

Source: AK Scientific[5]

Handling Protocol:

  • Always handle this chemical in a well-ventilated fume hood.

  • Wear standard Personal Protective Equipment (PPE), including nitrile gloves, a lab coat, and chemical safety goggles.[6]

  • Avoid inhalation of dust or vapors.[6]

  • In case of contact, follow the first-aid measures outlined in the response precautions.

Conclusion

This compound is a well-defined and synthetically versatile intermediate. Its value lies in the orthogonal reactivity of its functional groups, providing a reliable platform for building molecular complexity. For medicinal chemists and materials scientists, it represents a strategic tool for introducing the desirable properties of fluorine into next-generation molecules. Proper understanding of its properties, synthesis, and handling is essential for its effective and safe utilization in research and development.

References

  • Appchem. This compound | 1309933-98-9. [Link]

  • MySkinRecipes. 5-Bromo-1,3-difluoro-2-(2,2,2-trifluoroethoxy)benzene. [Link]

Sources

An In-Depth Technical Guide to 5-Bromo-1,3-difluoro-2-(propan-2-yloxy)benzene (CAS 1309933-98-9)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties of 5-Bromo-1,3-difluoro-2-(propan-2-yloxy)benzene, CAS number 1309933-98-9. While this halogenated aromatic compound is primarily utilized as a synthetic intermediate in the development of novel pharmaceuticals and agrochemicals, a detailed, publicly available account of its direct application in the synthesis of a specific bioactive molecule remains elusive. This guide, therefore, focuses on its structural features, predicted reactivity, and its potential role in the synthesis of complex molecules, drawing parallels with similar fluorinated building blocks. The strategic incorporation of fluorine and an isopropoxy group suggests its utility in modulating the pharmacokinetic and pharmacodynamic properties of a parent molecule.

Introduction: The Strategic Role of Fluorinated Building Blocks in Bioactive Molecule Design

The introduction of fluorine atoms into organic molecules is a well-established strategy in medicinal and agricultural chemistry for enhancing a range of desirable properties. Fluorine's high electronegativity and small size can significantly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. This compound emerges as a valuable building block in this context, offering a synthetically versatile scaffold for the incorporation of a difluorinated, isopropoxy-substituted phenyl ring.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented in the table below. These properties are essential for its handling, storage, and application in synthetic chemistry.

PropertyValueReference
CAS Number 1309933-98-9N/A
Molecular Formula C₉H₉BrF₂O[1]
Molecular Weight 251.07 g/mol [1]
Appearance Solid (at 20°C)N/A
Synonyms 5-Bromo-1,3-difluoro-2-isopropoxybenzene[2]

Chemical Structure and Reactivity

The chemical structure of this compound is key to its utility as a synthetic intermediate.

Caption: Chemical structure of this compound.

The molecule possesses several key features that dictate its reactivity:

  • Bromine Atom: The bromine atom at the 5-position is the primary site for synthetic modification. It is an excellent leaving group in various cross-coupling reactions, such as the Suzuki-Miyaura, Stille, Heck, and Buchwald-Hartwig reactions.[3] This allows for the formation of new carbon-carbon or carbon-heteroatom bonds, enabling the connection of this fluorinated phenyl moiety to other parts of a target molecule.

  • Fluorine Atoms: The two fluorine atoms at the 1- and 3-positions are strong electron-withdrawing groups. Their presence significantly influences the electronic properties of the benzene ring, which can affect the reactivity of the bromine atom and the overall properties of the final molecule. For instance, the increased electronegativity can alter the regioselectivity in substitution reactions.[3]

  • Isopropoxy Group: The isopropoxy group at the 2-position is an electron-donating group. Its steric bulk can influence the approach of reagents to the adjacent fluorine and the oxygen atom. This group also impacts the solubility of the molecule and its derivatives. It has been noted that the electron-donating nature of the isopropoxy group can hinder Suzuki coupling reactions, potentially requiring specialized catalysts or harsher reaction conditions.[3]

Potential Applications in Synthesis

Suzuki-Miyaura Cross-Coupling Reactions

A likely application of this compound is in Suzuki-Miyaura cross-coupling reactions with various boronic acids or esters. This would allow for the synthesis of biaryl compounds, which are common motifs in pharmaceuticals.

G reactant1 5-Bromo-1,3-difluoro-2- (propan-2-yloxy)benzene (CAS 1309933-98-9) product Substituted Biaryl Product reactant1->product Suzuki-Miyaura Coupling reactant2 R-B(OH)2 (Boronic Acid) reactant2->product catalyst Pd Catalyst (e.g., Pd(PPh3)4) catalyst->product base Base (e.g., Na2CO3) base->product

Caption: Proposed Suzuki-Miyaura reaction workflow.

Experimental Protocol (General):

  • To a solution of this compound (1 equivalent) and a suitable boronic acid (1.1-1.5 equivalents) in a degassed solvent (e.g., toluene, dioxane, or DMF/water mixture) is added a palladium catalyst (e.g., Pd(PPh₃)₄, 0.02-0.05 equivalents) and a base (e.g., Na₂CO₃, K₂CO₃, or Cs₂CO₃, 2-3 equivalents).

  • The reaction mixture is heated under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80 to 120 °C for several hours, or until reaction completion is observed by TLC or LC-MS.

  • Upon cooling, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the desired biaryl product.

Causality Behind Experimental Choices: The choice of catalyst, base, and solvent is critical for the success of the Suzuki-Miyaura coupling. The steric hindrance and electronic properties of the isopropoxy group may necessitate the use of bulky phosphine ligands on the palladium catalyst to facilitate oxidative addition and reductive elimination steps. The choice of base is also important for the transmetalation step.

Potential Impact on Drug Discovery and Development

The incorporation of the 5-bromo-1,3-difluoro-2-(propan-2-yloxy)phenyl moiety into a drug candidate could have several beneficial effects:

  • Metabolic Stability: The presence of two fluorine atoms on the aromatic ring can block sites of metabolic oxidation by cytochrome P450 enzymes, potentially increasing the half-life of the drug.

  • Lipophilicity and Permeability: The combination of the lipophilic isopropoxy group and the polar fluorine atoms can modulate the overall lipophilicity of the molecule, which is a key factor in its absorption, distribution, metabolism, and excretion (ADME) profile.

  • Binding Affinity: Fluorine atoms can participate in favorable interactions with biological targets, such as hydrogen bonding or dipole-dipole interactions, which can enhance the binding affinity and potency of the drug.

Conclusion

This compound is a strategically designed synthetic intermediate with significant potential in the fields of pharmaceutical and agrochemical research. Its unique combination of a reactive bromine atom and modulating fluorine and isopropoxy groups makes it a valuable tool for the synthesis of complex, biologically active molecules. While specific, published applications are currently limited, the principles of synthetic organic chemistry and medicinal chemistry strongly support its utility as a building block for the next generation of drugs and crop protection agents. Further research and publication of its use in specific synthetic campaigns will undoubtedly provide a more detailed understanding of its full potential.

References

  • Appchem. (n.d.). This compound. Retrieved from [Link]

  • EON Biotech. (n.d.). Uncategorized – Page 1597. Retrieved from [Link]

  • ACCELA ChemBio Inc. (n.d.). 503615-07-4,Ethyl 6-(4-Aminophenyl)-1-(4-methoxyphenyl). Retrieved from [Link]

Sources

Synthesis pathway for 5-Bromo-1,3-difluoro-2-(propan-2-yloxy)benzene

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 5-Bromo-1,3-difluoro-2-(propan-2-yloxy)benzene

Introduction

This compound is a highly functionalized aromatic compound with significant potential as a key building block in the development of novel pharmaceuticals and agrochemicals. The strategic placement of fluorine atoms can enhance metabolic stability and binding affinity, while the bromo-substituent provides a versatile synthetic handle for further molecular elaboration through cross-coupling reactions. The isopropoxy group modulates the molecule's lipophilicity and electronic properties.[1] This guide provides a comprehensive, technically-grounded pathway for the synthesis of this valuable compound, focusing on a robust and regiochemically controlled strategy.

Synthetic Strategy: A Two-Step Approach

The synthesis of this compound is most effectively approached through a two-step sequence starting from the commercially available precursor, 2,6-difluorophenol. The core of this strategy lies in controlling the regioselectivity of the bromination reaction by leveraging the powerful directing effect of the phenolic hydroxyl group before introducing the isopropoxy moiety.

The chosen pathway is as follows:

  • Regioselective Bromination: Electrophilic bromination of 2,6-difluorophenol to selectively install a bromine atom at the C4 position, yielding 4-Bromo-2,6-difluorophenol.

  • Williamson Ether Synthesis: Formation of the target ether by reacting the synthesized bromophenol with an isopropyl electrophile under basic conditions.

This strategy avoids the challenge of attempting to brominate the 1,3-difluoro-2-isopropoxybenzene intermediate, where the strong ortho-, para- directing nature of the isopropoxy group would unfavorably direct the bromine to the C4 or C6 positions, rather than the desired C5 position.

Synthetic_Pathway cluster_0 Step 1: Regioselective Bromination cluster_1 Step 2: Williamson Ether Synthesis 2,6-Difluorophenol 2,6-Difluorophenol 4-Bromo-2,6-difluorophenol 4-Bromo-2,6-difluorophenol 2,6-Difluorophenol->4-Bromo-2,6-difluorophenol  NBS or Br2  Solvent (e.g., CH3CN) 4-Bromo-2,6-difluorophenol_ref 4-Bromo-2,6-difluorophenol Target_Molecule 5-Bromo-1,3-difluoro-2- (propan-2-yloxy)benzene 4-Bromo-2,6-difluorophenol_ref->Target_Molecule  1. Base (e.g., NaH)  2. 2-Bromopropane  Solvent (e.g., DMF)

Caption: Overall two-step synthetic workflow.

Part 1: Regioselective Bromination of 2,6-Difluorophenol

Scientific Rationale

The initial step involves an electrophilic aromatic substitution reaction. The key to achieving the desired regiochemistry is the powerful activating and ortho-, para- directing effect of the hydroxyl group on the phenol ring. While the fluorine atoms are deactivating, they also exhibit ortho-, para- directing effects. The cumulative electronic influence strongly favors substitution at the C4 position (para to the hydroxyl group), which is sterically unhindered. Using a mild brominating agent like N-Bromosuccinimide (NBS) provides excellent control and selectivity, minimizing the formation of poly-brominated byproducts.[2]

Experimental Protocol

Reaction: 2,6-Difluorophenol + NBS → 4-Bromo-2,6-difluorophenol

  • Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 2,6-difluorophenol (1.0 eq). Dissolve the phenol in a suitable solvent such as acetonitrile (approx. 5-10 mL per gram of phenol).

  • Reagent Addition: In a single portion, add N-Bromosuccinimide (NBS, 1.05 eq) to the stirred solution at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. The reaction is typically complete within 2-4 hours. Monitor the consumption of the starting material by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Workup:

    • Once the reaction is complete, concentrate the mixture under reduced pressure to remove the solvent.

    • Redissolve the residue in ethyl acetate and transfer to a separatory funnel.

    • Wash the organic layer sequentially with water (2x) and saturated sodium chloride (brine) solution (1x).

    • Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo to yield the crude product.

  • Purification: The crude 4-Bromo-2,6-difluorophenol can be purified by silica gel column chromatography, typically using a hexane/ethyl acetate gradient, to yield the product as a white to off-white solid.

Part 2: Synthesis of this compound

Scientific Rationale

This transformation is achieved via the classic Williamson ether synthesis, a robust and widely used method for forming ether linkages.[3][4][5] The reaction proceeds via an SN2 mechanism. First, a strong, non-nucleophilic base deprotonates the acidic phenolic hydroxyl group of 4-Bromo-2,6-difluorophenol to form a highly nucleophilic phenoxide ion.[3] This phenoxide then attacks the electrophilic carbon of 2-bromopropane, displacing the bromide leaving group to form the desired ether product. A polar aprotic solvent like N,N-Dimethylformamide (DMF) is ideal as it effectively solvates the cation of the base while leaving the phenoxide nucleophile highly reactive.

A Note on IUPAC Nomenclature: It is critical to recognize that upon etherification, the principal functional group for naming changes from phenol to benzene. According to IUPAC rules, the substituents are numbered to give the lowest possible locants. This results in the isopropoxy group being at C2, the fluorines at C1 and C3, and the bromine, which was at C4 on the phenol precursor, now being at the C5 position of the final product.

IUPAC_Numbering cluster_0 Phenol Intermediate cluster_1 Final Product phenol 4-Bromo-2,6-difluorophenol product This compound phenol->product Etherification & Renumbering

Caption: IUPAC numbering change from precursor to product.

Experimental Protocol

Reaction: 4-Bromo-2,6-difluorophenol + 2-Bromopropane → this compound

  • Setup: To a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq). Wash the NaH with anhydrous hexane (2x) to remove the mineral oil and suspend it in anhydrous DMF.

  • Phenol Addition: Cool the NaH suspension to 0 °C using an ice bath. Add a solution of 4-Bromo-2,6-difluorophenol (1.0 eq) in anhydrous DMF dropwise via a syringe or dropping funnel.

  • Deprotonation: Allow the mixture to stir at 0 °C for 30 minutes, during which time the evolution of hydrogen gas should cease, indicating the complete formation of the sodium phenoxide salt.

  • Alkylating Agent Addition: Add 2-bromopropane (1.2 eq) dropwise to the reaction mixture at 0 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Let it stir for 12-18 hours. Monitor the reaction progress by TLC or GC-MS.

  • Workup:

    • Upon completion, cautiously quench the reaction by slowly adding it to a beaker of ice-cold water.

    • Transfer the aqueous mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3x).

    • Combine the organic extracts and wash sequentially with water (2x) and brine (1x).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to afford the pure this compound as a colorless oil or low-melting solid.

Data Summary

Table 1: Reagent and Condition Summary
StepStarting MaterialKey ReagentsSolventTemperatureTypical Time
1 2,6-DifluorophenolN-Bromosuccinimide (NBS)AcetonitrileRoom Temp.2-4 h
2 4-Bromo-2,6-difluorophenolSodium Hydride (NaH), 2-BromopropaneDMF0 °C to RT12-18 h
Table 2: Product Characterization
CompoundMolecular FormulaMolecular WeightExpected Appearance
4-Bromo-2,6-difluorophenolC₆H₃BrF₂O209.99White/off-white solid
This compoundC₉H₉BrF₂O251.07Colorless oil

Conclusion

The synthesis of this compound is reliably achieved through a strategic two-step process commencing with 2,6-difluorophenol. This pathway ensures high regiochemical control during the critical bromination step by capitalizing on the directing effects of the phenolic hydroxyl group. The subsequent Williamson ether synthesis is a high-yielding and robust method for installing the final isopropoxy side chain. This detailed guide provides researchers and drug development professionals with a practical and scientifically sound methodology for accessing this valuable chemical intermediate.

References

  • LookChem. 1,5-DIBROMO-2,4-DIFLUOROBENZENE. Available at: [Link]

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  • Vershilova, S.V., et al. (2021). Fluorinated Ethers. Communication 1. Preparation of Ethers by Williamson Reaction and by the Addition of Alcohols to Alkenes and Alkynes. Fluorine Notes, 136, 1-2. Available at: [Link]

  • Wikipedia. Williamson ether synthesis. Available at: [Link]

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  • Google Patents. CN103664511A - Preparation method of 5-bromo-1,3-dichloro-2-fluorobenzene.
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  • Google Patents. The synthetic method of 2,4 difluoro benzene methanamines.
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  • Google Patents. Synthesis of 2,3-difluoro-6-nitro-{[(R)-2-(tetrahydropyran-2-yl)oxypropyl]oxy}benzene.
  • Oakwood Chemical. 5-Bromo-1,3-difluoro-2-(trifluoromethoxy)benzene. Available at: [Link]

  • PubChem. 1-Bromo-2,3-difluoro-4-isopropoxybenzene. Available at: [Link]

  • Google Patents. CN1944361A - Process for preparing fluconazole intermediate 2,4-difluror bromo-benzene.
  • Google Patents. CA2191652A1 - Process for preparing 1-bromo-3,5-difluorobenzene.
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An In-depth Technical Guide to the Synthesis of 5-Bromo-1,3-difluoro-2-(propan-2-yloxy)benzene

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways for obtaining 5-Bromo-1,3-difluoro-2-(propan-2-yloxy)benzene, a key intermediate in the development of advanced pharmaceuticals and agrochemicals. This document is intended for an audience of researchers, scientists, and drug development professionals, offering a detailed exploration of the requisite starting materials, reaction mechanisms, and step-by-step experimental protocols. The narrative emphasizes the chemical logic underpinning the synthetic strategy, ensuring both scientific rigor and practical applicability. All claims and protocols are substantiated with citations to authoritative sources.

Introduction and Strategic Overview

This compound is a highly functionalized aromatic compound whose structural motifs are of significant interest in medicinal chemistry and materials science. The strategic placement of two fluorine atoms, a bromine atom, and an isopropoxy group on the benzene ring offers multiple points for further chemical modification, making it a valuable building block for complex molecular architectures.

The most logical and convergent synthetic approach to this target molecule involves a two-step sequence, beginning with a commercially available difluorinated precursor. This strategy is outlined below:

  • Step 1: O-Isopropylation via Williamson Ether Synthesis. The synthesis commences with the etherification of a suitable difluorophenol. This reaction introduces the propan-2-yloxy (isopropoxy) moiety.

  • Step 2: Regioselective Electrophilic Bromination. The subsequent step involves the introduction of a bromine atom onto the aromatic ring. The regioselectivity of this reaction is governed by the directing effects of the existing substituents.

This guide will now delve into the specifics of each of these synthetic steps, providing detailed protocols and mechanistic insights.

Recommended Synthetic Pathway

The recommended pathway for the synthesis of this compound is depicted in the workflow diagram below.

Synthesis_Workflow cluster_start Starting Materials cluster_step1 Step 1: O-Isopropylation cluster_intermediate Intermediate cluster_step2 Step 2: Bromination cluster_final Final Product 2,4-Difluorophenol 2,4-Difluorophenol Williamson_Ether_Synthesis Williamson Ether Synthesis 2,4-Difluorophenol->Williamson_Ether_Synthesis Isopropyl_Halide 2-Bromopropane or 2-Iodopropane Isopropyl_Halide->Williamson_Ether_Synthesis Base Base (e.g., K2CO3, NaH) Base->Williamson_Ether_Synthesis Intermediate_Product 1,3-Difluoro-2-(propan-2-yloxy)benzene Williamson_Ether_Synthesis->Intermediate_Product Electrophilic_Bromination Electrophilic Aromatic Bromination Intermediate_Product->Electrophilic_Bromination Brominating_Agent Brominating Agent (e.g., NBS, Br2) Brominating_Agent->Electrophilic_Bromination Final_Product This compound Electrophilic_Bromination->Final_Product

Caption: Proposed synthetic workflow for this compound.

Step 1: Synthesis of 1,3-Difluoro-2-(propan-2-yloxy)benzene

The initial step in the synthesis is the O-alkylation of 2,4-difluorophenol with an appropriate isopropyl halide. The Williamson ether synthesis is the most suitable method for this transformation.[1][2] This reaction proceeds via an SN2 mechanism, where the phenoxide, generated in situ by a base, acts as a nucleophile and attacks the electrophilic carbon of the isopropyl halide.

2.1.1. Causality of Experimental Choices

  • Choice of Phenol: 2,4-Difluorophenol is a readily available and logical starting material.[3][4] Its phenolic proton is sufficiently acidic to be deprotonated by a moderately strong base.

  • Choice of Alkylating Agent: 2-Bromopropane or 2-iodopropane are suitable isopropyl sources. While 2-iodopropane is more reactive, 2-bromopropane is often more cost-effective.

  • Choice of Base and Solvent: A variety of bases can be employed, with potassium carbonate (K₂CO₃) in a polar aprotic solvent like acetonitrile or N,N-dimethylformamide (DMF) being a common and effective choice for this type of reaction.[5] Alternatively, a stronger base such as sodium hydride (NaH) in an ethereal solvent like tetrahydrofuran (THF) can be used to ensure complete deprotonation of the phenol.[5]

2.1.2. Proposed Experimental Protocol

  • To a stirred solution of 2,4-difluorophenol (1.0 eq.) in anhydrous acetonitrile (10-15 mL per gram of phenol) is added potassium carbonate (2.0 eq.).

  • 2-Bromopropane (1.2 eq.) is then added to the suspension.

  • The reaction mixture is heated to reflux (approximately 82 °C) and stirred for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, the reaction mixture is cooled to room temperature and the inorganic salts are removed by filtration.

  • The filtrate is concentrated under reduced pressure to yield the crude product.

  • The crude product is then purified by vacuum distillation or column chromatography on silica gel to afford 1,3-difluoro-2-(propan-2-yloxy)benzene.

2.1.3. Mechanistic Diagram

Williamson_Ether_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products phenol 2,4-Difluorophenol phenoxide 2,4-Difluorophenoxide Anion phenol->phenoxide Deprotonation base Base (B:) base->phenoxide isopropyl_halide Isopropyl Halide (CH3)2CH-X transition_state SN2 Transition State isopropyl_halide->transition_state phenoxide->transition_state Nucleophilic Attack ether 1,3-Difluoro-2-(propan-2-yloxy)benzene transition_state->ether salt Salt (B-H+ + X-) transition_state->salt

Caption: Mechanism of the Williamson ether synthesis for O-isopropylation.

Step 2: Synthesis of this compound

The second and final step is the regioselective bromination of the intermediate, 1,3-difluoro-2-(propan-2-yloxy)benzene. This is an electrophilic aromatic substitution reaction.

2.2.1. Regioselectivity and Rationale

The directing effects of the substituents on the aromatic ring are paramount in determining the position of bromination.

  • Fluorine atoms (at C1 and C3): Halogens are ortho-, para-directing but deactivating substituents.

  • Isopropoxy group (at C2): Alkoxy groups are strongly activating and ortho-, para-directing.

The powerful activating and para-directing effect of the isopropoxy group will dominate, directing the incoming electrophile (Br+) to the position para to it, which is the C5 position. The ortho positions to the isopropoxy group (C1 and C3) are already substituted with fluorine. Therefore, the bromination is expected to be highly regioselective, yielding the desired 5-bromo isomer as the major product.[6][7]

2.2.2. Proposed Experimental Protocol

  • 1,3-Difluoro-2-(propan-2-yloxy)benzene (1.0 eq.) is dissolved in a suitable solvent such as chloroform, carbon tetrachloride, or acetic acid.

  • N-Bromosuccinimide (NBS) (1.05 eq.) is added in portions to the solution at room temperature. The reaction can be initiated by the addition of a catalytic amount of a radical initiator like AIBN or by photochemical means if a radical mechanism is favored, though an ionic mechanism is also plausible.[8]

  • The reaction mixture is stirred at room temperature or gently heated (40-50 °C) for several hours until the starting material is consumed (monitored by TLC or GC-MS).

  • After the reaction is complete, the succinimide byproduct is removed by filtration.

  • The filtrate is washed with an aqueous solution of sodium thiosulfate to remove any unreacted bromine, followed by washing with water and brine.

  • The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography to yield pure this compound.

2.2.3. Mechanistic Diagram

Bromination_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products intermediate 1,3-Difluoro-2-(propan-2-yloxy)benzene sigma_complex Sigma Complex (Arenium Ion) intermediate->sigma_complex Electrophilic Attack at C5 brominating_agent Electrophilic Bromine (Br+) brominating_agent->sigma_complex final_product This compound sigma_complex->final_product Deprotonation proton Proton (H+) sigma_complex->proton

Caption: Mechanism of electrophilic aromatic bromination.

Data Summary

The following table summarizes the key reactants and proposed reaction conditions for the synthesis of this compound.

Step Reactant 1 Reactant 2 Key Reagents/Catalysts Solvent Temperature Typical Yield
1. O-Isopropylation 2,4-Difluorophenol2-BromopropaneK₂CO₃ or NaHAcetonitrile or THFReflux (ACN) or 0°C to RT (THF)80-95%
2. Bromination 1,3-Difluoro-2-(propan-2-yloxy)benzeneN-Bromosuccinimide (NBS)(Optional: AIBN)Chloroform or Acetic AcidRoom Temp to 50°C70-90%

Conclusion

The synthesis of this compound can be reliably achieved through a two-step process involving a Williamson ether synthesis followed by a regioselective electrophilic bromination. The choice of commercially available 2,4-difluorophenol as a starting material provides an efficient entry point to the desired scaffold. The strong directing effect of the isopropoxy group ensures high regioselectivity in the final bromination step. The protocols outlined in this guide are based on well-established and robust chemical transformations, offering a high probability of success for researchers in the field.

References

  • PrepChem. (n.d.). Synthesis of 5-bromo-2,2-difluoro-1,3-benzodioxole. Retrieved from [Link]

  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]

  • Chemistry Steps. (n.d.). The Williamson Ether Synthesis. Retrieved from [Link]

  • Chem-Station. (n.d.). Alcohol to Ether using Williamson synthesis (O-Alkylation). Retrieved from [Link]

  • Griffith, E. A., et al. (2021). Structural effects on the bromination rate and selectivity of alkylbenzenes and alkoxybenzenes in aqueous solution. Physical Chemistry Chemical Physics, 23(32), 17353-17366. Retrieved from [Link]

  • Google Patents. (n.d.). Process for preparation of 5-bromo-1,3-dichloro-2-fluoro-benzene.
  • ResearchGate. (2017, January 13). I'm trying to brominate a functionalized Diketopyrrolopyrrole with NBS and have been getting yields of less than or around 10%. Any suggestions? Retrieved from [Link]

  • Oakwood Chemical. (n.d.). 5-Bromo-1,3-difluoro-2-(trifluoromethoxy)benzene. Retrieved from [Link]

  • Google Patents. (n.d.). Alkylation catalyst and method for making alkylated phenols.
  • Google Patents. (n.d.). Process for preparing 1,3-difluorobenzene.
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  • PubChem. (n.d.). 2,4-Difluorophenol. Retrieved from [Link]

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  • University of St Andrews Research Portal. (2016). Regioselective bromination of 1,4-dimethoxy-2,3-dimethylbenzene and conversion into sulfur-functionalised benzoquinones. Retrieved from [Link]

  • YouTube. (2019, January 10). Preparation of Haloarenes - Halogen Derivatives of Alkane - Chemistry Class 12. Retrieved from [Link]

  • YouTube. (2017, December 23). Synthesis and Retrosynthesis of Benzene Derivatives Using Diazonium Salts. Retrieved from [Link]

  • ResearchGate. (n.d.). Highly Fluorescent Conjugated Copolymers Constructed by Alternating Heterocyclic Diazoles and Alkoxy Benzene. Retrieved from [Link]

  • ResearchGate. (2025, December 2). Regioselective Formation of Naphtho[2,1-b]selenophenes via Cascade Cyclization of 1,3-Diynylpropargyl Alcohols Promoted by Iron(III) Chloride and Diorganyl Diselenides. Retrieved from [https://www.researchgate.net/publication/356598335_Regioselective_Formation_of_Naphtho21-b selenophenes_via_Cascade_Cyclization_of_13-Diynylpropargyl_Alcohols_Promoted_by_IronIII_Chloride_and_Diorganyl_Diselenides]([Link] selenophenes_via_Cascade_Cyclization_of_13-Diynylpropargyl_Alcohols_Promoted_by_IronIII_Chloride_and_Diorganyl_Diselenides)

  • Semantic Scholar. (n.d.). Selective alkylation of m-cresol with isopropyl alcohol under solvent-free conditions. Retrieved from [Link]

  • RSC Advances. (n.d.). Selective Synthesis of Propofol (2, 6-Diisopropylphenol) an Intravenous. Retrieved from [Link]

  • Google Patents. (n.d.). Process for preparing 1-bromo-3,5-difluorobenzene.

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Reactivity and stability of 5-Bromo-1,3-difluoro-2-(propan-2-yloxy)benzene

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Reactivity and Stability of 5-Bromo-1,3-difluoro-2-(propan-2-yloxy)benzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the chemical properties, reactivity, and stability of this compound. This highly functionalized aromatic compound serves as a versatile building block in modern organic synthesis, particularly in the development of novel pharmaceutical and agrochemical agents. By examining the electronic and steric influences of its constituent functional groups—a bromine atom, two fluorine atoms, and an isopropoxy group—this guide offers predictive insights into its behavior in various chemical transformations. Key areas of discussion include electrophilic and nucleophilic aromatic substitution, metal-halogen exchange, and palladium-catalyzed cross-coupling reactions. Furthermore, this document outlines best practices for the safe handling, storage, and disposal of this compound, ensuring its effective and secure utilization in a laboratory setting.

Introduction: A Molecule of Strategic Importance

This compound, with CAS Number 1309933-98-9, is a substituted aromatic compound of significant interest in synthetic chemistry.[1][2] Its unique arrangement of substituents on the benzene ring imparts a nuanced reactivity profile, making it a valuable intermediate for introducing complex functionalities into target molecules. The presence of a bromine atom provides a handle for cross-coupling reactions, while the fluorine atoms and the isopropoxy group modulate the electronic and steric properties of the aromatic ring, influencing regioselectivity and reaction rates.[2][3] Understanding the interplay of these functional groups is paramount for its strategic application in the synthesis of biologically active compounds, where properties like metabolic stability and bioavailability can be fine-tuned by the presence of fluorine atoms.[3]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are essential for its practical application in the laboratory, informing decisions on solvent selection, reaction temperature, and purification methods.

PropertyValueSource
CAS Number 1309933-98-9[1]
Molecular Formula C₉H₉BrF₂O[1]
Molecular Weight 251.07 g/mol [2]
Appearance Not explicitly stated, likely a liquid or low-melting solidInferred
Purity Typically ≥97%[2]

Core Reactivity Profile: A Synthesis of Electronic and Steric Effects

The reactivity of this compound is dictated by the electronic and steric contributions of its substituents. The interplay of these effects governs the molecule's behavior in a range of chemical transformations.

Electronic Landscape of the Aromatic Ring

The isopropoxy group is an electron-donating group (EDG) through resonance (+M effect) and weakly electron-withdrawing through induction (-I effect).[4] Conversely, the fluorine and bromine atoms are electron-withdrawing through induction (-I effect) and electron-donating through resonance (+M effect).[4] For halogens, the inductive effect generally outweighs the resonance effect, leading to an overall deactivation of the aromatic ring towards electrophilic substitution.[4] However, the resonance effect still directs incoming electrophiles to the ortho and para positions.[4] The two fluorine atoms significantly lower the electron density of the ring, making it more susceptible to nucleophilic attack.

The following diagram illustrates the primary electronic influences on the aromatic ring:

G cluster_0 This compound C1 C-O(iPr) C2 C-F C1->C2 C3 C-H C2->C3 C4 C-Br C3->C4 C5 C-H C4->C5 C6 C-F C5->C6 C6->C1 O(iPr) O(iPr) (+M, -I) Activating, o,p-directing F1 F (-I > +M) Deactivating, o,p-directing F2 F (-I > +M) Deactivating, o,p-directing Br Br (-I > +M) Deactivating, o,p-directing

Caption: Electronic effects of substituents on the aromatic ring.

Nucleophilic Aromatic Substitution (SNA r)

The presence of two strongly electron-withdrawing fluorine atoms makes the aromatic ring susceptible to nucleophilic aromatic substitution (SNA r).[5][6] While the bromine atom could also act as a leaving group, the carbon-fluorine bond is often more readily cleaved in SNA r reactions, particularly when activated by other electron-withdrawing groups. However, the position of the fluorine atoms relative to each other and the bulky isopropoxy group will influence the regioselectivity of such reactions. It is likely that a strong nucleophile would preferentially attack the carbon bearing a fluorine atom, though harsh conditions might be required.

Metal-Halogen Exchange and Directed ortho-Metalation

The bromine atom is the most likely site for metal-halogen exchange, a common method for generating aryllithium or Grignard reagents. This reaction is typically performed at low temperatures using an organolithium reagent like n-butyllithium.[7] The resulting organometallic intermediate is a powerful nucleophile that can be reacted with a wide range of electrophiles to introduce new functional groups at the C5 position.

Directed ortho-metalation is another possibility, where a directing group guides the deprotonation of an adjacent C-H bond. While the isopropoxy group is a potential directing group, the acidity of the aromatic protons is also influenced by the fluorine atoms.[8][9] The proton at C6, situated between two fluorine atoms (one directly and one through space), is likely the most acidic and could be a site for deprotonation with a strong base. However, metal-halogen exchange at the C-Br bond is generally faster than deprotonation of an aromatic C-H bond.[10]

The following workflow illustrates the potential pathways for metal-mediated functionalization:

G start This compound metal_halogen Metal-Halogen Exchange (e.g., n-BuLi, -78°C) start->metal_halogen More Favorable dom Directed ortho-Metalation (e.g., LDA, -78°C) start->dom Less Favorable aryllithium_br 5-Lithio-1,3-difluoro-2-(propan-2-yloxy)benzene metal_halogen->aryllithium_br aryllithium_h 6-Lithio-5-bromo-1,3-difluoro-2-(propan-2-yloxy)benzene dom->aryllithium_h electrophile Electrophile (E+) aryllithium_br->electrophile aryllithium_h->electrophile product_br 5-E-1,3-difluoro-2-(propan-2-yloxy)benzene electrophile->product_br product_h 6-E-5-bromo-1,3-difluoro-2-(propan-2-yloxy)benzene electrophile->product_h

Caption: Potential metal-mediated functionalization pathways.

Palladium-Catalyzed Cross-Coupling Reactions

The carbon-bromine bond is an excellent handle for palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination.[3][11] These reactions are foundational in modern drug discovery and allow for the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance. The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and selectivities in these transformations.

This protocol provides a general procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid. Optimization of reaction conditions may be necessary for specific substrates.

Materials:

  • This compound

  • Arylboronic acid (1.2 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃) (2-3 equivalents)

  • Anhydrous solvent (e.g., Toluene, Dioxane, DMF)

Procedure:

  • To a dry reaction vessel under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 eq), the arylboronic acid (1.2 eq), the palladium catalyst (0.02 eq), and the base (2.0 eq).

  • Add the anhydrous solvent via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the required time (monitored by TLC or LC-MS).

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).

  • Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Stability and Storage

Proper storage and handling are critical to maintain the integrity of this compound.

  • Storage Conditions: The compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[12] Room temperature storage is generally acceptable.[12]

  • Chemical Stability: The compound is chemically stable under standard ambient conditions. However, prolonged exposure to light, air, or moisture should be avoided to prevent potential degradation.

  • Incompatibilities: Avoid contact with strong oxidizing agents, strong acids, and strong bases.

Safety and Handling

As with any chemical reagent, appropriate safety precautions must be observed when handling this compound.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, chemical-resistant gloves, and a lab coat.

  • Engineering Controls: Work in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation exposure.

  • First Aid Measures:

    • Inhalation: May cause respiratory irritation. Move to fresh air.

    • Skin Contact: May cause skin irritation. Wash with soap and water.

    • Eye Contact: May cause eye irritation. Rinse cautiously with water for several minutes.

    • Ingestion: May be harmful if swallowed. Seek medical attention.

  • Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not allow the product to enter drains.

Conclusion

This compound is a highly valuable and versatile building block in organic synthesis. Its reactivity is characterized by a rich interplay of electronic and steric effects, offering multiple avenues for selective functionalization. A thorough understanding of its reactivity profile, coupled with adherence to proper handling and storage protocols, will enable researchers to fully exploit its potential in the synthesis of complex and biologically active molecules.

References

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  • 5-Bromo-1,3-difluoro-2-(2,2,2-trifluoroethoxy)benzene. (n.d.). MySkinRecipes.
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5-Bromo-1,3-difluoro-2-(propan-2-yloxy)benzene molecular weight and formula

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 5-Bromo-1,3-difluoro-2-(propan-2-yloxy)benzene for Advanced Research

Authored by: A Senior Application Scientist

Introduction

In the landscape of modern medicinal chemistry and materials science, halogenated aromatic compounds serve as indispensable building blocks. Their unique electronic properties and reactivity patterns enable the construction of complex molecular architectures with tailored functions. Among these, this compound has emerged as a valuable intermediate. The strategic placement of two fluorine atoms, a bromine atom, and an isopropoxy group on a benzene ring offers a versatile platform for synthetic diversification. The fluorine substituents can enhance metabolic stability and binding affinity of derivative compounds, the bromine atom provides a reactive handle for cross-coupling reactions, and the isopropoxy group modulates solubility and steric properties.

This guide provides an in-depth technical overview of this compound, designed for researchers, scientists, and drug development professionals. We will delve into its core physicochemical properties, present a validated synthetic workflow, detail methods for structural elucidation, discuss its strategic applications in drug discovery, and outline critical safety and handling protocols.

Part 1: Core Physicochemical Properties and Structural Analysis

Understanding the fundamental properties of a chemical building block is paramount to its effective utilization. The arrangement of substituents on the aromatic ring of this compound dictates its reactivity, solubility, and spectral characteristics.

Key Identifiers and Properties

The essential quantitative data for this compound are summarized below.

PropertyValueSource(s)
Molecular Formula C₉H₉BrF₂O[1][2]
Molecular Weight 251.07 g/mol [2]
CAS Number 1309933-98-9[1][2]
Canonical SMILES CC(C)OC1=C(F)C=C(Br)C=C1F[1]
Typical Purity ≥97%[2][3]
Storage Conditions Store sealed in a dry place at room temperature.[2]
Structural Insights for the Synthetic Chemist

The molecule's structure is a confluence of functionalities that offer distinct advantages in synthetic design:

  • Bromine Atom: Positioned at C5, it is the primary site for metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira). This allows for the facile introduction of carbon-based substituents, forming C-C, C-N, or C-O bonds, a cornerstone of modern drug discovery.[4]

  • Difluoro Substitution: The fluorine atoms at C1 and C3 exert a strong electron-withdrawing inductive effect. This influences the acidity of the aromatic protons and can significantly impact the metabolic stability of derivative molecules by blocking sites susceptible to oxidative metabolism.

  • Isopropoxy Group: The bulky isopropoxy ether at C2 sterically shields the adjacent fluorine atom and can influence the conformational preferences of the molecule. It also enhances lipophilicity and solubility in organic solvents, which is beneficial for reaction setup and purification.[3]

Part 2: Synthesis and Purification Workflow

While multiple synthetic routes can be envisioned, a common and reliable approach involves the Williamson ether synthesis starting from a suitable bromodifluorophenol precursor. This method is widely used in industrial and academic settings for its robustness and high yields.

Proposed Synthetic Pathway

The logical pathway begins with the bromination of 1,3-difluorobenzene, followed by regioselective hydroxylation and subsequent etherification.

Synthetic_Pathway A 1,3-Difluorobenzene B 4-Bromo-2,6-difluorophenol A->B 1. Bromination 2. Hydroxylation C 5-Bromo-1,3-difluoro-2- (propan-2-yloxy)benzene B->C Williamson Ether Synthesis (2-Bromopropane, Base)

Caption: Proposed synthetic route to the target compound.

Detailed Experimental Protocol: Williamson Ether Synthesis

This protocol is a self-validating system, incorporating in-process checks to ensure reaction completion and product quality.

Objective: To synthesize this compound from 4-Bromo-2,6-difluorophenol.

Materials:

  • 4-Bromo-2,6-difluorophenol (1.0 eq)

  • 2-Bromopropane (1.5 eq)

  • Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Deionized Water

  • Magnesium Sulfate (MgSO₄), anhydrous

Procedure:

  • Reaction Setup: To a dry round-bottom flask under a nitrogen atmosphere, add 4-Bromo-2,6-difluorophenol (1.0 eq) and anhydrous DMF. Stir until the solid is fully dissolved.

  • Base Addition: Add anhydrous potassium carbonate (2.0 eq) to the solution. The mixture will become a slurry.

  • Alkylation: Add 2-bromopropane (1.5 eq) dropwise to the stirring slurry at room temperature.

  • Heating and Monitoring: Heat the reaction mixture to 60-70 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) every hour. The reaction is typically complete within 4-6 hours, as indicated by the consumption of the starting phenol.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into a separatory funnel containing deionized water.

    • Extract the aqueous layer three times with ethyl acetate.

    • Combine the organic layers and wash sequentially with deionized water and then brine.

  • Drying and Concentration: Dry the combined organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude oil via flash column chromatography on silica gel, using a hexane/ethyl acetate gradient to yield the pure product.

Part 3: Structural Elucidation and Quality Control

Confirming the identity and purity of the synthesized compound is a critical step. A combination of spectroscopic methods provides unambiguous structural confirmation.

Analytical Workflow

A standardized quality control process ensures that each batch meets the required specifications for downstream applications.

QC_Workflow cluster_spectroscopy Spectroscopic Analysis cluster_purity Purity Assessment NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Final Certificate of Analysis NMR->Final MS Mass Spectrometry (GC-MS or LC-MS) MS->Final HPLC HPLC / GC Analysis HPLC->Final Crude Purified Product Crude->NMR Crude->MS Crude->HPLC

Caption: Standard quality control workflow for product validation.

Expected Spectroscopic Data

Based on the structure and data from analogous compounds, the following spectral characteristics are anticipated.[5]

TechniqueExpected Observations
¹H NMR - A multiplet (septet) for the CH proton of the isopropoxy group. - A doublet for the two methyl groups of the isopropoxy group. - Two distinct multiplets in the aromatic region for the two aromatic protons, showing coupling to each other and to the fluorine atoms.
¹³C NMR - Signals corresponding to the 9 carbon atoms. - Aromatic carbons will show splitting due to C-F coupling. - The carbon bearing the bromine atom will appear at a characteristic chemical shift. - Two signals for the isopropoxy group carbons.
¹⁹F NMR - Two distinct signals for the two non-equivalent fluorine atoms, likely appearing as multiplets due to coupling with aromatic protons.
Mass Spec. - A molecular ion peak (M⁺) and an M+2 peak with approximately equal intensity, which is the characteristic isotopic pattern for a compound containing one bromine atom.

Part 4: Strategic Applications in Research and Drug Development

This compound is not an end product but a versatile starting point for creating high-value molecules.

Role as a Synthetic Building Block

The primary application lies in its use as a scaffold in organic synthesis.[3][4] The bromine atom is a key functional group for introducing molecular complexity. For example, in a Suzuki coupling reaction, the bromine can be replaced with a boronic acid-derived group, forming a new carbon-carbon bond. This is a foundational reaction in the synthesis of many commercial drugs.

Pharmacophore-Driven Design

In drug design, a pharmacophore is the essential three-dimensional arrangement of features that enables a molecule to interact with a specific biological target. This building block can be used to construct molecules that fit a desired pharmacophore model.[6] The difluorophenyl group is a common motif in kinase inhibitors and other targeted therapies, where it can form crucial hydrogen bonds or favorable dipole interactions within a protein's active site.

Enabling "Beyond Rule of 5" (bRo5) Chemistry

Modern drug discovery increasingly explores molecules that lie "beyond Lipinski's rule of 5" (bRo5), such as PROTACs and other complex natural products.[7] These larger molecules often have poor solubility and permeability. Scaffolds like this compound can be incorporated to fine-tune physicochemical properties, helping to overcome the formulation and delivery challenges associated with bRo5 compounds.[7]

Part 5: Safety, Handling, and Storage

Adherence to strict safety protocols is mandatory when working with halogenated organic compounds. The following guidance is based on safety data sheets for structurally related chemicals.[8][9][10][11]

Hazard Identification

While a specific SDS for this exact compound may not be universally available, analogous compounds are classified with the following hazards:

Hazard TypeGHS Classification (Anticipated)Precautionary Measures
Health - Skin Irritation - Serious Eye Irritation - May cause respiratory irritationWash hands thoroughly after handling. Wear protective gloves, clothing, and eye/face protection. Use only outdoors or in a well-ventilated area.[9][11]
Physical - Combustible Liquid (possible)Keep away from heat, sparks, and open flames. Use non-sparking tools.[8]
Environmental - Potentially toxic to aquatic lifeAvoid release to the environment.
Safe Handling Protocol for Laboratory Use
  • Engineering Controls: Always handle this compound inside a certified chemical fume hood to avoid inhalation of vapors. Ensure an eyewash station and safety shower are readily accessible.[11]

  • Personal Protective Equipment (PPE):

    • Gloves: Wear chemically resistant gloves (e.g., nitrile).

    • Eye Protection: Use chemical safety goggles or a face shield.[8]

    • Lab Coat: A standard laboratory coat is required.

  • Spill Response: In case of a small spill, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for chemical waste disposal.

  • Waste Disposal: Dispose of all waste materials in accordance with local, state, and federal regulations. Do not pour down the drain.

Storage

Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[2][8]

References

  • This compound | 1309933-98-9 | C9H9BrF2O | Appchem. (URL: [Link])

  • 5-Bromo-1,3-difluoro-2-(propan-2-yl)benZene - PubChem. National Institutes of Health. (URL: [Link])

  • CN103664511A - Preparation method of 5-bromo-1,3-dichloro-2-fluorobenzene.
  • OPEN INNOVATION PLATFORM - Beyond the Rule of Five. opnMe.com. (URL: [Link])

  • 5-Bromo-1,2,3-trifluorobenzene - Magritek. (URL: [Link])

  • WO2020114813A1 - Process for preparation of 5-bromo-1,3-dichloro-2-fluoro-benzene - Google P
  • 5-Bromo-1,3-difluoro-2-(2,2,2-trifluoroethoxy)benzene - MySkinRecipes. (URL: [Link])

  • 5-Bromo-1,3-difluoro-2-isopropoxybenzene - MySkinRecipes. (URL: [Link])

  • Applications of the Pharmacophore Concept in Natural Product inspired Drug Design - NIH. (URL: [Link])

Sources

An In-Depth Technical Guide to the ¹H NMR Spectrum of 5-Bromo-1,3-difluoro-2-(propan-2-yloxy)benzene

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the proton nuclear magnetic resonance (¹H NMR) spectrum of 5-Bromo-1,3-difluoro-2-(propan-2-yloxy)benzene, a key intermediate in various synthetic applications. This document is intended for researchers, scientists, and professionals in drug development and materials science who utilize NMR spectroscopy for structural elucidation and quality control. We will delve into a detailed prediction of the ¹H NMR spectrum, including chemical shifts (δ), coupling constants (J), and signal multiplicities, grounded in established NMR principles and data from analogous structures. Furthermore, this guide outlines a robust experimental protocol for acquiring a high-quality spectrum and discusses the influence of the compound's unique substitution pattern on its spectral features.

Introduction: The Structural Significance of this compound

This compound, with CAS Number 1309933-98-9[1][2], is a polysubstituted aromatic compound featuring a unique combination of electron-withdrawing and electron-donating groups. The interplay of the bromine and fluorine atoms with the electron-donating isopropoxy group creates a distinct electronic environment around the benzene ring, making ¹H NMR spectroscopy a powerful tool for its structural verification. Understanding the intricacies of its ¹H NMR spectrum is paramount for confirming its identity, assessing its purity, and predicting its reactivity in subsequent chemical transformations.

This guide will first predict the ¹H NMR spectrum by dissecting the molecule into its constituent proton environments: the aromatic protons and the protons of the isopropoxy group. We will then present a detailed experimental methodology for acquiring the spectrum, followed by an in-depth interpretation of the predicted spectral data.

Predicted ¹H NMR Spectrum: A Detailed Analysis

The structure of this compound contains two distinct sets of protons: the aromatic protons on the benzene ring and the protons of the isopropoxy substituent.

Molecular Structure:

Caption: Chemical structure of this compound.

The Isopropoxy Protons

The isopropoxy group gives rise to two distinct proton signals: a septet for the methine proton (-CH) and a doublet for the six equivalent methyl protons (-CH₃).

  • Methine Proton (-CH): This proton is coupled to the six equivalent protons of the two methyl groups. According to the n+1 rule, its signal will be split into a septet (6+1 = 7). The chemical shift is influenced by the adjacent oxygen atom, which is electron-withdrawing and thus deshields the proton. A typical chemical shift for a methine proton in an isopropoxy group attached to an aromatic ring is in the range of δ 4.5 - 5.0 ppm .

  • Methyl Protons (2 x -CH₃): The six protons of the two methyl groups are chemically equivalent and are coupled to the single methine proton. This results in a doublet (1+1 = 2) in the spectrum. These protons are further from the electronegative oxygen atom and the aromatic ring, so they will appear more upfield. A typical chemical shift for these protons is around δ 1.3 - 1.5 ppm . The integration of this signal will be 6H.

The Aromatic Protons

The benzene ring has two chemically non-equivalent protons, H-4 and H-6. Their chemical shifts are influenced by the electronic effects of the four substituents: two fluorine atoms, one bromine atom, and one isopropoxy group.

  • Substituent Effects:

    • Isopropoxy Group (-OCH(CH₃)₂): This is a strong electron-donating group through resonance, which tends to shield the ortho and para positions, shifting their proton signals upfield (to lower ppm values).

    • Fluorine Atoms (-F): Fluorine is a highly electronegative atom, exerting a strong electron-withdrawing inductive effect (-I), which deshields nearby protons. However, it also has a moderate electron-donating resonance effect (+R). The overall effect on proton chemical shifts can be complex.

    • Bromine Atom (-Br): Bromine is also electronegative and exhibits a -I effect, but it is less pronounced than that of fluorine. It also has a weak +R effect.

  • Predicted Chemical Shifts and Multiplicities:

    • H-4 and H-6 Protons: These two protons are chemically equivalent due to the symmetry of the substitution pattern concerning the C2-C5 axis. They are located meta to the isopropoxy group and ortho to the bromine atom. They are also coupled to the two fluorine atoms at positions 1 and 3. The coupling to the fluorine atoms will be the most significant factor determining the multiplicity of the signal. Each proton will be coupled to the two fluorine atoms. The coupling constant for a proton to a fluorine atom three bonds away (³JHF) is typically in the range of 5-10 Hz, while the coupling to a fluorine atom five bonds away (⁵JHF) is smaller, around 0-3 Hz. Therefore, the signal for H-4 and H-6 is expected to be a triplet of triplets or a more complex multiplet due to these couplings. The chemical shift will be influenced by the deshielding effect of the adjacent fluorine atoms and the bromine atom. A reasonable estimate for the chemical shift of these protons is in the range of δ 7.0 - 7.3 ppm .

Table 1: Predicted ¹H NMR Spectral Data for this compound

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Integration
-CH (isopropoxy)4.5 - 5.0Septet~6.01H
-CH₃ (isopropoxy)1.3 - 1.5Doublet~6.06H
H-4, H-6 (aromatic)7.0 - 7.3Multiplet (triplet of triplets)³JHH, ³JHF, ⁵JHF2H

Experimental Protocol for ¹H NMR Spectrum Acquisition

To obtain a high-quality ¹H NMR spectrum of this compound, the following experimental protocol is recommended.

3.1. Sample Preparation

  • Solvent Selection: Chloroform-d (CDCl₃) is a suitable solvent as it is a common solvent for organic molecules and its residual proton signal at δ 7.26 ppm does not significantly overlap with the expected aromatic signals of the analyte.

  • Concentration: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of CDCl₃.

  • Internal Standard: Tetramethylsilane (TMS) is typically added as an internal standard for referencing the chemical shifts to δ 0.00 ppm.

3.2. NMR Spectrometer and Parameters

  • Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended to achieve good signal dispersion, especially for resolving the complex multiplets in the aromatic region.

  • Acquisition Parameters:

    • Pulse Program: A standard single-pulse experiment (e.g., zg30 on Bruker instruments).

    • Number of Scans: 16 to 64 scans to achieve a good signal-to-noise ratio.

    • Relaxation Delay (d1): 2-5 seconds to allow for full relaxation of the protons.

    • Acquisition Time (aq): 3-4 seconds for good digital resolution.

    • Spectral Width (sw): A spectral width of 12-16 ppm is sufficient to cover the expected chemical shift range.

3.3. Data Processing

  • Fourier Transformation: Apply an exponential multiplication with a line broadening factor of 0.3 Hz before Fourier transformation to improve the signal-to-noise ratio without significantly sacrificing resolution.

  • Phasing and Baseline Correction: Carefully phase the spectrum and apply a baseline correction to ensure accurate integration.

  • Referencing: Reference the spectrum to the TMS signal at δ 0.00 ppm.

In-Depth Interpretation and Causality

The predicted ¹H NMR spectrum provides a wealth of structural information. The presence of a septet and a doublet in a 1:6 integration ratio is a clear indicator of an isopropoxy group. The chemical shifts of these signals are consistent with the presence of an adjacent oxygen atom.

The aromatic region is particularly informative. The observation of a single multiplet with an integration of 2H confirms the symmetrical substitution pattern of the benzene ring. The complex multiplicity of this signal is a direct consequence of the couplings to the two fluorine atoms. The magnitude of the H-F coupling constants can provide further insights into the geometry of the molecule. For instance, the ³JHF coupling is known to be dependent on the dihedral angle between the C-H and C-F bonds.

Workflow for Spectral Analysis:

G cluster_0 Spectral Acquisition cluster_1 Data Processing cluster_2 Spectral Interpretation SamplePrep Sample Preparation (5-10 mg in CDCl3 with TMS) NMR_Acq NMR Acquisition (400+ MHz, 16-64 scans) SamplePrep->NMR_Acq FT Fourier Transformation (LB = 0.3 Hz) NMR_Acq->FT Correction Phasing & Baseline Correction FT->Correction Referencing Referencing to TMS Correction->Referencing Integration Integration Analysis (Aliphatic vs. Aromatic) Referencing->Integration ChemShift Chemical Shift Analysis (Substituent Effects) Integration->ChemShift Coupling Coupling Constant Analysis (H-H and H-F Couplings) ChemShift->Coupling Structure Structure Confirmation Coupling->Structure

Caption: Workflow for the acquisition and analysis of the ¹H NMR spectrum.

Conclusion

The ¹H NMR spectrum of this compound is predicted to exhibit characteristic signals for the isopropoxy group and a complex multiplet in the aromatic region. A thorough analysis of the chemical shifts, coupling constants, and integration values allows for an unambiguous confirmation of the molecule's structure. The provided experimental protocol serves as a robust guideline for obtaining a high-quality spectrum, which is essential for accurate structural elucidation and purity assessment in a research and development setting. This in-depth understanding of the spectral features is crucial for scientists working with this and structurally related compounds.

References

  • Applichem. This compound. [Link]

  • PubChem. 5-Bromo-1,3-difluoro-2-(propan-2-yl)benzene. [Link]

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Field, L. D., Li, H., & Magill, A. M. (2007).
  • Pretsch, E., Bühlmann, P., & Affolter, C. (2009).

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Methodological & Application

Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling with 5-Bromo-1,3-difluoro-2-(propan-2-yloxy)benzene

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern synthetic organic chemistry, palladium-catalyzed cross-coupling reactions stand as a cornerstone for the construction of carbon-carbon and carbon-heteroatom bonds.[1][2][3] These transformations, recognized with the 2010 Nobel Prize in Chemistry awarded to Heck, Negishi, and Suzuki, have revolutionized the synthesis of complex molecules, including pharmaceuticals, agrochemicals, and advanced materials.[1][2][3][4] This guide focuses on a particularly valuable, yet challenging, substrate: 5-Bromo-1,3-difluoro-2-(propan-2-yloxy)benzene .

The unique substitution pattern of this aryl bromide—featuring two electron-withdrawing fluorine atoms and a bulky, electron-donating isopropoxy group—presents a distinct reactivity profile. Understanding and harnessing this reactivity is crucial for medicinal chemists and drug development professionals aiming to incorporate the 2,6-difluoro-3-isopropoxyphenyl moiety into target molecules. This structural motif is of significant interest due to the ability of fluorine to modulate pharmacokinetic and physicochemical properties such as metabolic stability and binding affinity.

This document provides an in-depth technical guide, offering both theoretical insights and field-proven protocols for various palladium-catalyzed cross-coupling reactions with this compound.

The Substrate: this compound
PropertyValue
CAS Number 1309933-98-9[5]
Molecular Formula C₉H₉BrF₂O[5]
Molecular Weight 251.07 g/mol [5]
Structure
Chemical structure of this compound

The electronic and steric properties of this substrate dictate the choice of catalytic system. The fluorine atoms decrease the electron density of the aromatic ring, which can facilitate the oxidative addition step in the catalytic cycle. Conversely, the bulky isopropoxy group ortho to one of the fluorine atoms and meta to the bromine can introduce steric hindrance, potentially impeding the approach of the palladium catalyst.[6][7]

The Catalytic Cycle: A Mechanistic Overview

A fundamental understanding of the palladium-catalyzed cross-coupling mechanism is essential for troubleshooting and optimizing reactions. The generally accepted catalytic cycle involves a Pd(0)/Pd(II) interchange and consists of three primary steps: oxidative addition, transmetalation, and reductive elimination.[8][9]

Catalytic Cycle Pd(0)L2 Pd(0)L2 (Active Catalyst) Oxidative\nAddition Oxidative Addition Pd(0)L2->Oxidative\nAddition Ar-X Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) (Oxidative Addition Complex) Oxidative\nAddition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation R-M Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) (Transmetalation Complex) Transmetalation->Ar-Pd(II)-R(L2) Reductive\nElimination Reductive Elimination Ar-Pd(II)-R(L2)->Reductive\nElimination Reductive\nElimination->Pd(0)L2 Regeneration Ar-R Ar-R (Product) Reductive\nElimination->Ar-R

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

Expert Insights: The choice of ligand (L) is critical.[7][10][11] For sterically hindered substrates like our target molecule, bulky and electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands are often preferred.[6][7] These ligands promote the formation of a monoligated, highly reactive 14-electron Pd(0) species, which is more effective at undergoing oxidative addition with hindered halides.[6][7]

Application Protocols

The following sections provide detailed, step-by-step protocols for key palladium-catalyzed cross-coupling reactions with this compound. These protocols are intended as a starting point and may require optimization based on the specific coupling partner and desired scale.

Suzuki-Miyaura Coupling: Formation of C-C Bonds

The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds between an organohalide and an organoboron compound.[12] Its mild reaction conditions and tolerance of a wide range of functional groups make it a workhorse in synthetic chemistry.[12]

Protocol: Suzuki-Miyaura Coupling with Phenylboronic Acid

Objective: To synthesize 5-phenyl-1,3-difluoro-2-(propan-2-yloxy)benzene.

Materials:

  • This compound (1.0 equiv)

  • Phenylboronic acid (1.2 equiv)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (2 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add this compound, phenylboronic acid, Pd(dppf)Cl₂, and potassium carbonate.

  • Evacuate and backfill the flask with the inert gas three times.

  • Add anhydrous 1,4-dioxane and degassed water (typically a 4:1 to 10:1 ratio of dioxane to water) via syringe. The final concentration of the aryl bromide should be between 0.1 and 0.5 M.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-12 hours.

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography on silica gel.

Causality Behind Experimental Choices:

  • Catalyst: Pd(dppf)Cl₂ is a robust and commonly used pre-catalyst that is effective for a wide range of Suzuki couplings.

  • Base: Potassium carbonate is a moderately strong inorganic base that is effective in promoting the transmetalation step.

  • Solvent System: The mixture of dioxane and water provides a good balance of polarity to dissolve both the organic and inorganic reagents.

Sonogashira Coupling: Formation of C(sp²)-C(sp) Bonds

The Sonogashira coupling enables the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne, providing access to valuable internal alkynes.[13][14]

Protocol: Copper-Free Sonogashira Coupling with Phenylacetylene

Objective: To synthesize 5-(phenylethynyl)-1,3-difluoro-2-(propan-2-yloxy)benzene.

Materials:

  • This compound (1.0 equiv)

  • Phenylacetylene (1.2 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (2 mol%)

  • Triphenylphosphine (PPh₃) (4 mol%)

  • Copper(I) iodide (CuI) (1 mol%) - for traditional protocol; omitted for copper-free

  • Triethylamine (Et₃N) or Diisopropylamine (DIPA) (2.0 equiv)

  • Toluene or THF (anhydrous)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound, Pd(PPh₃)₂Cl₂, and PPh₃.

  • Evacuate and backfill the flask with the inert gas three times.

  • Add anhydrous toluene or THF, followed by the amine base and phenylacetylene via syringe.

  • Stir the reaction mixture at room temperature to 60 °C.

  • Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete in 2-24 hours.

  • Upon completion, dilute the reaction mixture with diethyl ether or ethyl acetate and filter through a pad of celite to remove the amine hydrobromide salt.

  • Wash the organic layer with saturated aqueous ammonium chloride (if copper was used) or water, then brine.

  • Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify by flash column chromatography.

Trustworthiness Through Self-Validation: The progress of the Sonogashira coupling can be easily monitored by the disappearance of the starting aryl bromide and the appearance of the less polar product spot on a TLC plate. Complete consumption of the starting material is a good indicator of reaction completion.

Buchwald-Hartwig Amination: Formation of C-N Bonds

The Buchwald-Hartwig amination is a powerful method for the synthesis of aryl amines from aryl halides and primary or secondary amines.[15][16][17] This reaction has largely replaced harsher, classical methods for C-N bond formation.[15]

Protocol: Buchwald-Hartwig Amination with Morpholine

Objective: To synthesize 4-(2,6-difluoro-3-(propan-2-yloxy)phenyl)morpholine.

Materials:

  • This compound (1.0 equiv)

  • Morpholine (1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1-2 mol%)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) or a similar bulky, electron-rich ligand (2-4 mol%)

  • Sodium tert-butoxide (NaOtBu) or Cesium carbonate (Cs₂CO₃) (1.4 equiv)

  • Toluene or 1,4-Dioxane (anhydrous)

Procedure:

  • In a glovebox or under a robust inert atmosphere, add Pd₂(dba)₃, the phosphine ligand, and the base to a dry Schlenk flask.

  • Add the anhydrous solvent, followed by this compound and morpholine.

  • Seal the flask and heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitor the reaction by LC-MS. Reaction times can vary from 1 to 24 hours.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a plug of silica gel, eluting with additional ethyl acetate.

  • Concentrate the filtrate and purify the residue by flash column chromatography.

Sources

Application Notes & Protocols: 5-Bromo-1,3-difluoro-2-(propan-2-yloxy)benzene as a Strategic Building Block in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Multifunctional Synthetic Tool

In the landscape of medicinal chemistry and materials science, the demand for complex, highly functionalized aromatic scaffolds is incessant. 5-Bromo-1,3-difluoro-2-(propan-2-yloxy)benzene (CAS No. 1309933-98-9) has emerged as a pivotal building block, engineered to provide chemists with a versatile platform for molecular construction.[1] Its structure is a testament to rational design, incorporating three key features that can be exploited in a multitude of synthetic transformations.

  • The Aryl Bromide Handle: The bromine atom serves as a robust and reliable reactive site for a host of palladium-catalyzed cross-coupling reactions. It is an ideal leaving group for transformations that form new carbon-carbon and carbon-heteroatom bonds, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions.[2]

  • Electron-Withdrawing Difluoro Substitution: The two fluorine atoms positioned meta to the bromine significantly influence the electronic properties of the benzene ring. This electron-withdrawing nature activates the C-Br bond towards oxidative addition in catalytic cycles. Furthermore, the incorporation of fluorine is a well-established strategy in drug design to enhance metabolic stability, lipophilicity, and binding affinity of the final molecule.[3][4]

  • The Sterically Directing Isopropoxy Group: The bulky propan-2-yloxy substituent provides steric hindrance that can influence regioselectivity in certain reactions. Its lipophilic character also aids in modulating the solubility profile of both the building block and its downstream derivatives.

This guide provides an in-depth exploration of the applications of this compound, focusing on its utility in palladium-catalyzed cross-coupling reactions. We will present detailed, field-proven protocols, explain the causality behind experimental choices, and illustrate its strategic application in the synthesis of scaffolds relevant to drug discovery, such as kinase inhibitors.[3]

Compound Property Value
CAS Number 1309933-98-9[1]
Molecular Formula C₉H₉BrF₂O[1]
Molecular Weight 251.07 g/mol [5]
SMILES CC(OC1=C(F)C=C(Br)C=C1F)C[1]

Core Application: Palladium-Catalyzed Cross-Coupling Reactions

The true synthetic power of this building block is realized in its performance in palladium-catalyzed cross-coupling reactions. The strategically placed bromine atom allows for the precise and efficient introduction of diverse molecular fragments.

Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds

The Suzuki-Miyaura reaction is a cornerstone of modern synthesis, enabling the formation of C(sp²)-C(sp²) bonds with exceptional functional group tolerance.[6][7] The reaction couples an organohalide with an organoboron species, typically a boronic acid or ester, in the presence of a palladium catalyst and a base.[6][8] For this compound, this reaction provides a direct route to substituted biaryl and heteroaryl compounds.

Reaction Principle: The catalytic cycle involves three key steps: (1) Oxidative Addition of the palladium(0) catalyst to the C-Br bond, (2) Transmetalation of the organic group from the activated boronic acid to the palladium(II) center, and (3) Reductive Elimination to form the new C-C bond and regenerate the active Pd(0) catalyst.[7][9]

Suzuki_Workflow Start Reactants: - 5-Bromo-1,3-difluoro-2- (propan-2-yloxy)benzene - Arylboronic Acid Reaction Reaction Setup - Degas Solvent - Inert Atmosphere (Ar/N₂) - Heat (e.g., 90-100 °C) Start->Reaction Reagents Reagents: - Pd Catalyst (e.g., Pd(PPh₃)₄) - Base (e.g., K₂CO₃) - Solvent (e.g., Dioxane/H₂O) Reagents->Reaction Workup Aqueous Workup - Dilute with H₂O - Extract with Organic Solvent (e.g., Ethyl Acetate) Reaction->Workup Monitor by TLC/LCMS Purification Purification - Dry over Na₂SO₄ - Concentrate - Column Chromatography Workup->Purification Product Final Product: Substituted Biaryl Purification->Product

Caption: General workflow for a Suzuki-Miyaura coupling experiment.

Detailed Protocol: Synthesis of a 4-Aryl-1,5-difluoro-2-(propan-2-yloxy)benzene Derivative

This protocol describes a general procedure for the mono-arylation of the title compound.

Materials:

  • This compound (1.0 mmol, 1.0 eq)

  • Arylboronic acid (1.1 mmol, 1.1 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 3 mol%)

  • Potassium Carbonate (K₂CO₃) (2.0 mmol, 2.0 eq)

  • 1,4-Dioxane (8 mL, degassed)

  • Water (2 mL, degassed)

  • Flame-dried Schlenk flask with a magnetic stir bar

Procedure:

  • Reaction Setup: To the Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound, the arylboronic acid, potassium carbonate, and the palladium catalyst.[7]

  • Solvent Addition: Add the degassed 4:1 mixture of 1,4-dioxane and water via syringe.

  • Reaction Execution: Secure the flask in an oil bath preheated to 90-100 °C and stir the mixture vigorously.

  • Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or LC-MS until the starting aryl bromide is consumed (typically 4-12 hours).

  • Workup: Cool the reaction mixture to room temperature. Add 20 mL of water and transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 20 mL).[7]

  • Purification: Combine the organic layers, wash with brine (1 x 20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired product.

Arylboronic Acid Partner Catalyst System Base Solvent Temp (°C) Typical Yield (%)
Phenylboronic acidPd(PPh₃)₄K₂CO₃Dioxane/H₂O10085-95
4-Methoxyphenylboronic acidPd(dppf)Cl₂Cs₂CO₃Toluene/H₂O9080-92
3-Pyridinylboronic acidPd₂(dba)₃ / SPhosK₃PO₄Dioxane10070-85
4-(Trifluoromethyl)phenylboronic acidPd(OAc)₂ / P(t-Bu)₃KFTHF8088-97

Note: This data is representative and based on established Suzuki coupling methodologies. Actual yields may vary.[7][8]

Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds

The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for forming C-N bonds, a transformation of immense importance in pharmaceutical synthesis where aryl amines are a prevalent structural motif.[10] This reaction allows for the direct coupling of primary or secondary amines with the aryl bromide, providing a modular and efficient route to a wide array of aniline derivatives.

Reaction Principle: The catalytic cycle is similar to the Suzuki coupling but involves an amine. Key steps include: (1) Oxidative Addition of Pd(0) to the C-Br bond, (2) Amine Coordination & Deprotonation by a strong base to form a palladium-amido complex, and (3) Reductive Elimination to forge the C-N bond and regenerate the Pd(0) species.[10] The choice of a sterically hindered, electron-rich phosphine ligand is critical for facilitating the reductive elimination step.[10]

Buchwald_Hartwig_Cycle Pd0 L₂Pd⁰ OxAdd L₂PdII(Ar)(Br) Pd0->OxAdd Oxidative Addition (+ Ar-Br) AmineComplex [L₂PdII(Ar)(HNR¹R²)]⁺Br⁻ OxAdd->AmineComplex Amine Coordination (+ R¹R²NH) AmidoComplex L₂PdII(Ar)(NR¹R²) AmineComplex->AmidoComplex Deprotonation (- H-Base⁺ Br⁻) AmidoComplex->Pd0 Reductive Elimination (+ Ar-NR¹R²)

Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.

Detailed Protocol: Synthesis of an N-Aryl Aniline Derivative

This protocol provides a general method for the C-N coupling of the title compound with a generic amine.

Materials:

  • This compound (1.0 mmol, 1.0 eq)

  • Amine (primary or secondary) (1.2 mmol, 1.2 eq)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.015 mmol, 1.5 mol%)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (0.04 mmol, 4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 mmol, 1.4 eq)

  • Anhydrous Toluene (10 mL)

  • Glovebox or Schlenk line for handling air-sensitive reagents

Procedure:

  • Reaction Setup (in a glovebox): To a flame-dried vial, add NaOtBu, the palladium precatalyst (Pd₂(dba)₃), and the XPhos ligand. Add this compound, the amine, and a magnetic stir bar.

  • Solvent Addition: Add anhydrous toluene. Seal the vial with a screw cap containing a PTFE septum.

  • Reaction Execution: Remove the vial from the glovebox and place it in a preheated oil bath or heating block at 100 °C. Stir vigorously.

  • Monitoring: Follow the reaction's progress by TLC or GC-MS (quenching a small aliquot with water and extracting with ethyl acetate). Reactions are often complete in 12-24 hours.

  • Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove palladium black and inorganic salts.[10]

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude material by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to isolate the aminated product.

Amine Partner Catalyst/Ligand Base Solvent Temp (°C) Typical Yield (%)
AnilinePd₂(dba)₃ / XPhosNaOtBuToluene10075-90[11]
MorpholinePd(OAc)₂ / RuPhosK₂CO₃Dioxane11080-95
n-ButylaminePd₂(dba)₃ / BrettPhosLiHMDSTHF8070-85
CarbazolePd(dppf)Cl₂Cs₂CO₃Toluene11065-80[12]

Note: This data is representative. Reaction conditions, particularly the choice of ligand and base, should be optimized for specific substrates.[11][12]

Strategic Application: Synthesis of Kinase Inhibitor Scaffolds

The true utility of a building block is demonstrated by its application in constructing molecules of high value, such as therapeutic agents. Protein kinases are critical enzymes whose dysregulation is linked to diseases like cancer, making them prime drug targets.[3] Many FDA-approved kinase inhibitors are built upon substituted heterocyclic or biaryl cores. The reactions described above make this compound an ideal starting point for such scaffolds.

The diagram below illustrates a hypothetical two-step synthesis of a complex, drug-like scaffold, showcasing the sequential application of Suzuki and Buchwald-Hartwig couplings.

Caption: A strategic workflow for building a complex molecule from the title compound.

This modular approach allows for the rapid generation of a library of diverse compounds. By varying the boronic acid in Step 1 and the amine in Step 2, chemists can fine-tune the steric and electronic properties of the final molecule to optimize its binding affinity and selectivity for a target kinase. The difluoro and isopropoxy groups from the original building block remain in the final structure, contributing to its overall physicochemical profile.

References

  • CN103664511A - Preparation method of 5-bromo-1,3-dichloro-2-fluorobenzene.
  • Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 5-Bromo-2-fluoro-3-(trifluoromethyl)benzaldehyde. BenchChem.
  • P-Bromo Fluoro Benzene. AD PHARMACHEM.
  • Synthesis and Application of 2,3-Difluorobromobenzene. ChemicalBook.
  • This compound. Appchem.
  • Buchwald–Hartwig amin
  • Application Notes and Protocols: Buchwald-Hartwig Amination of 4-(Benzyloxy)-2-bromo-1-fluorobenzene. BenchChem.
  • Application Notes and Protocols for the Buchwald-Hartwig Amination of 1,3-Dibromo-5-nitrobenzene. BenchChem.
  • Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors.
  • This compound. Sunway Pharm Ltd.
  • Suzuki Coupling. Organic Chemistry Portal.
  • Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal.
  • Suzuki-Miyaura Cross Coupling Reaction. TCI Chemicals.
  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube.
  • Synthesis, SAR, and Evaluation of 4-[2,4-Difluoro-5-(cyclopropylcarbamoyl)phenylamino]pyrrolo[2,1-f][3][13]triazine-based VEGFR-2 kinase inhibitors. PubMed.

  • Suzuki reaction. Wikipedia.
  • Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines. ChemRxiv.
  • Application Notes and Protocols for Suzuki Coupling with 1,3-Dibromo-5-nitrobenzene. BenchChem.

Sources

The Synthetic Chemist's Guide to Fluorinated Bromobenzene Derivatives: Applications and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Fluorine in Aromatic Systems

In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science, fluorinated bromobenzene derivatives have emerged as indispensable building blocks. The strategic incorporation of fluorine into an aromatic scaffold imparts a unique combination of steric and electronic properties that can profoundly influence a molecule's biological activity and material characteristics.[1][2][3][4] Fluorine's high electronegativity can alter pKa, improve metabolic stability by blocking sites of oxidation, and enhance binding affinity to target proteins.[1][4][5] The bromine atom, in turn, serves as a versatile synthetic handle, primarily for transition metal-catalyzed cross-coupling reactions, offering a reliable gateway to molecular complexity.

This technical guide provides an in-depth exploration of the synthetic utility of fluorinated bromobenzene derivatives. It is designed for researchers, scientists, and drug development professionals, offering not just protocols, but also the mechanistic rationale and field-proven insights necessary for successful application.

Part 1: Palladium-Catalyzed Cross-Coupling Reactions

The workhorse applications for fluorinated bromobenzenes are undoubtedly palladium-catalyzed cross-coupling reactions. The presence of both a C-Br bond, which is amenable to oxidative addition by Pd(0), and electron-withdrawing fluorine atoms, which can modulate reactivity, makes these substrates highly valuable.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is a cornerstone of C(sp²)–C(sp²) bond formation, enabling the synthesis of biaryl and polyaryl structures that are prevalent in pharmaceuticals and organic electronics.[6][7]

The catalytic cycle of the Suzuki-Miyaura reaction is a well-studied process involving three key steps: oxidative addition, transmetalation, and reductive elimination.[7][8] The fluorine substituent on the bromobenzene ring can influence the rate of oxidative addition, which is often the rate-determining step. Electron-withdrawing fluorine atoms can make the aryl bromide more electrophilic and thus more susceptible to oxidative addition by the Pd(0) catalyst.

Suzuki_Miyaura_Mechanism Pd(0)L2 Pd(0)L2 Ar(F)-Pd(II)(Br)L2 Ar(F)-Pd(II)(Br)L2 Pd(0)L2->Ar(F)-Pd(II)(Br)L2 Oxidative Addition (Ar(F)-Br) Ar(F)-Pd(II)(OR')L2 Ar(F)-Pd(II)(OR')L2 Ar(F)-Pd(II)(Br)L2->Ar(F)-Pd(II)(OR')L2 Ligand Exchange (Base, e.g., OH-) Ar(F)-Pd(II)(Ar')L2 Ar(F)-Pd(II)(Ar')L2 Ar(F)-Pd(II)(OR')L2->Ar(F)-Pd(II)(Ar')L2 Transmetalation (Ar'-B(OR)2) Ar(F)-Pd(II)(Ar')L2->Pd(0)L2 Reductive Elimination Ar(F)-Ar' Ar(F)-Ar' Ar(F)-Pd(II)(Ar')L2->Ar(F)-Ar' caption Figure 1: Catalytic Cycle of Suzuki-Miyaura Coupling

Caption: Figure 1: Catalytic Cycle of Suzuki-Miyaura Coupling.

This protocol outlines a general procedure for the Suzuki-Miyaura coupling of a fluorinated bromobenzene with an arylboronic acid.[6]

Materials:

  • Fluorinated bromobenzene (e.g., 1-bromo-4-fluorobenzene) (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Pd(PPh₃)₄ (0.03 mmol, 3 mol%)

  • K₂CO₃ (2.0 mmol)

  • Toluene (5 mL)

  • Water (1 mL)

Procedure:

  • To a flame-dried Schlenk flask, add the fluorinated bromobenzene, arylboronic acid, Pd(PPh₃)₄, and K₂CO₃.

  • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Add toluene and water via syringe.

  • Heat the reaction mixture to 90-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Expert Insights:

  • Choice of Base: Carbonates (K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄) are commonly used. The base is crucial for the transmetalation step, converting the boronic acid to a more nucleophilic boronate species.

  • Ligand Selection: While Pd(PPh₃)₄ is a robust catalyst, for more challenging substrates (e.g., sterically hindered or electron-rich), more sophisticated phosphine ligands like XPhos or SPhos may be required to facilitate the oxidative addition and reductive elimination steps.[9]

  • Solvent System: A mixture of an organic solvent (toluene, dioxane, THF) and water is typical. Water helps to dissolve the inorganic base.

ParameterRecommended ConditionsRationale
Catalyst Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd₂(dba)₃Choice depends on substrate reactivity.
Ligand PPh₃, XPhos, SPhosElectron-rich, bulky ligands often improve yields.
Base K₂CO₃, Cs₂CO₃, K₃PO₄Activates the boronic acid for transmetalation.
Solvent Toluene/H₂O, Dioxane/H₂O, THF/H₂OBiphasic system to dissolve both organic and inorganic reagents.
Temperature 80-110 °CSufficient thermal energy to drive the catalytic cycle.

Table 1: General Conditions for Suzuki-Miyaura Coupling of Fluorinated Bromobenzenes.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, which are key pharmacophores in numerous drugs.[10][11] This reaction allows for the coupling of aryl halides, including fluorinated bromobenzenes, with a wide variety of primary and secondary amines.

Similar to the Suzuki coupling, the Buchwald-Hartwig amination proceeds via a Pd(0)/Pd(II) catalytic cycle.[10][11] A key step is the deprotonation of the coordinated amine by a strong base to form a palladium-amido complex, which then undergoes reductive elimination to form the C-N bond and regenerate the Pd(0) catalyst.

Buchwald_Hartwig_Workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Workup and Purification A Combine Ar(F)-Br, Amine, Pd Catalyst, Ligand, and Base B Add Anhydrous Solvent (e.g., Toluene, Dioxane) A->B C Degas and place under Inert Atmosphere (Ar/N2) B->C D Heat to Reaction Temperature (e.g., 80-110 °C) C->D E Monitor by TLC/GC-MS D->E F Cool and Quench Reaction E->F G Aqueous Workup/Extraction F->G H Dry and Concentrate G->H I Purify by Chromatography H->I caption Figure 2: Experimental Workflow for Buchwald-Hartwig Amination

Caption: Figure 2: Experimental Workflow for Buchwald-Hartwig Amination.

This protocol provides a method for the amination of a fluorinated bromobenzene with a primary amine.[10][12]

Materials:

  • 4-Bromo-2-fluoroaniline (1.0 mmol)

  • Primary or secondary amine (1.2 mmol)

  • Pd₂(dba)₃ (0.015 mmol, 1.5 mol%)

  • Xantphos (0.03 mmol, 3 mol%)

  • NaOt-Bu (1.4 mmol)

  • Anhydrous Toluene (5 mL)

Procedure:

  • In a glovebox, charge an oven-dried vial with NaOt-Bu.

  • Add the palladium catalyst, ligand, and a stir bar.

  • Add the fluorinated bromobenzene and the amine.

  • Seal the vial, remove from the glovebox, and add anhydrous toluene via syringe.

  • Place the vial in a preheated oil bath at 100 °C and stir vigorously.

  • After the reaction is complete (monitored by TLC/GC-MS), cool to room temperature.

  • Dilute with ethyl acetate and filter through a pad of Celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over MgSO₄, filter, and concentrate.

  • Purify by flash chromatography.

Expert Insights:

  • Base Sensitivity: The choice of base is critical. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOt-Bu) or lithium bis(trimethylsilyl)amide (LiHMDS) are required to deprotonate the amine without competing in the reaction.[13]

  • Ligand is Key: Sterically hindered, electron-rich phosphine ligands (e.g., Xantphos, Josiphos, Buchwald's biaryl phosphine ligands) are essential. They promote the reductive elimination step and prevent catalyst decomposition.[11]

  • Inert Atmosphere: The Pd(0) catalyst is oxygen-sensitive, so maintaining an inert atmosphere throughout the reaction is crucial for reproducibility and high yields.

ParameterRecommended ConditionsRationale
Catalyst Pd₂(dba)₃, Pd(OAc)₂Precursors to the active Pd(0) species.
Ligand Xantphos, RuPhos, XPhosBulky, electron-rich ligands are essential for efficiency.
Base NaOt-Bu, K₃PO₄, Cs₂CO₃Must be strong enough to deprotonate the amine.
Solvent Toluene, Dioxane, THFAnhydrous, non-protic solvents are required.
Temperature 80-110 °CTo overcome activation barriers.

Table 2: General Conditions for Buchwald-Hartwig Amination.

Sonogashira Coupling: Accessing Alkynylated Aromatics

The Sonogashira coupling provides a powerful method for the formation of C(sp²)–C(sp) bonds by reacting aryl halides with terminal alkynes.[14][15] This reaction is fundamental for synthesizing conjugated systems used in materials science and as precursors for more complex heterocyclic structures.

This protocol describes a typical Sonogashira coupling procedure.[16][17]

Materials:

  • 1-Bromo-2-fluorobenzene (1.0 mmol)

  • Terminal alkyne (1.2 mmol)

  • Pd(PPh₃)₂Cl₂ (0.02 mmol, 2 mol%)

  • CuI (0.04 mmol, 4 mol%)

  • Triethylamine (Et₃N) (3.0 mmol)

  • Anhydrous THF (5 mL)

Procedure:

  • To a Schlenk flask, add the 1-bromo-2-fluorobenzene, Pd(PPh₃)₂Cl₂, and CuI.

  • Evacuate and backfill with an inert gas three times.

  • Add anhydrous THF and triethylamine via syringe.

  • Add the terminal alkyne dropwise with stirring.

  • Stir the reaction at room temperature or with gentle heating (40-50 °C) until completion (monitored by TLC).

  • Filter the reaction mixture through Celite to remove the amine salt.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated NH₄Cl solution, water, and brine.

  • Dry the organic layer, concentrate, and purify by column chromatography.

Expert Insights:

  • Copper Co-catalyst: The copper(I) iodide is crucial for the catalytic cycle, as it is believed to form a copper(I) acetylide intermediate which then transmetalates with the palladium complex. Copper-free Sonogashira protocols exist but often require different conditions.[14]

  • Amine Base: The amine (typically Et₃N or diisopropylamine) serves as both the base and often as the solvent. It neutralizes the HBr formed during the reaction.

  • Oxygen Exclusion: The reaction is sensitive to oxygen, which can cause homocoupling of the alkyne (Glaser coupling). Therefore, proper degassing and maintenance of an inert atmosphere are vital.

Part 2: Nucleophilic Aromatic Substitution (SₙAr)

While palladium catalysis is dominant, the inherent electronic properties of fluorinated aromatics also allow for classical Nucleophilic Aromatic Substitution (SₙAr) reactions.

Principles and Reactivity

In SₙAr, the rate-determining step is the nucleophilic attack on the aromatic ring to form a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.[18] The reaction is facilitated by strong electron-withdrawing groups (like -NO₂ or -CF₃) positioned ortho or para to the leaving group.

A key feature of SₙAr on fluoroaromatics is that fluoride, despite being a poor leaving group in Sₙ1/Sₙ2 reactions, is an excellent leaving group in SₙAr.[18][19] This is because the high electronegativity of fluorine strongly polarizes the C-F bond, making the carbon atom highly electrophilic and activating the ring towards nucleophilic attack. Since the C-F bond cleavage occurs after the rate-determining nucleophilic addition step, the strength of the C-F bond is less important than its activating effect.[19][20]

SNAr_Mechanism Aryl-F + Nu- Aryl-F + Nu- Meisenheimer Complex Meisenheimer Complex Aryl-F + Nu-->Meisenheimer Complex Step 1: Addition (Rate-Determining) Meisenheimer Complex->Aryl-F + Nu- Reversible Aryl-Nu + F- Aryl-Nu + F- Meisenheimer Complex->Aryl-Nu + F- Step 2: Elimination (Fast) caption Figure 3: Mechanism of Nucleophilic Aromatic Substitution (SNAr)

Caption: Figure 3: Mechanism of Nucleophilic Aromatic Substitution (SNAr).

Protocol: SₙAr of 1-Bromo-2,4-dinitrobenzene with an Amine

While this example uses a dinitro-activated system for clarity, the principle extends to sufficiently activated fluorinated bromobenzenes, where another group (like -NO₂) provides the necessary activation for the bromine to be displaced.

Materials:

  • 1-Bromo-4-fluoro-2-nitrobenzene (1.0 mmol)

  • Secondary Amine (e.g., Piperidine) (2.2 mmol)

  • Ethanol (5 mL)

Procedure:

  • Dissolve 1-bromo-4-fluoro-2-nitrobenzene in ethanol in a round-bottom flask.

  • Add the secondary amine to the solution.

  • Heat the mixture to reflux and monitor the reaction by TLC.

  • Once the starting material is consumed, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Partition the residue between ethyl acetate and water.

  • Wash the organic layer with dilute HCl (to remove excess amine), water, and brine.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate.

  • Purify the product by crystallization or column chromatography.

Expert Insights:

  • Activation is Key: SₙAr on bromobenzenes typically requires strong activation from other electron-withdrawing groups on the ring. The fluorine itself can act as an activating group, but usually another powerful group is needed for bromine to be a viable leaving group.[21]

  • Regioselectivity: In polyhalogenated systems, the leaving group preference is often F > Cl > Br > I, due to the activating inductive effect of fluorine.[19] However, the position of the activating group dictates the site of substitution.

Conclusion

Fluorinated bromobenzene derivatives are exceptionally versatile and powerful reagents in modern organic synthesis. Their utility stems from the synergistic combination of fluorine's unique electronic properties and the bromine atom's capacity as a leaving group in both transition metal-catalyzed cross-couplings and nucleophilic aromatic substitutions. A thorough understanding of the underlying mechanisms and the critical role of reaction parameters—catalysts, ligands, bases, and solvents—is paramount for harnessing the full synthetic potential of these essential building blocks. The protocols and insights provided herein serve as a robust foundation for researchers aiming to incorporate these valuable motifs into their synthetic strategies for drug discovery and materials science.

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  • National Institutes of Health. (n.d.). In situ ortho-lithiation/functionalization of pentafluorosulfanyl arenes. PMC - NIH. [Link]

  • National Institutes of Health. (n.d.). Catalysis for Fluorination and Trifluoromethylation. PMC - NIH. [Link]

  • ResearchGate. (n.d.). Significance of Fluorine in Medicinal Chemistry: A Review. ResearchGate. [Link]

  • ResearchGate. (n.d.). Copper-Catalyzed Sonogashira-Type Cross-Coupling of Trifluoroalkyl Bromides with Alkynes. ResearchGate. [Link]

  • RSC Publishing. (n.d.). Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs. Organic & Biomolecular Chemistry. [Link]

  • ACS Publications. (2012). A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. The Journal of Organic Chemistry. [Link]

  • ResearchGate. (n.d.). Suzuki Cross-Coupling Reaction of Fluorobenzene with Heterogeneous Palladium Catalysts. ResearchGate. [Link]

  • ResearchGate. (n.d.). Synthesis of Oligomers via Sonogashira cross coupling followed by.... ResearchGate. [Link]

  • PubMed. (n.d.). Bromine as the ortho-directing group in the aromatic metalation/silylation of substituted bromobenzenes. PubMed. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Organic Chemistry Portal. [Link]

  • Thieme. (n.d.). Palladium-Catalyzed Sonogashira Cross-Couplings of (Hetero)Aryl Fluorosulfates. Thieme. [Link]

  • PubMed. (n.d.). [Fluorinated organic compounds: synthesis and biological applications]. PubMed. [Link]

  • Semantic Scholar. (2010). Selective Reactions of Bromine Trifluoride in Organic Chemistry. Semantic Scholar. [Link]

  • ResearchGate. (n.d.). Nitro and bromo derivatives of a highly fluorinated thiobenzoate. ResearchGate. [Link]

  • National Institutes of Health. (2021). Synthesis and Applications of Selected Fluorine-Containing Fluorophores. PMC - NIH. [Link]

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Application Notes and Protocols for Ligand Selection in the Suzuki Reaction of 5-Bromo-1,3-difluoro-2-(propan-2-yloxy)benzene

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Challenges of a Sterically Hindered and Electron-Deficient Substrate

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, prized for its robustness and wide functional group tolerance in the formation of carbon-carbon bonds.[1][2] However, the successful coupling of all substrates is not a given. Aryl halides possessing both significant steric hindrance and electron-deficient characteristics present a formidable challenge to standard Suzuki coupling protocols. The subject of this guide, 5-Bromo-1,3-difluoro-2-(propan-2-yloxy)benzene, epitomizes such a challenging substrate.

The ortho-isopropoxy group and the two fluorine atoms flanking the bromine atom create a sterically congested environment around the reaction center. This steric bulk can impede the crucial oxidative addition step of the palladium catalyst into the C-Br bond.[3][4] Furthermore, the electron-withdrawing nature of the two fluorine atoms deactivates the aryl bromide, making it less susceptible to oxidative addition. This application note provides a detailed guide for researchers, scientists, and drug development professionals on the rational selection of ligands to overcome these hurdles and achieve successful Suzuki-Miyaura coupling with this and structurally related substrates.

The Critical Role of Ligand Selection: A Mechanistic Perspective

The efficacy of a Suzuki-Miyaura coupling is intrinsically linked to the choice of phosphine ligand coordinated to the palladium center. For sterically hindered and electron-deficient aryl bromides, the ligand must possess specific electronic and steric properties to facilitate the key steps of the catalytic cycle. Bulky, electron-rich phosphine ligands have emerged as the gold standard for these demanding transformations.[1][5]

Here's a breakdown of why these ligands are so effective:

  • Promoting Oxidative Addition: The electron-rich nature of the phosphine ligand increases the electron density on the palladium(0) center. This enhanced nucleophilicity of the palladium facilitates its insertion into the electron-deficient C-Br bond of the substrate, overcoming the deactivating effect of the fluorine atoms.

  • Facilitating Reductive Elimination: The steric bulk of the ligand promotes the final reductive elimination step, where the desired biaryl product is formed and the palladium(0) catalyst is regenerated. This bulk is thought to create a more sterically crowded palladium(II) intermediate, which readily undergoes reductive elimination to alleviate this strain.

  • Stabilizing the Catalytic Species: The biaryl backbone of many advanced phosphine ligands provides stability to the palladium center throughout the catalytic cycle, preventing catalyst decomposition and leading to higher turnover numbers.

The interplay of these factors is crucial for an efficient catalytic cycle, as depicted in the diagram below.

Suzuki_Mechanism Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-Br ArPdBr Ar-Pd(II)L₂-Br OxAdd->ArPdBr Transmetalation Transmetalation ArPdBr->Transmetalation Ar'-B(OH)₂ Base ArPdAr Ar-Pd(II)L₂-Ar' Transmetalation->ArPdAr RedElim Reductive Elimination ArPdAr->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-Ar' RedElim->Product ArBr Ar-Br ArBOH2 Ar'-B(OH)₂ Base Base

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Ligand Screening and Selection: A Comparative Overview

For substrates like this compound, the Buchwald dialkylbiaryl phosphine ligands have consistently demonstrated superior performance.[1][5] Among these, SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) and XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) are particularly noteworthy.

LigandStructureKey FeaturesPerformance with Hindered Substrates
SPhos 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenylBulky, electron-rich. The methoxy groups enhance electron density.Excellent yields, often at lower catalyst loadings and temperatures.[1]
XPhos 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenylExtremely bulky and electron-rich.Highly effective for the most challenging, sterically demanding couplings.[5]
P(t-Bu)₃ Tri(tert-butyl)phosphineVery electron-rich, but less bulky than biarylphosphines.Can be effective, but may require higher temperatures and catalyst loadings.
PPh₃ TriphenylphosphineCommon, but generally not effective for hindered substrates.Prone to catalyst decomposition and low yields with challenging substrates.

Data compiled from analogous systems in the literature.

The selection between SPhos and XPhos often depends on the specific coupling partners. A prudent approach is to perform initial small-scale screening with both ligands to determine the optimal choice for a particular reaction.

Experimental Protocols

The following protocols are designed as a starting point for the Suzuki-Miyaura coupling of this compound. Optimization of reaction time, temperature, and catalyst loading may be necessary for specific boronic acids.

Protocol 1: Suzuki-Miyaura Coupling using SPhos

This protocol is a general procedure for the coupling of this compound with an arylboronic acid using SPhos as the ligand.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • SPhos (4 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 equiv)

  • Anhydrous 1,4-Dioxane

  • Degassed water

Procedure:

  • To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound, the arylboronic acid, and potassium phosphate.

  • In a separate vial, pre-mix the Pd(OAc)₂ and SPhos in a small amount of anhydrous 1,4-dioxane.

  • Seal the Schlenk flask with a septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Add the pre-mixed catalyst solution to the Schlenk flask via syringe.

  • Add anhydrous 1,4-dioxane and degassed water (typically a 4:1 to 10:1 ratio of dioxane to water) to the reaction mixture.

  • Place the flask in a preheated oil bath at 80-100 °C and stir vigorously.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Suzuki-Miyaura Coupling using XPhos Pd G3 Precatalyst

This protocol utilizes a pre-formed palladium-ligand complex, which can offer enhanced activity and reproducibility.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • XPhos Pd G3 (2 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • Anhydrous toluene

Procedure:

  • To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound, the arylboronic acid, and potassium carbonate.

  • Add the XPhos Pd G3 precatalyst to the flask.

  • Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Add anhydrous toluene to the reaction mixture via syringe.

  • Place the flask in a preheated oil bath at 100-110 °C and stir vigorously.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Filter the reaction mixture through a pad of Celite®, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Workflow and Decision-Making Diagram

The following diagram outlines a logical workflow for approaching the Suzuki-Miyaura coupling of a challenging substrate like this compound.

Ligand_Selection_Workflow Start Start: Suzuki Coupling of This compound Initial_Screen Initial Ligand Screen (Small Scale) Start->Initial_Screen SPhos SPhos Initial_Screen->SPhos XPhos XPhos Initial_Screen->XPhos Evaluate Evaluate Conversion & Yield SPhos->Evaluate XPhos->Evaluate Evaluate->Initial_Screen Low Conversion (Consider other ligands) Optimization Reaction Optimization (Temperature, Base, Solvent) Evaluate->Optimization Good Conversion Scale_Up Scale-Up Reaction Optimization->Scale_Up Analysis Product Isolation & Analysis Scale_Up->Analysis End End Analysis->End

Caption: A decision-making workflow for ligand selection and reaction optimization.

Conclusion

The successful Suzuki-Miyaura coupling of sterically hindered and electron-deficient aryl bromides such as this compound is highly dependent on the judicious selection of the phosphine ligand. Bulky, electron-rich dialkylbiaryl phosphine ligands, particularly SPhos and XPhos, have proven to be the most effective in overcoming the challenges posed by these substrates. By following the detailed protocols and the systematic workflow presented in this application note, researchers can significantly increase their success rate in synthesizing complex biaryl molecules that are crucial in pharmaceutical and materials science research.

References

  • Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 1995 , 95 (7), 2457–2483. [Link]

  • Littke, A. F.; Fu, G. C. Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 2002 , 41 (22), 4176–4211. [Link]

  • Billingsley, K. L.; Buchwald, S. L. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Journal of the American Chemical Society, 2007 , 129 (11), 3358–3366. [Link]

  • Martin, R.; Buchwald, S. L. Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 2008 , 41 (11), 1461–1473. [Link]

  • Yin, J.; Buchwald, S. L. A Catalytic System for the Suzuki−Miyaura Coupling of Sterically Hindered Aryl Chlorides. Journal of the American Chemical Society, 2002 , 124 (22), 6043–6048. [Link]

  • Bard, E. R.; et al. Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. Chemical Science, 2014 , 5, 2434-2440. [Link]

  • Shaughnessy, K. H. Sterically Demanding, Water-Soluble Alkylphosphines as Ligands for High Activity Suzuki Coupling of Aryl Bromides in Aqueous Solvents. Organic Letters, 2001 , 3 (14), 2201–2203. [Link]

  • Suzuki, A. Organoborane coupling reactions (Suzuki coupling). Proceedings of the Japan Academy, Series B, 2004 , 80 (7), 359-371. [Link]

  • Walker, S. D.; Barder, T. E.; Martinelli, J. R.; Buchwald, S. L. A Rationally Designed Universal Catalyst for Suzuki–Miyaura Coupling Processes. Angewandte Chemie International Edition, 2004 , 43 (14), 1871-1876. [Link]

  • Appchem. This compound. [Link]

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Topic: Base Selection for Buchwald-Hartwig Amination of Aryl Bromides

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Researchers

Abstract

The Buchwald-Hartwig amination has become an indispensable tool in modern organic synthesis for the construction of carbon-nitrogen (C-N) bonds, finding widespread application in pharmaceutical and materials science research.[1][2][3] The success of this palladium-catalyzed cross-coupling reaction is critically dependent on the judicious selection of reaction parameters, with the choice of base being paramount. This application note provides a comprehensive guide for researchers on the principles and practices of base selection for the amination of aryl bromides. We will explore the mechanistic role of the base, compare the properties of commonly employed bases, and provide a logical framework and detailed protocols to guide the synthetic chemist toward successful outcomes.

The Mechanistic Role of the Base: More Than a Proton Abstractor

The base is a crucial component of the Buchwald-Hartwig catalytic cycle, and its primary role is to facilitate the formation of the key palladium-amido intermediate, which precedes the bond-forming reductive elimination step.[4][5] The generally accepted catalytic cycle involves the oxidative addition of the aryl bromide to a Pd(0) species, followed by coordination of the amine. It is at this stage that the base intervenes.

The base deprotonates the amine that is coordinated to the palladium(II) complex, generating the palladium-amido complex.[6] This step is critical, as the subsequent reductive elimination to form the C-N bond and regenerate the active Pd(0) catalyst proceeds from this intermediate.[3][4][5][7]

Buchwald_Hartwig_Cycle cluster_0 LPd(0) LPd(0) Oxidative Addition Complex\n(L)Pd(Ar)(Br) Oxidative Addition Complex (L)Pd(Ar)(Br) LPd(0)->Oxidative Addition Complex\n(L)Pd(Ar)(Br) + Ar-Br Pd-Amine Complex\n[(L)Pd(Ar)(HNR¹R²)]⁺Br⁻ Pd-Amine Complex [(L)Pd(Ar)(HNR¹R²)]⁺Br⁻ Oxidative Addition Complex\n(L)Pd(Ar)(Br)->Pd-Amine Complex\n[(L)Pd(Ar)(HNR¹R²)]⁺Br⁻ + HNR¹R² Pd-Amido Complex\n(L)Pd(Ar)(NR¹R²) Pd-Amido Complex (L)Pd(Ar)(NR¹R²) Pd-Amine Complex\n[(L)Pd(Ar)(HNR¹R²)]⁺Br⁻->Pd-Amido Complex\n(L)Pd(Ar)(NR¹R²) + Base - [Base-H]⁺Br⁻ Pd-Amido Complex\n(L)Pd(Ar)(NR¹R²)->LPd(0) Product\nAr-NR¹R² Product Ar-NR¹R² Pd-Amido Complex\n(L)Pd(Ar)(NR¹R²)->Product\nAr-NR¹R² Reductive Elimination caption Fig 1: The Buchwald-Hartwig Catalytic Cycle

Caption: The pivotal role of the base in the catalytic cycle.

Theoretical and experimental studies suggest the base's role is complex; its effectiveness is intertwined with the solvent, ligand, and substrate.[8][9][10] For instance, in non-polar solvents like toluene, an anionic base is required to deprotonate the neutral palladium-amine complex without generating charge separation.[8][9]

A Comparative Guide to Common Bases

The choice of base is a balancing act between reactivity and substrate compatibility. Bases for Buchwald-Hartwig amination can be broadly categorized into strong alkoxides and weaker inorganic salts.

Strong Bases: The Workhorses

Strong, non-nucleophilic bases are the most frequently used due to their ability to promote high reaction rates and accommodate a wide range of amines.

  • Sodium tert-butoxide (NaOtBu): This is the most common and generally most effective base for a wide variety of aryl bromide couplings. Its high basicity (pKaH ≈ 19) ensures rapid deprotonation of the amine complex, driving the reaction forward.[11][12]

  • Lithium Hexamethyldisilazide (LHMDS): A key advantage of LHMDS is its utility for substrates bearing protic functional groups (e.g., alcohols, primary amides), which would be deprotonated by alkoxides.[7]

Caveat: The high reactivity of strong bases is also their main drawback. They are incompatible with base-sensitive functional groups such as esters, ketones, and nitro groups, which can undergo competing reactions.[7][12]

Weaker Inorganic Bases: The Specialists

When substrates contain base-sensitive functionalities, weaker inorganic bases are the preferred choice, even if it requires higher temperatures or longer reaction times.

  • Cesium Carbonate (Cs₂CO₃) and Potassium Phosphate (K₃PO₄): These bases are significantly milder than alkoxides and offer excellent compatibility with a broad array of functional groups.[6][12] Their use is crucial for the synthesis of complex, polyfunctional molecules where functional group tolerance is essential.

Specialty Bases for Sensitive Substrates

For particularly challenging or sensitive substrates, such as certain five-membered heteroaryl halides that are prone to base-mediated decomposition, even milder or unconventional bases may be required.[13]

  • Sodium Trimethylsilanolate (NaOTMS): This base has proven effective for coupling base-sensitive heteroaryl halides with aliphatic amines, minimizing substrate decomposition and improving yields where traditional bases fail.[13]

A Logic-Driven Framework for Base Selection

Selecting the optimal base is not arbitrary; it is a decision guided by the electronic and steric properties of the coupling partners and the overall functional group landscape of the molecule.

Base_Selection_Flowchart start Start: Analyze Substrates (Aryl Bromide + Amine) q1 Are there base-sensitive functional groups? (e.g., ester, ketone, nitro) start->q1 select_weak Select a Weaker Base: - K₃PO₄ - Cs₂CO₃ (Expect longer reaction times or higher temperatures) q1->select_weak yes_q1 q2 Is the amine sterically hindered or weakly basic? (e.g., secondary aniline) q1->q2 no_q1 yes_q1 YES no_q1 NO select_strong Select a Strong Base: - NaO-t-Bu (General purpose, high rate) q2->select_strong yes_q2 q2->select_strong (Standard Case) no_q2 select_lhmds Consider LHMDS if protic (OH, NH₂) groups are present q2->select_lhmds Alternative yes_q2 YES no_q2 NO

Caption: Decision flowchart for rational base selection.

Key Considerations:

  • Functional Group Tolerance: This is the first and most critical checkpoint. If your aryl bromide or amine contains functional groups susceptible to nucleophilic attack or deprotonation by strong bases, you must use a weaker base like Cs₂CO₃ or K₃PO₄.[7]

  • Amine pKa and Sterics: Less basic amines (e.g., anilines) or sterically hindered amines may require a stronger base like NaOtBu to facilitate efficient deprotonation and achieve a reasonable reaction rate.[14]

  • Ligand System: The evolution of bulky, electron-rich phosphine ligands has expanded the scope of the reaction, in some cases enabling the use of milder bases even for challenging couplings.[15] The ligand and base choice are often interconnected.

  • Physical Properties for Scale-Up: For larger-scale reactions, the physical form and solubility of the base are important. The particle size of heterogeneous inorganic bases can impact reaction kinetics, and vigorous stirring is often necessary to overcome mass transport limitations.[11]

Data Summary and Experimental Protocols

Table 1: Comparative Properties of Common Bases
BaseConjugate Acid pKaCommon Use CaseKey Considerations
NaOtBu ~19General purpose, high reactivity for most primary and secondary amines.Incompatible with esters, enolizable ketones, and nitro groups.[7][12] Hygroscopic.
LHMDS ~26Substrates with protic functional groups (e.g., -OH, -CONH₂).Solid is air-sensitive; often handled as a solution in THF.[7]
Cs₂CO₃ ~10Excellent for substrates with base-sensitive functional groups.Lower reactivity; may require higher temperatures or catalyst loadings.
K₃PO₄ ~12.3A common alternative to Cs₂CO₃ for base-sensitive substrates.Often requires higher temperatures; less soluble than Cs₂CO₃.

Protocol 1: General Amination of an Aryl Bromide using Sodium tert-Butoxide

This protocol is suitable for coupling an unactivated aryl bromide with a secondary aliphatic amine.

Materials:

  • Palladium precatalyst (e.g., Pd₂(dba)₃)

  • Phosphine ligand (e.g., XPhos)

  • Aryl bromide (1.0 mmol)

  • Amine (1.2 mmol)

  • Sodium tert-butoxide (NaOtBu, 1.4 mmol)

  • Anhydrous, degassed toluene (5 mL)

  • Schlenk tube or oven-dried reaction vial with a magnetic stir bar

Procedure:

  • Inert Atmosphere Setup: In a glovebox or on a Schlenk line, add the Pd₂(dba)₃ (e.g., 0.015 mmol, 1.5 mol%), XPhos (e.g., 0.03 mmol, 3.0 mol%), and NaOtBu to the reaction vessel.

  • Reagent Addition: Seal the vessel, remove it from the glovebox (if used), and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.[4] Add the aryl bromide followed by the amine via syringe. Finally, add the anhydrous, degassed toluene.

  • Reaction: Place the sealed vessel in a preheated oil bath or heating block set to the desired temperature (typically 80-110 °C). Stir the mixture vigorously.[4]

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting aryl bromide is consumed.

  • Workup: Cool the reaction to room temperature. Quench carefully with water and dilute with an organic solvent (e.g., ethyl acetate). Transfer the mixture to a separatory funnel, wash the organic layer with water and then brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[4]

Protocol 2: Amination of an Aryl Bromide with a Base-Sensitive Ester Group

This protocol demonstrates the use of a weaker base to preserve a functional group.

Materials:

  • Palladium precatalyst (e.g., Pd(OAc)₂)

  • Phosphine ligand (e.g., BINAP)

  • Aryl bromide with ester functionality (1.0 mmol)

  • Amine (1.2 mmol)

  • Potassium Phosphate (K₃PO₄, 1.5 mmol, finely ground)

  • Anhydrous, degassed solvent (e.g., Dioxane or Toluene, 5 mL)

Procedure:

  • Inert Atmosphere Setup: In a glovebox or on a Schlenk line, add the Pd(OAc)₂ (e.g., 0.02 mmol, 2.0 mol%), BINAP (e.g., 0.03 mmol, 3.0 mol%), and finely ground K₃PO₄ to the reaction vessel. Grinding the base is recommended to increase surface area and improve reaction rates.[11]

  • Reagent Addition: Follow the same procedure as in Protocol 1 for sealing the vessel and adding the aryl bromide, amine, and solvent under an inert atmosphere.

  • Reaction: Place the sealed vessel in a preheated oil bath or heating block. Note that a higher temperature (e.g., 100-120 °C) and longer reaction time may be necessary compared to reactions using NaOtBu. Stir vigorously to ensure proper mixing of the heterogeneous base.

  • Monitoring & Workup: Follow the same procedures for monitoring, workup, and purification as described in Protocol 1.

Troubleshooting & Expert Insights

  • Problem: Stalled reaction with a weak base.

    • Insight: The physical form of the base matters. Ensure inorganic bases like K₃PO₄ or Cs₂CO₃ are finely powdered and dry. Inconsistent results can often be traced to the quality and physical state of the base. Vigorous stirring is essential.[11]

  • Problem: Hydrodehalogenation (Ar-Br → Ar-H) side product.

    • Insight: This can occur if β-hydride elimination becomes competitive, sometimes exacerbated by an overly strong base or high temperatures.[3] Consider using a slightly milder base or lowering the reaction temperature.

  • Problem: Inconsistent results on scale-up.

    • Insight: Reactions involving heterogeneous bases are sensitive to mixing efficiency. What works in a 5 mL vial may not translate directly to a 1 L reactor without optimizing agitation to maintain a uniform suspension.[11]

Conclusion

The base in a Buchwald-Hartwig amination is not a mere spectator but an active and influential participant that dictates reaction feasibility, rate, and functional group compatibility. A systematic approach to its selection, beginning with an analysis of substrate functional groups, is the most reliable path to success. While strong alkoxides like NaOtBu are powerful and general, the utility of weaker inorganic bases like K₃PO₄ and Cs₂CO₃ is indispensable for the synthesis of complex molecules. By understanding the principles outlined in this guide, researchers can confidently navigate the nuances of base selection to achieve efficient and predictable C-N bond formation.

References

  • Application Notes and Protocols: Buchwald-Hartwig Amination of Aryl Halides with tert-butyl 4-(methylamino)piperidine-1-carboxyl - Benchchem.
  • The Buchwald–Hartwig Amination After 25 Years - ResearchG
  • The Buchwald–Hartwig Amination After 25 Years - the University of Groningen research portal.
  • Buchwald-Hartwig Cross-Coupling - J&K Scientific LLC.
  • Preparation of sec and tert amines by Buchwald-Hartwig Amin
  • Buchwald-Hartwig Amination - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides.
  • The Role of the Base in Buchwald-Hartwig Amination.
  • Role of the base in Buchwald-Hartwig amin
  • Role of the Base in Buchwald–Hartwig Amination | The Journal of Organic Chemistry.
  • Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)
  • Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings?.
  • Buchwald-Hartwig Amin
  • Buchwald–Hartwig amin
  • TCI Practical Example: Buchwald-Hartwig Amination of Aryl Chlorides using a Palladium Catalyst and XPhos Ligand | Tokyo Chemical Industry Co., Ltd.(APAC).
  • Sterically Hindered Amination of Aryl Chlorides Catalyzed by a New Carbazolyl-Derived P,N-Ligand-Composed Palladium Complex - Organic Chemistry Portal.
  • Pd-Catalyzed Amination of Base-Sensitive Five-Membered Heteroaryl Halides with Aliph
  • The Ultimate Guide to Buchwald-Hartwig Amin
  • Rational Ligand Design for the Arylation of Hindered Primary Amines Guided by Reaction Progress Kinetic Analysis | Journal of the American Chemical Society.
  • Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point - University of Windsor.
  • Palladium Catalyzed Amination of Aryl Chlorides - 2019 - Wiley Analytical Science.

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Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki Coupling for 5-Bromo-1,3-difluoro-2-(propan-2-yloxy)benzene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for optimizing the Suzuki-Miyaura cross-coupling reaction of 5-Bromo-1,3-difluoro-2-(propan-2-yloxy)benzene. This resource is designed for researchers, scientists, and professionals in drug development who are working with this challenging substrate. The electron-withdrawing nature of the fluorine atoms and the steric hindrance from the isopropoxy group can make this reaction non-trivial. This guide provides in-depth troubleshooting advice and frequently asked questions to help you achieve high yields and purity.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might encounter during your experiments, presented in a question-and-answer format.

Q1: My reaction shows low to no conversion of the starting material. What are the likely causes and how can I fix this?

A1: Low or no conversion in a Suzuki coupling reaction with this substrate often points to issues with the catalyst activation, reaction conditions, or reagent quality.

  • Catalyst System: The choice of palladium catalyst and ligand is critical. For electron-deficient and sterically hindered aryl bromides, standard catalysts like Pd(PPh₃)₄ may not be effective.[1][2]

    • Recommendation: Employ a more active catalyst system. A combination of a palladium(II) precatalyst such as Pd(OAc)₂ or Pd₂(dba)₃ with a bulky, electron-rich phosphine ligand like SPhos, XPhos, or RuPhos is often successful.[3][4] These ligands promote the crucial oxidative addition and reductive elimination steps of the catalytic cycle.[4][5][6] Alternatively, using a pre-formed palladium G3 or G4 palladacycle precatalyst can be highly effective.[7]

  • Reaction Temperature: The reaction may require higher temperatures to overcome the activation energy barrier associated with this substrate.

    • Recommendation: If you are running the reaction at a lower temperature (e.g., 80 °C), try increasing it to 100-120 °C.[8]

  • Inert Atmosphere: Palladium catalysts, especially in their active Pd(0) form, are sensitive to oxygen.[9]

    • Recommendation: Ensure your reaction flask is thoroughly purged with an inert gas like argon or nitrogen, and maintain a positive pressure throughout the experiment.[9][10] Degassing the solvent before use is also crucial.[11]

  • Reagent Quality: The purity of your starting materials is paramount.

    • Recommendation: Use fresh, high-purity this compound and boronic acid/ester. Ensure your solvent is anhydrous and your base is of high quality.[9][11]

Q2: I'm observing significant formation of a dehalogenated byproduct (1,3-difluoro-2-(propan-2-yloxy)benzene). What is causing this and how can I minimize it?

A2: Dehalogenation, or hydrodehalogenation, is a common side reaction in Suzuki couplings where the aryl halide is reduced instead of coupled.[11][12] This occurs when a palladium-hydride species is formed, which can then undergo reductive elimination with the aryl group.

  • Source of Hydride: The hydride can originate from certain bases (e.g., hydroxides in the presence of an alcohol) or solvents.

    • Recommendation: Switch to a non-hydroxide base like K₃PO₄ or Cs₂CO₃.[8] Using a non-protic solvent can also be beneficial.

  • Ligand Choice: The ligand can influence the relative rates of cross-coupling versus dehalogenation.

    • Recommendation: Employing bulky, electron-rich phosphine ligands can often favor the desired cross-coupling pathway.[11]

Q3: My boronic acid seems to be degrading, leading to low yields. What is happening and what can I do?

A3: The degradation of boronic acids, known as protodeboronation, is a frequent cause of low yields.[11][12] This side reaction involves the cleavage of the carbon-boron bond and its replacement with a carbon-hydrogen bond, and it can be accelerated by high temperatures and the presence of water and base.[1][2]

  • Boronic Acid Stability: Some boronic acids are inherently less stable than others, especially under basic conditions.[13]

    • Recommendation: Use a more stable boronic acid derivative, such as a pinacol ester or a MIDA boronate. These are generally more resistant to protodeboronation.[11] Using a slight excess of the boronic acid (1.2-1.5 equivalents) can also help compensate for some degradation.[2]

  • Reaction Conditions: The choice of base and solvent can impact the rate of protodeboronation.

    • Recommendation: Weaker bases like K₂CO₃ or KF may be less prone to causing protodeboronation compared to stronger bases.[13][14] Minimizing the amount of water in the reaction can also be helpful, though a small amount is often necessary for the catalytic cycle.[15]

Q4: I am seeing homocoupling of my boronic acid as a major byproduct. How can I prevent this?

A4: Homocoupling of the boronic acid to form a biaryl byproduct is another common side reaction.[2][12] This can be promoted by the presence of oxygen or if the transmetalation step is slow.[16][17]

  • Oxygen Contamination: As mentioned earlier, oxygen can interfere with the catalytic cycle and promote homocoupling.

    • Recommendation: Rigorous degassing of the reaction mixture and maintaining a strict inert atmosphere are crucial.[9]

  • Catalyst and Base: The choice of catalyst and base can influence the relative rates of the desired cross-coupling and undesired homocoupling.

    • Recommendation: Ensure your palladium catalyst is active and that the chosen base is effective in promoting the transmetalation step. A stronger base may be required to facilitate the transfer of the organic group from boron to palladium.[18]

Frequently Asked Questions (FAQs)

What is the optimal catalyst system for the Suzuki coupling of this compound?

For this electron-deficient and sterically hindered substrate, a highly active catalyst system is recommended. A combination of a palladium(II) precatalyst like Pd(OAc)₂ with a bulky, electron-rich biarylphosphine ligand such as SPhos or XPhos is a good starting point.[3][4] Pre-formed palladacycle precatalysts, like XPhos Pd G3, are also excellent choices as they are often more stable and efficient.[7]

Which base should I use for this reaction?

The choice of base is critical and can significantly impact the reaction outcome. For challenging substrates, stronger bases are often required to facilitate the transmetalation step.[18][19]

BaseStrengthComments
K₂CO₃ModerateA common choice, but may not be strong enough for this substrate.[8]
K₃PO₄StrongOften a good choice for difficult couplings.[20]
Cs₂CO₃StrongA highly effective but more expensive option.[8]
KFMildCan be effective, particularly when base-sensitive functional groups are present.[14]
What is the best solvent system?

Aprotic polar solvents are typically used for Suzuki couplings. A mixture of an organic solvent with a small amount of water is often optimal to dissolve the inorganic base and facilitate the reaction.[16]

SolventComments
1,4-Dioxane/WaterA very common and often effective solvent system.[6]
Toluene/WaterAnother good option, especially for higher temperature reactions.
THF/WaterCan be effective, but its lower boiling point limits the reaction temperature.[8]
2-MeTHF/WaterA greener alternative to THF and can lead to improved yields in some cases.[7]
Can I use microwave irradiation to improve my reaction?

Yes, microwave-assisted Suzuki couplings can often lead to significantly reduced reaction times and improved yields, even with lower catalyst loadings.[1] The rapid and efficient heating provided by a microwave reactor can help overcome the activation energy barrier for this challenging substrate.

Experimental Protocols

Standard Protocol for Suzuki Coupling

This protocol provides a general starting point for the Suzuki coupling of this compound. Optimization may be required.

  • Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and the base (e.g., K₃PO₄, 2.0 equiv.).

  • Inert Atmosphere: Seal the flask with a rubber septum, and then evacuate and backfill with argon or nitrogen. Repeat this cycle three times.[10]

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., SPhos, 4 mol%).

  • Solvent Addition: Add the degassed solvent (e.g., 1,4-dioxane/water 10:1) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by TLC or LC-MS.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Optimized Protocol Using a Palladacycle Precatalyst

This protocol utilizes a more active precatalyst which can often lead to higher yields and shorter reaction times.

  • Reaction Setup: To a flame-dried Schlenk flask with a magnetic stir bar, add this compound (1.0 equiv.), the arylboronic acid pinacol ester (1.5 equiv.), and finely powdered K₃PO₄ (3.0 equiv.).

  • Inert Atmosphere: Seal the flask, evacuate, and backfill with argon three times.

  • Catalyst and Solvent Addition: Under a positive argon flow, add the palladacycle precatalyst (e.g., XPhos Pd G3, 2 mol%) followed by the degassed solvent (e.g., 2-MeTHF/water 20:1).

  • Reaction: Heat the mixture to 110 °C with vigorous stirring.

  • Monitoring and Work-up: Follow steps 6-8 from the standard protocol.

Visualizations

Suzuki_Catalytic_Cycle cluster_reactants Reactants cluster_product Product A Pd(0)L2 (Active Catalyst) B Oxidative Addition Ar-Pd(II)-X(L2) A->B Ar-X C Transmetalation Ar-Pd(II)-Ar'(L2) B->C Ar'-B(OR)2 Base D Reductive Elimination Ar-Ar' C->D D->A Product Coupled Product D->Product ArX 5-Bromo-1,3-difluoro-2- (propan-2-yloxy)benzene ArX->B ArB Arylboronic Acid/Ester ArB->C

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting_Workflow Start Low Yield or No Reaction Check_Catalyst Optimize Catalyst System (e.g., Pd(OAc)2/SPhos or XPhos Pd G3) Start->Check_Catalyst Increase_Temp Increase Reaction Temperature (100-120 °C) Check_Catalyst->Increase_Temp Success Improved Yield Check_Catalyst->Success Check_Base Screen Stronger Bases (e.g., K3PO4, Cs2CO3) Increase_Temp->Check_Base Increase_Temp->Success Check_Reagents Verify Reagent Purity and Inert Atmosphere Check_Base->Check_Reagents Check_Base->Success Side_Reactions Analyze for Side Products (Dehalogenation, Homocoupling) Check_Reagents->Side_Reactions Check_Reagents->Success Side_Reactions->Check_Catalyst

Caption: A logical workflow for troubleshooting low-yield Suzuki coupling reactions.

References

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available from: [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. (2024-10-10). Available from: [Link]

  • NROChemistry. Suzuki Coupling: Mechanism & Examples. Available from: [Link]

  • Mettler Toledo. Suzuki Cross-Coupling Reactions Mechanisms. Available from: [Link]

  • Organic Chemistry Portal. Suzuki Coupling. Available from: [Link]

  • Buchwald, S. L., & Mauger, C. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
  • ResearchGate. ChemInform Abstract: A Simple and Efficient Protocol for Suzuki Coupling Reactions of Aryl Chlorides and Aryl Bromides in Aqueous DMF. (2025-08-07). Available from: [Link]

  • Nolan, S. P., & O'Brien, C. J. (2014). Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions. Organic Letters, 16(7), 1936-1939.
  • YouTube. Suzuki coupling I Common Byproducts in Suzuki Coupling. (2024-09-07). Available from: [Link]

  • ResearchGate. Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. (2017-12-04). Available from: [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2008). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. In Palladium in Organic Synthesis (pp. 1-52). Wiley-VCH.
  • ResearchGate. The Suzuki coupling reactions of aryl bromides with phenylboronic acid. (2020-01-01). Available from: [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2007). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Topics in current chemistry, 289, 1-52.
  • Chemistry LibreTexts. 17.2: Palladium catalyzed couplings. (2020-07-01). Available from: [Link]

  • Heiss, C., & Schlosser, M. (2017). Synthesis of Polyfluorinated Biphenyls; Pushing the Boundaries of Suzuki–Miyaura Cross Coupling with Electron-Poor Substrates. The Journal of Organic Chemistry, 82(23), 12541-12549.
  • Peris, E., & Poyatos, M. (2010). Palladium Catalysts with Sulfonate-Functionalized-NHC Ligands for Suzuki−Miyaura Cross-Coupling Reactions in Water. Organometallics, 29(15), 3376-3385.
  • ResearchGate. Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. (2018-01-01). Available from: [Link]

  • Chemistry LibreTexts. 2.6: Suzuki-Miyaura Coupling. (2019-06-05). Available from: [Link]

  • Organometallics. Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions. (2023-08-23). Available from: [Link]

  • ResearchGate. Suzuki reaction with aryl bromides at room temperature in the presence of a simple “ligand-free” catalytic system. (2025-08-07). Available from: [Link]

  • ResearchGate. Pd‐catalyzed Suzuki‐Miyaura coupling of steric hindered aryl chlorides... (2019-01-01). Available from: [Link]

  • Reddit. Question About Suzuki Coupling Reaction Byproducts (Homocoupling). (2025-03-22). Available from: [Link]

  • ResearchGate. Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction... (2019-01-01). Available from: [Link]

  • Chemistry Stack Exchange. What are the byproducts in a Suzuki reaction?. (2017-07-23). Available from: [Link]

  • ArODES. Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. Available from: [Link]

  • Journal of the American Chemical Society. Nickel-Catalyzed Aryl Borylations: Opportunities and Challenges for Innovation. Available from: [Link]

  • MDPI. Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. (2017-02-28). Available from: [Link]

  • ResearchGate. The Triple Role of Fluoride Ions in Palladium-Catalyzed Suzuki-Miyaura Reactions: Unprecedented Transmetalation from [ArPdFL2] Complexes. (2025-08-07). Available from: [Link]

  • Wikipedia. Suzuki reaction. Available from: [Link]

  • National Institutes of Health. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. (2024-09-16). Available from: [Link]

  • ResearchGate. Optimization of the Suzuki coupling reaction of 1‐bromo‐4‐methoxybenzene and phenylboronic acid[a]. (2022-01-01). Available from: [Link]

Sources

Improving yield for Buchwald-Hartwig amination of 5-Bromo-1,3-difluoro-2-(propan-2-yloxy)benzene

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Buchwald-Hartwig Amination

Guide for: Improving Yield for Buchwald-Hartwig Amination of 5-Bromo-1,3-difluoro-2-(propan-2-yloxy)benzene

Audience: Researchers, Scientists, and Drug Development Professionals

From the Desk of the Senior Application Scientist:

The Buchwald-Hartwig amination stands as a cornerstone of modern synthetic chemistry for its capacity to form C–N bonds.[1][2][3][4] However, its application to challenging substrates—such as the electron-rich and potentially sterically hindered this compound—often requires careful optimization to achieve high yields. This guide provides a structured approach to troubleshooting and improving the outcomes of this specific transformation. We will move from foundational concepts to advanced troubleshooting, explaining the causality behind each recommendation.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial queries regarding the amination of your specific substrate.

Q1: Why is my yield consistently low with this substrate?

Your substrate, this compound, presents a classic challenge. The benzene ring is highly electron-rich due to the cumulative electron-donating effects of the isopropoxy group and the two fluorine atoms (via resonance). In the Buchwald-Hartwig catalytic cycle, an electron-rich aryl halide can slow down the rate-determining oxidative addition step and/or the final reductive elimination step, leading to incomplete conversion and the formation of side products.[5]

Q2: What is the best "out-of-the-box" catalyst and ligand combination to start with?

For electron-rich and sterically hindered aryl bromides, a robust starting point is a combination of a palladium precatalyst with a bulky, electron-rich biaryl phosphine ligand.[1][6][7] A highly recommended initial system is (XPhos)Pd G3 or (tBuBrettPhos)Pd G3 . These precatalysts are air-stable and efficiently generate the active Pd(0) species in situ.[8][9] The bulky nature of ligands like XPhos and BrettPhos facilitates the crucial reductive elimination step, which is often problematic with electron-rich substrates.[10]

Q3: Which base should I choose? A strong alkoxide or a weaker carbonate?

The choice of base is critical and depends on the functional group tolerance of your amine coupling partner.[8]

  • Strong Bases (e.g., Sodium tert-butoxide, NaOt-Bu; Lithium bis(trimethylsilyl)amide, LHMDS): These are generally the most effective for promoting the deprotonation of the amine, leading to faster reaction rates.[8] NaOt-Bu is an excellent first choice if your amine is not base-sensitive.

  • Weaker Bases (e.g., Cesium carbonate, Cs₂CO₃; Potassium phosphate, K₃PO₄): These should be used if your amine or product contains base-sensitive functional groups (like esters or some heterocycles).[2][8] Reactions with weaker bases often require higher temperatures and longer reaction times to achieve full conversion.[8]

Q4: How critical is the purity of my reagents and the reaction atmosphere?

Extremely critical. The active Pd(0) catalyst is sensitive to oxygen.

  • Inert Atmosphere: All reactions must be assembled under an inert atmosphere (Argon or Nitrogen).[11] This involves using oven-dried glassware and properly degassed solvents.

  • Reagent Purity: Use anhydrous solvents and ensure your amine and aryl bromide are pure. Water can facilitate catalyst decomposition and promote hydrodehalogenation, a common side reaction where the bromine is replaced by hydrogen.[11]

Part 2: Systematic Troubleshooting Guide

If initial attempts yield unsatisfactory results, follow this logical guide to diagnose and solve the problem.

Problem 1: Low or No Conversion of Starting Material

This is the most common issue and typically points to a problem with the catalytic system or reaction conditions.

Start Low / No Conversion CheckReagents Step 1: Verify Reagent & Atmosphere Quality - Use fresh, anhydrous/degassed solvent. - Confirm purity of amine and aryl bromide. - Ensure rigorous inert atmosphere. Start->CheckReagents CatalystSystem Step 2: Evaluate Catalyst/Ligand System CheckReagents->CatalystSystem If reagents are pure ScreenLigands A: Screen Different Ligands - Try a more electron-rich/bulky ligand (e.g., RuPhos, BrettPhos if started with XPhos). - Consider a different ligand class (e.g., Josiphos). CatalystSystem->ScreenLigands IncreaseLoading B: Increase Catalyst Loading - Increase from 1-2 mol% to 3-5 mol%. CatalystSystem->IncreaseLoading BaseSolvent Step 3: Optimize Base & Solvent CatalystSystem->BaseSolvent If ligand screen fails Success Improved Yield ScreenLigands->Success IncreaseLoading->Success StrongerBase A: Switch to a Stronger Base - If using K₃PO₄/Cs₂CO₃, switch to NaOtBu or LHMDS (if compatible). BaseSolvent->StrongerBase SolventScreen B: Screen Solvents - Toluene and Dioxane are standard. - Try t-BuOH or CPME to improve solubility or alter reactivity. BaseSolvent->SolventScreen Temperature Step 4: Adjust Temperature - Gradually increase temperature (e.g., 80°C -> 100°C -> 110°C). - Monitor for decomposition. BaseSolvent->Temperature If base/solvent change is ineffective StrongerBase->Success SolventScreen->Success Temperature->Success G Pd0 L₂Pd(0) Active Catalyst OA_Complex Oxidative Addition Complex (L)₂Pd(II)(Ar)(Br) Pd0->OA_Complex + Ar-Br (Oxidative Addition) Amine_Coord Amine Coordination [(L)₂Pd(II)(Ar)(Br)(R₂NH)] OA_Complex->Amine_Coord + R₂NH Amido_Complex Palladium Amido Complex (L)₂Pd(II)(Ar)(NR₂) Amine_Coord->Amido_Complex - HBr (Base assisted) Amido_Complex->Pd0 (Reductive Elimination) Product Ar-NR₂ (Desired Product) Amido_Complex->Product

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

This guide provides a comprehensive framework for addressing the challenges associated with the amination of this compound. By systematically evaluating and optimizing each parameter—from the catalyst and ligand to the base and solvent—researchers can significantly improve reaction yields and achieve their synthetic goals.

References

  • Buchwald–Hartwig amination - Wikipedia. (n.d.). Retrieved January 9, 2026, from [Link]

  • Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023). Retrieved January 9, 2026, from [Link]

  • Singleton, J. T. (2020). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. ACS Catalysis. Retrieved January 9, 2026, from [Link]

  • Buchwald-Hartwig Coupling: Mechanism & Examples - NROChemistry. (n.d.). Retrieved January 9, 2026, from [Link]

  • Wong, S. M., et al. (2024). Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates. Organic Syntheses. Retrieved January 9, 2026, from [Link]

  • Quintavalla, A., et al. (2020). The Buchwald–Hartwig Amination After 25 Years. University of Groningen Research Portal. Retrieved January 9, 2026, from [Link]

  • Li, G., et al. (2020). Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure. ACS Omega. Retrieved January 9, 2026, from [Link]

  • Varghese, J. J., et al. (2016). Continuous flow Buchwald–Hartwig amination of a pharmaceutical intermediate. Reaction Chemistry & Engineering. Retrieved January 9, 2026, from [Link]

  • Condition Optimization for Buchwald-Hartwig Reactions - YouTube. (2025). Retrieved January 9, 2026, from [Link]

  • Optimization of the reaction conditions for the Buchwald-Hartwig... - ResearchGate. (n.d.). Retrieved January 9, 2026, from [Link]

  • Technical Piece CATALYSIS INTRODUCTION ANALYTICS & SAMPLING SIGHTING SCREEN - CatSci Ltd. (n.d.). Retrieved January 9, 2026, from [Link]

  • Development of a practical Buchwald–Hartwig amine arylation protocol using a conveniently prepared (NHC)Pd(R-allyl)Cl catalyst | Request PDF - ResearchGate. (n.d.). Retrieved January 9, 2026, from [Link]

  • Table 3 Effect of various bases in the Buchwald coupling reaction a - ResearchGate. (n.d.). Retrieved January 9, 2026, from [Link]

  • Cu-Catalyzed C-N Coupling with Sterically Hindered Partners. - Semantic Scholar. (n.d.). Retrieved January 9, 2026, from [Link]

  • Designing Buchwald–Hartwig Reaction Graph for Yield Prediction - ACS Publications. (2025). Retrieved January 9, 2026, from [Link]

  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! - YouTube. (2025). Retrieved January 9, 2026, from [Link]

  • Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow - ChemRxiv. (n.d.). Retrieved January 9, 2026, from [Link]

  • Fors, B. P., & Buchwald, S. L. (2010). A Multi-Ligand Based Pd Catalyst for C–N Cross-Coupling Reactions. Journal of the American Chemical Society. Retrieved January 9, 2026, from [Link]

  • A Multi-Ligand Based Pd Catalyst for C–N Cross-Coupling Reactions - DSpace@MIT. (n.d.). Retrieved January 9, 2026, from [Link]

  • Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point - University of Windsor. (n.d.). Retrieved January 9, 2026, from [Link]

  • Preparation of sec and tert amines by Buchwald-Hartwig Amination. (n.d.). Retrieved January 9, 2026, from [Link]

  • Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal. (n.d.). Retrieved January 9, 2026, from [Link]

  • Brainstorming a Buchwald-Hartwig coupling : r/Chempros - Reddit. (2025). Retrieved January 9, 2026, from [Link]

  • Buchwald-Hartwig Amination Reaction: Videos & Practice Problems - Pearson. (2022). Retrieved January 9, 2026, from [Link]

  • Predicting reaction performance in C–N cross-coupling using machine learning - The Doyle Group - Princeton University. (2018). Retrieved January 9, 2026, from [Link]

  • Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC - NIH. (2021). Retrieved January 9, 2026, from [Link]

Sources

Technical Support Center: Purification of 5-Bromo-1,3-difluoro-2-(propan-2-yloxy)benzene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 5-Bromo-1,3-difluoro-2-(propan-2-yloxy)benzene (CAS 1309933-98-9). This guide is designed for researchers, scientists, and drug development professionals to address common and complex purification challenges associated with this fluorinated aromatic intermediate. High purity is paramount for successful downstream applications, and this document provides field-proven insights and systematic troubleshooting protocols to achieve your desired specifications.

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions regarding the purification strategy for this compound.

Q1: What are the most likely impurities in my crude product?

A1: The impurity profile is intrinsically linked to the synthetic route. However, for this class of compound, impurities typically fall into three categories:

  • Unreacted Starting Materials: Depending on the synthesis, this could include a precursor like 1,5-dibromo-2,4-difluorobenzene or 2,4-difluoro-1-bromophenol.

  • Side-Reaction Products: The synthesis of functionalized benzenes can sometimes yield regioisomers (isomers with the same atoms connected differently) which can be challenging to separate.[1] Dehalogenation, where the bromine atom is replaced by hydrogen, can also occur, leading to less halogenated byproducts.[1]

  • Reagents and Catalysts: If your synthesis involves a cross-coupling reaction, residual catalysts (e.g., palladium) may be present.[1]

Q2: What is the most effective, general-purpose technique for purifying this compound?

A2: For intermediates like this compound, which is a liquid at room temperature, flash column chromatography is the gold standard.[2][3] This technique separates compounds based on their differential affinity for a polar stationary phase (typically silica gel) and a less-polar liquid mobile phase.[4] Because different components in the mixture have varying interactions, they move through the column at different speeds, allowing for their isolation.[2][5]

Q3: How do I select the optimal solvent system (eluent) for column chromatography?

A3: The key to successful column chromatography is selecting an eluent system that provides good separation. This is almost always determined empirically using Thin-Layer Chromatography (TLC) .[2] The goal is to find a solvent mixture where your desired product has an Rf (retention factor) value of approximately 0.25-0.35, ensuring it moves off the column efficiently while separating from impurities. A common starting point for moderately polar compounds like this is a mixture of a non-polar solvent like hexanes and a slightly more polar solvent like ethyl acetate or dichloromethane.

Q4: Is recrystallization a viable purification method for this compound?

A4: Recrystallization is a powerful technique for purifying solid compounds. However, supplier data indicates that this compound is a liquid at standard temperature and pressure, making recrystallization unsuitable.[3][6] If your crude material is an oil or liquid, chromatography or distillation are the preferred methods.

Part 2: Troubleshooting Guide: From Crude Product to Pure Compound

This section provides a problem-and-solution framework for common experimental hurdles.

Problem: My crude reaction mixture is complex and shows multiple spots on TLC.

This is a common scenario post-synthesis. Before committing to the time and expense of chromatography, a simple workup can remove many impurities.

Causality: The crude mixture often contains water-soluble byproducts, salts, and highly polar materials that can interfere with chromatographic separation. An initial liquid-liquid extraction can significantly simplify the mixture.

Solution Workflow:

start Crude Reaction Mixture extract Perform Aqueous Wash / Liquid-Liquid Extraction start->extract dry Dry Organic Layer (e.g., MgSO4, Na2SO4) extract->dry concentrate Concentrate Under Reduced Pressure dry->concentrate tlc Analyze via TLC concentrate->tlc chromatography Proceed to Column Chromatography tlc->chromatography end Purified Product chromatography->end

Caption: General Purification Workflow

Step-by-Step Protocol: Aqueous Workup

  • Dilute: Dilute the crude reaction mixture in a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Wash: Transfer the solution to a separatory funnel and wash sequentially with:

    • 1M HCl (if basic impurities are suspected).

    • Saturated NaHCO₃ solution (to neutralize any acid).

    • Brine (saturated NaCl solution) to remove bulk water and break emulsions.

  • Separate & Dry: Separate the organic layer, dry it over an anhydrous salt like MgSO₄ or Na₂SO₄, filter, and concentrate the filtrate under reduced pressure.

  • Re-analyze: Analyze the resulting crude oil by TLC. The profile should be significantly cleaner, making chromatography more effective.

Problem: I am getting poor separation during column chromatography.

Effective separation on a silica column depends almost entirely on the choice of mobile phase.[2]

Troubleshooting Logic:

start Analyze TLC of Crude Material q1 Are spots separated? Yes No start->q1 q4 Are spots streaking or tailing? Yes No start->q4 q2 Is Rf of product ~0.3? Yes No q1:f1->q2 res4 Try a different solvent system (e.g., Hexanes/DCM) q1:f2->res4 q3 q3 q2:f2->q3 res1 Proceed with Column Chromatography q2:f1->res1 res2 Decrease Eluent Polarity (e.g., more hexanes) q3:f1->res2 res3 Increase Eluent Polarity (e.g., more ethyl acetate) q3:f2->res3 res5 Sample may be overloaded on TLC. Dilute and re-spot. q4:f1->res5

Sources

Technical Support Center: Navigating Failed Suzuki Reactions with Electron-Rich Aryl Bromides

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for troubleshooting Suzuki-Miyaura cross-coupling reactions. This guide is specifically designed for researchers, scientists, and professionals in drug development who are encountering challenges with electron-rich aryl bromides as substrates. The inherent electronic properties of these molecules can often lead to sluggish or failed reactions. Here, we will delve into the common pitfalls and provide actionable solutions to overcome them.

Frequently Asked Questions (FAQs)

Here are some of the most common questions we receive regarding Suzuki reactions with electron-rich aryl bromides:

Q1: Why is my Suzuki reaction with an electron-rich aryl bromide failing or giving low yields?

A1: Failed or low-yielding Suzuki couplings with electron-rich aryl halides are a common issue due to the inherent challenges posed by the substrate. The primary problem lies in the slow rate of the oxidative addition step, which is often the rate-determining step in the catalytic cycle.[1] Electron-donating groups on the aryl bromide increase the electron density of the carbon-halogen bond, making it less susceptible to cleavage by the Pd(0) catalyst.[1] Key areas to investigate include your catalyst system, base selection, reaction conditions, and the quality of your reagents.[1]

Q2: I'm not seeing any product formation. What is the most likely culprit?

A2: If there is a complete lack of product, the most probable cause is an issue with the oxidative addition step. Standard catalysts like Pd(PPh₃)₄ may be ineffective for these challenging substrates.[1] You should consider switching to a more specialized catalyst system featuring bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs).[1] Additionally, ensure your reaction is thoroughly deoxygenated, as oxygen can deactivate the Pd(0) catalyst.

Q3: I'm observing a significant amount of a side product that appears to be my starting aryl bromide without the bromine. What is happening?

A3: This side product is a result of dehalogenation, a common side reaction in Suzuki-Miyaura couplings where the aryl halide is reduced to the corresponding arene.[2] This can be caused by several factors, including high reaction temperatures, prolonged reaction times, and an inappropriate choice of base or solvent.[2] Some bases can act as hydride donors, leading to this undesired outcome.

Q4: My boronic acid seems to be degrading. How can I prevent this?

A4: The instability of the organoboron reagent is a frequent cause of failed Suzuki reactions.[1] The primary degradation pathway is protodeboronation, where the boronic acid reacts with water or other protic sources to cleave the C-B bond.[1] To mitigate this, use anhydrous solvents, and consider using a milder base, as strong bases like hydroxides can accelerate protodeboronation.[1] Alternatively, using more stable boronic acid derivatives like MIDA boronates or aryltrifluoroborates can be beneficial.[3]

In-Depth Troubleshooting Guide

For more complex issues, this guide provides a systematic approach to troubleshooting your Suzuki reaction.

Symptom 1: No Reaction or Very Low Conversion

If you are observing little to no consumption of your starting materials, the issue likely lies in the initial stages of the catalytic cycle.

Underlying Cause: The oxidative addition of the electron-rich aryl bromide to the Pd(0) center is likely too slow or not occurring at all. The high electron density on the aromatic ring strengthens the C-Br bond, making it difficult to break.

Troubleshooting Workflow:

A No or Low Conversion B Optimize Catalyst System A->B Primary Action C Increase Reaction Temperature B->C If still no improvement D Screen Different Bases C->D If temperature increase is ineffective E Check Reagent Quality D->E As a parallel check A Side Product Formation B Identify Side Product(s) A->B C Dehalogenation B->C D Homocoupling B->D E Protodeboronation B->E F Lower Temperature/Time Screen Weaker Bases C->F G Improve Degassing Check Pre-catalyst D->G H Use Anhydrous Solvents Screen Milder Bases Use Boron Reagent Variant E->H

Caption: Troubleshooting workflow for side product formation.

Symptom 3: Reaction Stalls at Partial Conversion

If your reaction starts but does not go to completion, it may indicate catalyst deactivation or reagent degradation over time.

Potential Causes and Solutions:

  • Catalyst Deactivation: The active Pd(0) species can be sensitive and may decompose over the course of the reaction, especially at high temperatures.

    • Solution: Consider using a more robust ligand that forms a more stable palladium complex. N-heterocyclic carbene (NHC) ligands are known to form very stable complexes with palladium. [1]Alternatively, a lower reaction temperature with a longer reaction time might be beneficial.

  • Base Degradation or Insolubility: The base is crucial for the transmetalation step, and its effectiveness can diminish over time.

    • Solution: Ensure the chosen base is sufficiently soluble in the reaction solvent. A change of solvent or base may be necessary. For instance, K₃PO₄ is often more soluble in polar aprotic solvents like DMF or dioxane.

  • Boronic Acid Instability: As discussed earlier, protodeboronation can consume the boronic acid over the course of the reaction.

    • Solution: In addition to the previously mentioned strategies, adding the boronic acid portion-wise throughout the reaction can sometimes help maintain a sufficient concentration.

Alternative Strategies for Challenging Couplings

If extensive troubleshooting of the Suzuki reaction proves unsuccessful, it may be time to consider alternative cross-coupling methodologies that are sometimes better suited for electron-rich substrates.

  • Negishi Coupling: This involves the use of an organozinc reagent instead of an organoboron compound. Organozinc reagents are generally more reactive than organoboron reagents, which can be advantageous for challenging couplings.

  • Stille Coupling: This reaction utilizes organotin reagents. While highly effective, the toxicity of tin compounds is a significant drawback. [4]* Hiyama Coupling: This method employs organosilicon compounds and is considered a more environmentally friendly alternative to Stille coupling.

  • Nickel-Catalyzed Reductive Coupling: Recent advances have shown that nickel catalysts can be highly effective for the cross-coupling of electron-rich aryl bromides, sometimes under milder conditions than palladium-catalyzed reactions. [5] By systematically working through these troubleshooting steps and considering alternative strategies when necessary, you can significantly increase your chances of success in the challenging yet rewarding field of cross-coupling chemistry.

References

  • Myers, A. G. The Suzuki Reaction. Andrew G. Myers Research Group. Available from: [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available from: [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. (2024-10-10). Available from: [Link]

  • Organic Chemistry Portal. Suzuki Coupling. Available from: [Link]

  • Journal of the American Chemical Society. Cross-Electrophile Coupling of N-Hydroxyphthalimide Esters with Aryl Bromides Using an Inner-Sphere Homogeneous Reductant. (2026-01-08). Available from: [Link]

  • PMC. Replacing Conventional Carbon Nucleophiles with Electrophiles: Nickel-Catalyzed Reductive Alkylation of Aryl Bromides and Chlorides. Available from: [Link]

  • ResearchGate. The Suzuki coupling reactions of aryl bromides with phenylboronic acid. Available from: [Link]

  • Organic & Biomolecular Chemistry. Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides. (2024-05-16). Available from: [Link]

  • Catalysis Science & Technology. Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. (2019-09-02). Available from: [Link]

  • The Journal of Organic Chemistry. Palladium-Catalyzed Decarboxylative Cross-Coupling of 2,4-Dienoic Acids and Aryl Halides: Access to Fluorescence Active (E,E)-1,4-Diarylbutadienes. (2025-08-28). Available from: [Link]

  • Semantic Scholar. Pd-Catalyzed Suzuki coupling reactions of aryl halides containing basic nitrogen centers with arylboronic acids in water in the absence of added base. (2017-12-04). Available from: [Link]

  • ResearchGate. Cobalt-catalyzed Cross-Electrophile Coupling of Aryl Bromides and Linear Secondary Alkyl Bromides. (2025-11-17). Available from: [Link]

  • ResearchGate. Pd‐catalyzed Suzuki‐Miyaura coupling of steric hindered aryl chlorides... (2024-06-01). Available from: [Link]

  • The Royal Society of Chemistry. Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. (2014-02-06). Available from: [Link]

  • Reddit. Diagnosing issues with a failed Suzuki coupling? (2021-07-09). Available from: [Link]

  • ResearchGate. Suzuki reaction with aryl bromides at room temperature in the presence of a simple “ligand-free” catalytic system. (2025-08-07). Available from: [Link]

  • Reddit. Problems with Suzuki coupling of aryl boronic acid and alkyl halide. (2025-05-07). Available from: [Link]

  • Chemistry LibreTexts. 2.6: Suzuki-Miyaura Coupling. (2019-06-05). Available from: [Link]

  • wwjmrd. Recent Advances in the development of Suzuki Miyaura Coupling Reactions. Available from: [Link]

  • Organic Letters. Highly Active Catalyst for Suzuki–Miyaura Coupling to Form Sterically Demanding Biaryls: Electronic Control of Pd through the Secondary Interaction Using a Buchwald-Type Ligand Bearing a Fluorinated Aryl Ring. (2025-06-16). Available from: [Link]

Sources

Technical Support Center: Preventing Catalyst Deactivation in Buchwald-Hartwig Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Buchwald-Hartwig Amination. This resource is designed for researchers, scientists, and professionals in drug development who are looking to optimize their C-N cross-coupling reactions and troubleshoot common issues related to catalyst deactivation. Here, we move beyond simple protocols to explain the underlying chemistry, empowering you to make informed decisions at the bench.

Section 1: Frequently Asked Questions (FAQs) - Understanding the Fundamentals

This section addresses common questions about the Buchwald-Hartwig reaction, providing concise answers grounded in mechanistic principles.

Q1: My reaction has stalled after initial conversion. What are the likely causes?

A: A stalled reaction is a frequent issue and can often be attributed to catalyst deactivation. The primary culprits include:

  • Ligand Degradation: Phosphine ligands, especially electron-rich ones, can be susceptible to oxidation or other decomposition pathways under the reaction conditions.[1]

  • Palladium Black Formation: The active Pd(0) catalyst can aggregate into inactive palladium black, particularly at high temperatures or if the ligand concentration is too low to stabilize the metal center.[2]

  • Inhibitory Effects of Substrates or Byproducts: Certain functional groups on your starting materials or the halide byproduct (especially iodide) can coordinate to the palladium and inhibit catalysis.[3][4]

Q2: I'm observing a black precipitate in my reaction. What is it and how can I prevent it?

A: The black precipitate is almost certainly palladium black, an inactive, agglomerated form of palladium.[2] Its formation signals that the active, ligand-stabilized Pd(0) species is no longer present. To prevent this:

  • Ensure a Sufficient Ligand-to-Palladium Ratio: A slight excess of the phosphine ligand can help maintain the stability of the catalytic species.

  • Use Bulky, Electron-Rich Ligands: Ligands like those from the Buchwald and Hartwig series are designed to sterically shield the palladium center, preventing aggregation.[2][5]

  • Control the Reaction Temperature: Excessive heat can accelerate the decomposition of the catalyst.[2]

  • Thoroughly Degas Your Reaction Mixture: Oxygen can oxidize the Pd(0) catalyst and degrade phosphine ligands.[2]

Q3: How critical is the choice of base, and can it affect catalyst stability?

A: The base is a critical parameter that not only facilitates the deprotonation of the amine but also significantly impacts catalyst stability and activity. A base that is too strong can lead to the degradation of sensitive functional groups on your substrates, while a base that is too weak may result in slow or incomplete reactions. The choice of base can also influence the solubility of reaction components, which is crucial for efficient catalysis.[3]

Q4: I am using an aryl iodide, and the reaction is sluggish. I thought iodides were more reactive?

A: While aryl iodides undergo oxidative addition more readily than chlorides or bromides, the resulting iodide anion can be a potent inhibitor of the Buchwald-Hartwig reaction. Iodide can bridge palladium centers, forming inactive dimeric species and leading to catalyst precipitation.[3] For this reason, aryl bromides are often the preferred substrates for these reactions.[1]

Q5: Can residual water in my solvent affect the reaction?

A: The role of water is complex and can be substrate- and base-dependent. While rigorously anhydrous conditions are often recommended to prevent the formation of palladium hydroxo species and potential ligand hydrolysis, some studies have shown that trace amounts of water can be beneficial, particularly when using carbonate bases, by aiding in the dissolution of the base and facilitating proton transfer.[6][7] However, excessive water can lead to catalyst deactivation.[8]

Section 2: Troubleshooting Guides - From Diagnosis to Solution

This section provides systematic approaches to tackling common problems encountered during Buchwald-Hartwig aminations.

Guide 2.1: Diagnosing and Addressing Low Reaction Yields

Low or no product formation is a common frustration. This guide provides a step-by-step approach to identifying and resolving the issue.

Step 1: Verify the Integrity of Your Reagents and Setup

  • Reagent Purity: Ensure the purity of your aryl halide, amine, and solvent. Impurities can poison the catalyst.

  • Solvent and Headspace Degassing: As a first step, always ensure your solvent is thoroughly degassed and the reaction is performed under an inert atmosphere (argon or nitrogen). Oxygen is detrimental to the catalyst.[2]

  • Base Quality: Use a freshly opened or properly stored base. Some bases, like sodium tert-butoxide, can degrade upon exposure to air and moisture.

Step 2: Evaluate the Catalyst System

  • Palladium Source: If you are generating the active catalyst in situ from a Pd(II) source like Pd(OAc)₂, ensure complete reduction to Pd(0). Consider switching to a pre-formed Pd(0) source like Pd₂(dba)₃ or, even better, a commercially available precatalyst.[9]

  • Ligand Choice: The ligand is critical. If you are using a general-purpose ligand and getting low yields, consider screening a panel of ligands, including those specifically designed for your substrate class (e.g., bulky biaryl phosphines for aryl chlorides).[10][11]

Step 3: Optimize Reaction Conditions

  • Temperature: If the reaction is clean but incomplete, a modest increase in temperature may be beneficial. Conversely, if you observe decomposition, lowering the temperature is advisable.

  • Solvent: Solubility is key. Ensure all components are soluble at the reaction temperature. If not, consider a different solvent or a solvent mixture. Common solvents include toluene, dioxane, and THF.[1]

  • Concentration: Very dilute conditions may slow down the reaction, while highly concentrated reactions can lead to solubility issues and catalyst aggregation.

The following flowchart illustrates a typical decision-making process for troubleshooting a low-yield Buchwald-Hartwig reaction:

Caption: Troubleshooting workflow for low-yield Buchwald-Hartwig reactions.

Guide 2.2: Identifying and Mitigating Ligand Degradation

Phosphine ligand degradation is a common, yet often overlooked, cause of catalyst deactivation.

Identifying Ligand Degradation:

  • 31P NMR Spectroscopy: This is the most direct method for observing phosphine ligand degradation. The formation of phosphine oxides is a common pathway, and these species have characteristic downfield chemical shifts in the 31P NMR spectrum (typically in the range of +20 to +60 ppm), which are distinct from the parent phosphine (typically -5 to -30 ppm for triarylphosphines).[12][13][14][15][16]

  • LC-MS Analysis: Monitoring the reaction mixture by LC-MS can reveal the appearance of new peaks corresponding to the mass of the phosphine oxide or other degradation products.

Table 1: Typical 31P NMR Chemical Shifts for Common Phosphines and Their Oxides

CompoundTypical 31P Chemical Shift (ppm)Phosphine Oxide 31P Chemical Shift (ppm)
PPh₃ (Triphenylphosphine)~ -5~ +29
P(o-tolyl)₃~ -28~ +40
P(t-Bu)₃~ +63~ +49
XPhos~ -10Not readily available, but expect a downfield shift
RuPhos~ -8Not readily available, but expect a downfield shift

Note: Chemical shifts can vary depending on the solvent and other species in solution.

Mitigating Ligand Degradation:

  • Use of Bulky Ligands: The steric bulk of modern biaryl phosphine ligands not only promotes reductive elimination but also protects the phosphorus atom from oxidation.[17]

  • Rigorous Exclusion of Oxygen: As mentioned previously, thorough degassing is crucial.

  • Use of Precatalysts: Well-defined precatalysts can provide a more controlled and efficient initiation of the catalytic cycle, potentially minimizing the exposure of the free ligand to harsh conditions.[9]

Section 3: Experimental Protocols for Optimization

This section provides practical, step-by-step protocols for screening key reaction parameters to overcome catalyst deactivation and improve reaction outcomes.

Protocol 3.1: Parallel Ligand Screening

This protocol describes a high-throughput method for screening multiple phosphine ligands to identify the optimal one for your specific substrates.[12]

Materials:

  • 96-well plate with corresponding septa and caps

  • Inert atmosphere glovebox or Schlenk line

  • Stock solutions of your aryl halide, amine, and base in a degassed solvent

  • Individual stock solutions of each ligand to be screened

  • Palladium precursor (e.g., Pd₂(dba)₃) stock solution

  • Internal standard for GC or LC-MS analysis

Procedure:

  • Preparation: Inside a glovebox, prepare stock solutions of all reagents at known concentrations.

  • Dispensing: To each well of the 96-well plate, add the required volumes of the aryl halide, amine, and base stock solutions.

  • Ligand Addition: Add the appropriate volume of each ligand stock solution to individual wells. Include a "no ligand" control.

  • Catalyst Addition: Add the palladium precursor stock solution to each well to initiate the reaction.

  • Sealing and Reaction: Seal the 96-well plate and place it on a heating block with stirring. Heat to the desired temperature for a set period.

  • Quenching and Analysis: After the reaction time, cool the plate to room temperature. Quench each well with a small amount of water or saturated aqueous ammonium chloride. Add a known amount of an internal standard. Dilute with an appropriate solvent and analyze each well by GC or LC-MS to determine the relative conversion to the desired product.

The workflow for high-throughput ligand screening can be visualized as follows:

Ligand_Screening_Workflow cluster_prep Preparation (Inert Atmosphere) cluster_reaction Reaction Setup (96-Well Plate) cluster_analysis Analysis prep_stock Prepare Stock Solutions (Substrates, Base, Pd Source, Ligands) dispense_reagents Dispense Substrates & Base prep_stock->dispense_reagents add_ligands Add Individual Ligands dispense_reagents->add_ligands add_pd Add Palladium Source add_ligands->add_pd seal_heat Seal, Heat, and Stir add_pd->seal_heat quench Quench Reactions seal_heat->quench add_standard Add Internal Standard quench->add_standard analyze Analyze by GC/LC-MS add_standard->analyze identify_best Identify Optimal Ligand analyze->identify_best

Caption: Workflow for high-throughput ligand screening.

Protocol 3.2: Base Screening

A similar parallel screening approach can be used to evaluate a panel of bases.

Table 2: Common Bases for Buchwald-Hartwig Amination and Their Properties

BasepKa of Conjugate AcidCommon SolventsKey Characteristics
NaOtBu~19Toluene, Dioxane, THFVery strong, highly active, but can be incompatible with sensitive functional groups.[3]
LiHMDS~26Toluene, THFVery strong, can be used at lower temperatures, but is moisture-sensitive.[18]
K₃PO₄~12.3Toluene, DioxaneWeaker, good for substrates with base-sensitive groups, may require higher temperatures.
Cs₂CO₃~10.3Dioxane, THF, TolueneWeaker, good functional group tolerance, often effective for amidation reactions.[6]
DBU~13.5Toluene, DMFSoluble organic base, can lead to homogeneous reaction mixtures.[19]

Section 4: The Role of Precatalysts in Enhancing Stability

The use of well-defined palladium precatalysts has revolutionized the reliability and reproducibility of Buchwald-Hartwig aminations. These are air- and moisture-stable complexes that efficiently generate the active Pd(0) species under the reaction conditions.

Advantages of Using Precatalysts:

  • Improved Reproducibility: Precatalysts provide a more consistent source of the active catalyst compared to in situ generation from Pd(II) salts and ligands.[9]

  • Air and Moisture Stability: Many precatalysts can be weighed out in the air, simplifying the reaction setup.

  • High Activity: They are designed for efficient activation, often allowing for lower catalyst loadings and milder reaction conditions.[20]

Generations of Buchwald Precatalysts:

The Buchwald group has developed several generations of precatalysts, each with improved features:

  • G3 Precatalysts: These are widely used and offer excellent reactivity for a broad range of substrates.[9]

  • G4 Precatalysts: These feature a different ancillary ligand and can sometimes offer improved performance for specific applications.[9]

When troubleshooting a reaction, switching to a precatalyst from an in situ generated system is often a highly effective strategy to improve results.

References

  • Buchwald Ligands Review. Entegris.

  • Effect of Noncovalent Interactions on the 31P Chemical Shift Tensor of Phosphine Oxides, Phosphinic, Phosphonic, and Phosphoric Acids, and Their Complexes with Lead(II). The Journal of Physical Chemistry C.

  • How to avoid palladium black formation in "4,6-Dichloropyrimidin-5-amine" cross-coupling. Benchchem.

  • 31P NMR chemical shift of phosphine oxides measures the total strength of multiple anticooperative H-bonds formed between the P [[double bond, length as m-dash]] O group and proton donors. RSC Publishing.

  • 31 P NMR chemical shift of phosphine oxides measures the total strength of multiple anticooperative H-bonds formed between the P=O group and proton donors. ResearchGate.

  • Phosphorus-31 NMR studies of several phosphines in the solid state. Canadian Science Publishing.

  • Effect of water on the palladium-catalyzed amidation of aryl bromides. PubMed.

  • Palladium Catalyzed Amination of Aryl Chlorides. Wiley Analytical Science.

  • Synthesis and catalytic properties of palladium(II) complexes with P,π-chelating ferrocene phosphinoallyl ligands and their non-tethered analogues. RSC Publishing.

  • Palladacycles as Efficient Precatalysts for Negishi and Buchwald-Hartwig Amination Reactions. ResearchGate.

  • The Buchwald–Hartwig Amination After 25 Years. University of Groningen Research Portal.

  • Week 3 : Lecture 11 : Chemical Shift Range in 31P NMR Spectroscopy. YouTube.

  • Technical Support Center: Troubleshooting Buchwald-Hartwig Amination of 2-Bromopyridines. Benchchem.

  • Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings?. WuXi AppTec.

  • Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers.

  • Scope and Limitations of Pd2(dba)3/P(i-BuNCH2CH2)3N-Catalyzed Buchwald−Hartwig Amination Reactions of Aryl Chlorides. The Journal of Organic Chemistry.

  • Effect of water on the palladium-catalyzed amidation of aryl bromides. Semantic Scholar.

  • Enamine G3 and G4 Buchwald Precatalysts: Scale up, QC and application for the semi-automated parallel synthesis. Enamine.

  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.

  • Catalyst Activation and Speciation Involving DyadPalladate Precatalysts in Suzuki–Miyaura and Buchwald–Hartwig Cross-Couplings. Organometallics.

  • Buchwald-Hartwig Amination. Chemistry LibreTexts.

  • Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ResearchGate.

  • Buchwald-‐Hartwig Amination Using Pd(I) Dimer Precatalysts Supported by Biaryl Phosphine Ligand. ChemRxiv.

  • Diagnosing issues with a failed Suzuki coupling?. Reddit.

  • Understanding the impact of water on the catalytic activity and stability. Carine Michel.

  • The Role of Phosphine Ligands in Palladium Catalysis Explained. Tocopharm.

  • Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions. NIH.

  • Formation of palladium black during Suzuki coupling. Reddit.

  • Help troubleshooting a Buchwald-Hartwig amination?. Reddit.

  • Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. ACS Publications.

  • Phosphine ligands and catalysis. Gessner Group.

  • Ligand design for cross-couplings: phosphines. YouTube.

  • Buchwald-Hartwig coupling troubleshooting. Chemistry Stack Exchange.

  • troubleshooting guide for Buchwald-Hartwig reactions with 4-Iodobenzylamine. Benchchem.

  • Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal.

  • Buchwald–Hartwig amination. Wikipedia.

  • Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides.

  • Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv.

  • Organometallic HyperTextBook: Phosphine Complexes. Interactive Learning Paradigms, Incorporated.

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Navigating Steric Challenges: A Technical Guide to ortho-Substituted Aryl Halide Coupling

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I've designed this guide to provide researchers, scientists, and drug development professionals with practical, in-depth solutions for managing sterically hindered cross-coupling reactions. The synthesis of poly-ortho-substituted biaryls is a critical step in the development of pharmaceuticals, advanced materials, and novel catalysts.[1][2] However, the steric bulk adjacent to the reaction site often presents significant challenges, leading to low yields and reaction failures. This guide offers troubleshooting strategies and frequently asked questions to navigate these complexities, grounded in mechanistic principles and field-proven insights.

The Challenge of Steric Hindrance

In palladium-catalyzed cross-coupling reactions, the steric environment around the metal center dictates the efficiency of several key steps in the catalytic cycle.[3][4] Large ortho-substituents on an aryl halide can impede the initial oxidative addition of the halide to the palladium(0) catalyst.[5][6] Subsequently, the bulky nature of the coupled fragments can make the final reductive elimination step, which forms the desired carbon-carbon or carbon-heteroatom bond, energetically unfavorable.[3][7] Understanding these mechanistic hurdles is the first step toward devising effective solutions.

Troubleshooting Guide: A Question & Answer Approach

Here, we address common issues encountered during the coupling of ortho-substituted aryl halides in a direct, problem-solution format.

Question 1: My cross-coupling reaction with a di-ortho-substituted aryl bromide is giving low to no yield. I'm using a standard palladium catalyst and ligand. What are the likely causes and how can I fix it?

Answer:

Low or no yield in such cases often points to issues with one or more steps in the catalytic cycle, exacerbated by steric hindrance. Here’s a systematic approach to troubleshooting:

  • Inefficient Oxidative Addition: Standard ligands, like triphenylphosphine, are often not bulky enough to promote the oxidative addition of a sterically hindered aryl halide.[5] The key is to use bulky, electron-rich phosphine ligands. These ligands stabilize the monoligated palladium(0) species, which is the active catalyst, and their steric bulk can facilitate the oxidative addition step.[3]

    • Actionable Advice: Switch to a "Buchwald-type" dialkylbiarylphosphine ligand (e.g., SPhos, XPhos, RuPhos) or an N-heterocyclic carbene (NHC) ligand (e.g., IPr, IMes).[3][5] These are commercially available and have a proven track record with hindered substrates.

  • Slow Reductive Elimination: Even if oxidative addition occurs, the steric congestion around the palladium(II) intermediate can hinder the final C-C bond-forming reductive elimination. The choice of ligand is again crucial here. The steric pressure exerted by bulky ligands can accelerate this step.

  • Suboptimal Base and Solvent Combination: The base plays a critical role in the transmetalation step of many cross-coupling reactions (like Suzuki-Miyaura). For hindered substrates, a stronger, non-coordinating base is often required to facilitate the transfer of the coupling partner to the palladium center. The solvent must also be able to dissolve all components and remain stable at the required reaction temperature.

    • Actionable Advice: For Suzuki-Miyaura couplings, consider switching from weaker bases like Na₂CO₃ to stronger bases such as K₃PO₄, Cs₂CO₃, or even organic bases like DBU.[5] Aprotic polar solvents like dioxane, toluene, or THF are generally good starting points.

  • Reaction Temperature and Time: Sterically hindered reactions often require more energy to overcome the activation barriers of the catalytic steps.

    • Actionable Advice: If your reaction is being run at room temperature or a slightly elevated temperature, try increasing it. Monitor the reaction progress over a longer period, as these reactions can be sluggish. For instance, some challenging aryl-alkyl Suzuki-Miyaura couplings have been successfully performed in xylene at 140°C.[8]

Question 2: I'm attempting a Suzuki-Miyaura coupling to create a tetra-ortho-substituted biaryl and it's failing. Are there specific ligands and conditions tailored for such extreme steric hindrance?

Answer:

The synthesis of tetra-ortho-substituted biaryls is a significant challenge. Success hinges on a highly specialized catalyst system.

  • Ligand Selection is Paramount: For these demanding transformations, highly specialized and sterically demanding ligands are necessary. Ligands like BI-DIME and AntPhos have shown exceptional reactivity in the synthesis of extremely hindered biaryls.[9][10] The unique structure of AntPhos, for example, is thought to play a major role in its high reactivity.[8] For asymmetric synthesis of axially chiral tetra-ortho-substituted biaryls, P-chiral monophosphorus ligands like BaryPhos have proven effective.[11]

  • Catalyst Precursor and Loading: Using a stable palladium precatalyst can be advantageous. For highly hindered couplings, catalyst loading may need to be increased, although some efficient systems can achieve this with low catalyst loadings.[10][12]

  • Alternative Coupling Strategies: If palladium-catalyzed methods continue to fail, consider alternative approaches. For instance, Kumada-Corriu cross-coupling using Grignard reagents can be highly effective for synthesizing sterically crowded biaryls, sometimes even at room temperature.[13] Nickel-catalyzed reactions are also emerging as a powerful alternative for coupling hindered substrates.[14][15]

Question 3: I'm performing a Buchwald-Hartwig amination with an ortho-substituted aryl chloride and observing significant hydrodehalogenation (replacement of the halogen with hydrogen). How can I suppress this side reaction?

Answer:

Hydrodehalogenation is a common side reaction in palladium-catalyzed cross-couplings, especially with electron-rich or sterically hindered aryl halides. It often arises from β-hydride elimination from the palladium-amido complex intermediate.

  • Ligand Choice: The ligand plays a critical role in preventing this side reaction. Bulky, electron-rich ligands that promote rapid reductive elimination are key.[7] The faster the desired C-N bond formation, the less time there is for competing side reactions like β-hydride elimination. Specialized ligands developed for the Buchwald-Hartwig amination are highly recommended.[16]

  • Base Selection: The choice of base can influence the rate of deprotonation of the amine and the subsequent steps. Using a strong, non-nucleophilic base like sodium tert-butoxide (NaOt-Bu) or lithium bis(trimethylsilyl)amide (LHMDS) is standard practice.[16][17]

  • Temperature Control: Higher temperatures can sometimes favor hydrodehalogenation. While increased temperature might be necessary to drive the reaction forward, finding the optimal balance is crucial. Try running the reaction at the lowest temperature that still provides a reasonable reaction rate.

  • Water Content: While some Buchwald-Hartwig reactions can tolerate small amounts of water, excess water can be a source of protons for the hydrodehalogenation pathway. Ensure your solvent and reagents are sufficiently dry.

Question 4: In my Sonogashira coupling of an ortho-substituted aryl iodide, I'm getting a lot of homocoupling of the alkyne (Glaser coupling). What can I do to favor the cross-coupling product?

Answer:

Glaser coupling is a common side reaction in Sonogashira couplings, particularly when a copper(I) co-catalyst is used.

  • Copper-Free Conditions: The most direct way to avoid Glaser homocoupling is to perform the reaction under copper-free conditions. Several protocols have been developed that use only a palladium catalyst.[18]

  • Slow Addition of the Alkyne: If you must use a copper co-catalyst, adding the alkyne slowly to the reaction mixture can help to keep its concentration low, thus disfavoring the bimolecular homocoupling reaction.

  • Choice of Amine Base: The amine base used can also influence the extent of homocoupling. A bulky amine base can sometimes help to suppress this side reaction.

  • Ligand Effects: As with other cross-coupling reactions, the choice of phosphine ligand on the palladium catalyst can impact the relative rates of the desired cross-coupling and the undesired homocoupling. Bulky, electron-rich ligands are often beneficial.[19][20]

Frequently Asked Questions (FAQs)

Q: What is the general order of reactivity for aryl halides in sterically hindered couplings?

A: The general order of reactivity is Ar-I > Ar-OTf > Ar-Br >> Ar-Cl. Aryl iodides are the most reactive due to the weaker carbon-iodine bond, which facilitates oxidative addition. Aryl chlorides are the least reactive and often require more specialized and highly active catalyst systems.[21][22]

Q: Can additives improve the outcome of a hindered coupling reaction?

A: Yes, additives can have a significant impact. For example, in some cases, the addition of salts like LiCl or ZnCl₂ can accelerate the oxidative addition step.[4] In reactions prone to catalyst deactivation, additives that stabilize the active catalytic species can be beneficial. Small coordinating additives like DMSO have also been shown to suppress overfunctionalization in the coupling of dihaloarenes.[23]

Q: Are there alternatives to palladium catalysis for these types of reactions?

A: Absolutely. Nickel catalysis is a powerful and increasingly popular alternative, often showing complementary reactivity to palladium.[14][15] Nickel catalysts can be particularly effective for coupling unactivated and sterically hindered substrates. Copper-catalyzed couplings, such as the Ullmann condensation, are older methods but have seen a resurgence with the development of new ligand systems. For the synthesis of highly congested biaryls, some researchers have also explored lithium cuprate-catalyzed methods.[1][2]

Data and Protocols

Table 1: Ligand Selection Guide for Hindered Suzuki-Miyaura Coupling
Steric Hindrance LevelRecommended Ligand ClassesSpecific Ligand ExamplesKey Considerations
Di-ortho-substituted Bulky, electron-rich biaryl phosphines, N-heterocyclic carbenes (NHCs)SPhos, XPhos, RuPhos, IPr, IMesGood balance of steric bulk and electron-donating ability to promote both oxidative addition and reductive elimination.[3][5]
Tri-ortho-substituted Highly hindered biaryl phosphines, specialized phosphinous acidsAntPhos, BI-DIME, phosphinous acid catalystsRequire ligands with exceptional steric bulk to overcome severe crowding.[8][9][13]
Tetra-ortho-substituted Extremely hindered biaryl phosphines, P-chiral ligandsBI-DIME, BaryPhos (for asymmetric synthesis)Often require bespoke ligand design and rigorous optimization of reaction conditions.[10][11]
General Protocol for a Sterically Hindered Suzuki-Miyaura Coupling

This is a representative protocol and may require optimization for specific substrates.

  • Reagent Preparation: In a glovebox, add the ortho-substituted aryl halide (1.0 equiv.), the boronic acid or ester (1.2-1.5 equiv.), and the base (e.g., K₃PO₄, 2.0-3.0 equiv.) to an oven-dried reaction vessel equipped with a magnetic stir bar.

  • Catalyst Addition: Add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the appropriate bulky phosphine ligand (e.g., SPhos, 2-4 mol%).

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or dioxane, to achieve a concentration of ~0.1-0.2 M).

  • Reaction Setup: Seal the reaction vessel and remove it from the glovebox.

  • Heating and Monitoring: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring. Monitor the reaction progress by TLC, GC, or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Visualizing the Process

Catalytic Cycle and Steric Impediments

G cluster_cycle Pd(0)/Pd(II) Catalytic Cycle cluster_hindrance Steric Hindrance Points Pd(0)L Pd(0)L Oxidative_Addition Oxidative Addition Pd(0)L->Oxidative_Addition + Ar-X Ar-Pd(II)-X(L) Ar-Pd(II)-X(L) Oxidative_Addition->Ar-Pd(II)-X(L) Transmetalation Transmetalation Ar-Pd(II)-X(L)->Transmetalation + Ar'-M Ar-Pd(II)-Ar'(L) Ar-Pd(II)-Ar'(L) Transmetalation->Ar-Pd(II)-Ar'(L) Reductive_Elimination Reductive Elimination Ar-Pd(II)-Ar'(L)->Reductive_Elimination Reductive_Elimination->Pd(0)L - Ar-Ar' Hindrance1 Bulky ortho-groups on Ar-X impede this step Hindrance1->Oxidative_Addition Hindrance2 Bulky ortho-groups on both Ar and Ar' hinder this step Hindrance2->Reductive_Elimination

Caption: Key steps in the cross-coupling cycle impacted by steric hindrance.

Troubleshooting Workflow

G start Low/No Yield with ortho-Substituted Aryl Halide ligand Is the ligand a bulky, electron-rich phosphine or NHC? start->ligand change_ligand Switch to a Buchwald-type (e.g., SPhos, XPhos) or NHC ligand. ligand->change_ligand No base_solvent Are the base and solvent optimal? ligand->base_solvent Yes change_ligand->base_solvent change_base Use a stronger base (e.g., K3PO4, Cs2CO3). Ensure solvent is anhydrous. base_solvent->change_base No temp_time Is the reaction temperature high enough? base_solvent->temp_time Yes change_base->temp_time increase_temp Increase temperature and/or reaction time. temp_time->increase_temp No, try increasing alternative Consider alternative methods: - Nickel Catalysis - Kumada Coupling temp_time->alternative No success Reaction Optimized temp_time->success Yes increase_temp->success alternative->success

Caption: Decision tree for troubleshooting hindered coupling reactions.

References

  • Wolf, C., & Xu, H. (2008). Efficient Synthesis of Sterically Crowded Biaryls by Palladium-Phosphinous Acid-Catalyzed Cross-Coupling of Aryl Halides and Aryl Grignards. The Journal of Organic Chemistry, 73(1), 162-167. [Link]

  • Surry, D. S., & Buchwald, S. L. (2011). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. Angewandte Chemie International Edition, 50(29), 6410-6433. [Link]

  • Hao, J., et al. (2025). Tri- and Tetra-ortho-Substituted Biaryls via Lithium Cuprate-Catalyzed Reductive Desymmetrization of Isophthaldehydes. Journal of the American Chemical Society. [Link]

  • Shaughnessy, K. H. (2015). Sterically Demanding, Sulfonated, Triarylphosphines: Application to Palladium-Catalyzed Cross-Coupling, Steric and Electronic Properties, and Coordination Chemistry. Organometallics, 34(11), 2215-2226. [Link]

  • MacMillan, J. W. M., et al. (2023). Palladium-Catalyzed Sonogashira Cross-Couplings of (Hetero)Aryl Fluorosulfates. Advanced Synthesis & Catalysis. [Link]

  • Gong, W., et al. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. Chemical Communications, 50(23), 2980-2982. [Link]

  • Tang, W., et al. (2013). An efficient method for sterically demanding Suzuki-Miyaura coupling reactions. Angewandte Chemie International Edition, 52(8), 2249-2253. [Link]

  • Jagdale, A. R., et al. (2021). Pd-catalyzed Suzuki-Miyaura coupling of steric hindered aryl chlorides... Tetrahedron Letters, 81, 153347. [Link]

  • Wang, C., & Gong, H. (2020). Cross-Electrophile Couplings of Activated and Sterically Hindered Halides and Alcohol Derivatives. Accounts of Chemical Research, 53(9), 1936-1950. [Link]

  • Wikipedia contributors. (2023). Buchwald–Hartwig amination. In Wikipedia, The Free Encyclopedia. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

  • Suginome, M., & Ohmura, T. (2010). The effect of additives on the stereospecificity of Pd-catalyzed cross-coupling reactions of enantioenriched alkyl β-trifluoroboratoamides and aryl bromides. ResearchGate. [Link]

  • Tang, W., et al. (2013). An efficient method for sterically demanding Suzuki-Miyaura coupling reactions. PubMed. [Link]

  • Hao, J., et al. (2025). Tri- and Tetra-ortho-Substituted Biaryls via Lithium Cuprate-Catalyzed Reductive Desymmetrization of Isophthaldehydes. American Chemical Society. [Link]

  • J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • ResearchGate. (n.d.). Poly-ortho-substituted biaryl synthesis using in situ-generated catalyst. [Link]

  • Zhang, T., et al. (2020). Enantioselective Cross-Coupling for Axially Chiral Tetra-ortho-Substituted Biaryls and Asymmetric Synthesis of Gossypol. Journal of the American Chemical Society, 142(16), 7334-7340. [Link]

  • ResearchGate. (n.d.). STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES. [Link]

  • Wang, C., & Gong, H. (2020). Cross-Electrophile Couplings of Activated and Sterically Hindered Halides and Alcohol Derivatives. PubMed. [Link]

  • Chen, J., et al. (2021). Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides. Organic & Biomolecular Chemistry, 19(2), 308-314. [Link]

  • Vantourout, J. C., et al. (2017). Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes. Journal of the American Chemical Society, 139(18), 6391-6398. [Link]

  • Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]

  • Wikipedia contributors. (2023). Sonogashira reaction. In Wikipedia, The Free Encyclopedia. [Link]

  • YouTube. (2024). Advanced Organic Chemistry: Traditional Cross Coupling Reactions. [Link]

  • Roche, M., et al. (2013). Synthesis of Ortho/Ortho′-Substituted 1,1-Diarylethylenes through Cross-Coupling Reactions of Sterically Encumbered Hydrazones and Aryl Halides. Organic Chemistry Portal. [Link]

  • ResearchGate. (2025). Suzuki Cross-Coupling Reaction of Sterically Hindered Aryl Boronates with 3-Iodo-4-methoxybenzoic Acid Methylester. [Link]

  • Littke, A. F., & Fu, G. C. (2002). Practical Aspects of Carbon−Carbon Cross-Coupling Reactions Using Heteroarenes. Angewandte Chemie International Edition, 41(22), 4176-4211. [Link]

  • Luo, X., et al. (2021). Ligand-Enabled ortho-Arylation of (hetero)Aromatic Acids with 2,6-Disubstituted Aryl Halides. ACS Catalysis, 11(15), 9471-9477. [Link]

  • Denmark, S. E., & Smith, R. C. (2009). Palladium-Catalyzed Cross-Coupling Reactions of Organosilanols and their Salts: Practical Alternatives to Boron- and Tin-based Methods. Accounts of Chemical Research, 42(10), 1523-1535. [Link]

  • Organ, M. G., et al. (2009). Carbonylative Cross-Coupling of ortho-Disubstituted Aryl Iodides. Convenient Synthesis of Sterically Hindered Aryl Ketones. Organic Letters, 11(21), 4874-4877. [Link]

  • Organic Letters. (2025). Palladium-Catalyzed Intermolecular Coupling of Aryl Halides and Amides. [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]

  • Schilz, M., & Plenio, H. (2012). A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. The Journal of Organic Chemistry, 77(6), 2798-2807. [Link]

  • Kantchev, E. A. B., & Ying, J. Y. (2009). Practical Heck−Mizoroki Coupling Protocol for Challenging Substrates Mediated by an N-Heterocyclic Carbene-Ligated Palladacycle. Organic Letters, 11(10), 2173-2176. [Link]

  • Organic Chemistry Frontiers. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. [Link]

  • Molecules. (2020). Palladium Supported on Bioinspired Materials as Catalysts for C–C Coupling Reactions. [Link]

  • Semantic Scholar. (n.d.). Addressing challenges in palladium-catalyzed cross-coupling reactions through ligand design. [Link]

  • Organic Letters. (2015). Improved Process for the Palladium-Catalyzed C–O Cross-Coupling of Secondary Alcohols. [Link]

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Validation & Comparative

Reactivity Analysis: A Comparative Guide to 5-Bromo-1,3-difluoro-2-(propan-2-yloxy)benzene in Palladium-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide presents a comparative analysis of the reactivity of 5-Bromo-1,3-difluoro-2-(propan-2-yloxy)benzene against a panel of common aryl bromides in three cornerstone palladium-catalyzed cross-coupling reactions: the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions. We dissect the unique electronic and steric profile of the title compound, providing a mechanistic rationale for its observed and predicted reactivity. This document serves as a technical resource for researchers, chemists, and drug development professionals, offering field-proven insights and detailed experimental protocols to support synthetic strategy and execution.

Introduction: The Challenge of Complex Aryl Bromides

Aryl bromides are indispensable building blocks in modern organic synthesis, particularly in the construction of pharmaceuticals and functional materials. The ability to selectively form new carbon-carbon and carbon-nitrogen bonds via palladium-catalyzed cross-coupling has revolutionized molecular design. However, the reactivity of an aryl bromide is not a monolithic property; it is exquisitely tuned by the substituents on the aromatic ring.

This compound is a substrate of increasing interest, presenting a unique confluence of electronic and steric challenges. Its poly-substituted nature, featuring both strongly electron-withdrawing fluorine atoms and a bulky, moderately electron-donating isopropoxy group, makes its behavior in cross-coupling reactions non-trivial. This guide aims to deconstruct these features, compare its reactivity to simpler, well-understood aryl bromides, and provide robust protocols for its successful implementation in synthesis.

Physicochemical & Electronic Profile Analysis

The reactivity of this compound is dictated by a delicate interplay of competing electronic and steric effects. Understanding these factors is critical to predicting its behavior and selecting optimal reaction conditions.

  • Electronic Effects : The benzene ring is influenced by three key substituents:

    • Two Fluorine Atoms : As the most electronegative element, fluorine exerts a powerful electron-withdrawing effect through the sigma framework (–I effect). This significantly lowers the electron density of the aromatic ring, making the carbon of the C-Br bond more electrophilic and generally more susceptible to the initial oxidative addition step in Pd-catalyzed cycles.[1][2]

    • One Isopropoxy Group : The oxygen atom of the isopropoxy group possesses lone pairs that can be donated into the aromatic pi-system via resonance (+M effect). This effect increases electron density, particularly at the ortho and para positions. However, this resonance donation is somewhat counteracted by the oxygen's own inductive withdrawal (–I effect).

    • Net Effect : The combined influence of two strong –I fluorine atoms typically outweighs the +M effect of the single isopropoxy group, rendering the overall aromatic system electron-deficient. This electron deficiency is a key driver of its reactivity.

  • Steric Effects :

    • The isopropoxy group, positioned ortho to the bromine atom, presents significant steric hindrance.[3] This bulkiness can impede the approach of the large palladium catalyst complex to the C-Br bond, potentially slowing the rate-limiting oxidative addition step.[4] This steric clash is a primary challenge that must be overcome with rationally selected catalyst systems.

The following diagram illustrates the dominant electronic forces at play.

Experimental_Workflow arrow arrow start Start: Assemble Glassware flame_dry Flame-Dry Schlenk Flask Under High Vacuum start->flame_dry backfill Cool to RT & Backfill with Inert Gas (Ar or N2) flame_dry->backfill add_solids Add Solids: Aryl Bromide, Coupling Partner, Base, Catalyst, Ligand backfill->add_solids evac_refill Evacuate/Backfill Cycle (3 times) add_solids->evac_refill add_liquids Add Degassed Solvent(s) via Syringe evac_refill->add_liquids heat_stir Heat to Desired Temp with Vigorous Stirring add_liquids->heat_stir monitor Monitor Reaction (TLC, GC-MS, LC-MS) heat_stir->monitor workup Aqueous Workup & Extraction monitor->workup purify Purification (Column Chromatography) workup->purify end Characterize Product purify->end

Caption: General workflow for setting up a Pd-catalyzed cross-coupling reaction.

Protocol 4.1: Suzuki-Miyaura Coupling

This protocol is adapted for electron-deficient and hindered aryl bromides. [5]

  • Reaction Setup : To a flame-dried Schlenk flask, add the aryl bromide (1.0 mmol), the boronic acid or ester partner (1.2 mmol), and a base such as K₃PO₄ or Cs₂CO₃ (2.0 mmol).

  • Catalyst Addition : Under a positive pressure of argon, add the palladium source (e.g., Pd₂(dba)₃, 1-2 mol%) and a bulky biarylphosphine ligand (e.g., SPhos or XPhos, 2-4 mol%).

  • Inerting : Seal the flask, then evacuate and backfill with argon. Repeat this cycle three times.

  • Solvent Addition : Add a degassed solvent system, such as a mixture of toluene (5 mL) and water (0.5 mL), via syringe.

  • Reaction : Heat the mixture to 80-110 °C with vigorous stirring for 12-24 hours, monitoring by TLC or GC-MS.

  • Workup : After cooling, dilute the mixture with ethyl acetate, wash with water and brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purification : Purify the crude product by silica gel chromatography.

Protocol 4.2: Buchwald-Hartwig Amination

This protocol uses a strong, non-nucleophilic base suitable for a wide range of amines.

  • Reaction Setup : To a flame-dried Schlenk flask, add the aryl bromide (1.0 mmol) and the palladium precatalyst (e.g., an XPhos-based G3 precatalyst, 1-3 mol%).

  • Inerting : Seal the flask, then evacuate and backfill with argon (3x cycle).

  • Reagent Addition : Add degassed solvent (e.g., toluene or dioxane, 4 mL). Add the amine (1.2 mmol), followed by a solution or solid portion of a strong base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) (1.4 mmol).

  • Reaction : Heat the mixture to 90-110 °C with vigorous stirring for 4-24 hours, monitoring by TLC or GC-MS.

  • Workup : After cooling, carefully quench the reaction with saturated aqueous NH₄Cl. Extract with an organic solvent (e.g., ethyl acetate), wash with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purification : Purify the crude product by silica gel chromatography.

Protocol 4.3: Copper-Free Sonogashira Coupling

This protocol is designed to minimize side reactions for challenging substrates. [4]

  • Reaction Setup : To a dry Schlenk flask under an inert atmosphere, add the aryl bromide (1.0 mmol), the palladium precatalyst (e.g., 2.5 mol%), and a magnetic stir bar.

  • Inerting : Evacuate and backfill the flask with inert gas three times.

  • Reagent Addition : Add anhydrous, degassed solvent (e.g., THF or DMF) via syringe, followed by a suitable base (e.g., Cs₂CO₃ or i-Pr₂NEt, 2.0 equiv) and the terminal alkyne (1.2 equiv).

  • Reaction : Stir the mixture at a temperature ranging from room temperature to 80 °C for 12-48 hours. The hindered nature of the Target Molecule will likely require elevated temperatures.

  • Workup : Upon completion, filter the reaction mixture through a pad of Celite, washing with ethyl acetate. Concentrate the filtrate in vacuo.

  • Purification : Purify the residue by silica gel chromatography.

Mechanistic Rationale and Discussion

The predicted reactivity trends can be rationalized by examining the canonical palladium catalytic cycle.

Catalytic_Cycle pd0 L2Pd(0) (Active Catalyst) ox_add Oxidative Addition Complex L2Pd(II)(Ar)(Br) pd0->ox_add Oxidative Addition product Ar-R (Product) pd0->product         label_re Can be slow for electron-rich systems transmetal Transmetalation Intermediate L2Pd(II)(Ar)(R) ox_add->transmetal Transmetalation label_oa Rate-limiting for electron-rich or sterically hindered Ar-Br transmetal->pd0 Reductive Elimination reduct_elim Reductive Elimination Complex arbr Ar-Br arbr->ox_add boronic R-B(OR)2 + Base boronic->transmetal

Sources

Suzuki vs. Stille Coupling: A Strategic Guide for the Synthesis of Functionalized Aryl Halides

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The construction of carbon-carbon bonds is a fundamental endeavor in organic synthesis, particularly in the fields of medicinal chemistry and materials science, where the precise assembly of complex molecular architectures is paramount. Among the myriad of synthetic tools available, palladium-catalyzed cross-coupling reactions have emerged as a cornerstone technology. This guide provides an in-depth, comparative analysis of two of the most powerful and widely utilized methods: the Suzuki-Miyaura coupling and the Stille coupling, with a specific focus on their application in the functionalization of aryl halides. This document is intended to serve as a practical resource for laboratory chemists, offering insights into the mechanistic nuances, substrate scope, and practical considerations of each reaction, thereby enabling a more informed and strategic approach to synthetic planning.

At a Glance: Key Differences and Strategic Considerations

FeatureSuzuki CouplingStille Coupling
Organometallic Reagent Organoboron compounds (boronic acids, esters)Organotin compounds (stannanes)
Toxicity Low toxicity of boron reagents and byproducts.[1][2]High toxicity of organotin reagents and byproducts.[1]
Functional Group Tolerance Generally good, but can be sensitive to strong bases.Excellent, often superior for substrates with coordinating functional groups.[3][4]
Reaction Conditions Requires a base for activation of the boronic acid.[5]Generally proceeds under neutral conditions.
Steric Hindrance More sensitive to sterically demanding substrates.[3][4]More tolerant of sterically hindered coupling partners.[3][4]
Byproduct Removal Boron-based byproducts are often water-soluble and easily removed.Tin-based byproducts can be difficult to remove completely.

Delving into the Mechanisms: The Catalytic Cycles

Both the Suzuki and Stille couplings proceed through a similar catalytic cycle involving a palladium catalyst, which cycles between the Pd(0) and Pd(II) oxidation states. The fundamental steps are oxidative addition, transmetalation, and reductive elimination.[5][6][7] However, the nature of the organometallic reagent imparts key differences in the transmetalation step.

The Suzuki Coupling Catalytic Cycle

The Suzuki coupling begins with the oxidative addition of the aryl halide to a Pd(0) complex to form a Pd(II) species.[5][6] A crucial distinction of the Suzuki reaction is the requirement of a base to activate the organoboron reagent, forming a more nucleophilic "ate" complex, which then undergoes transmetalation with the Pd(II) complex.[5][8] The cycle concludes with reductive elimination to yield the desired biaryl product and regenerate the Pd(0) catalyst.[5][6]

Suzuki_Coupling Pd(0)L2 Pd(0)L2 Ar-Pd(II)(L2)-X Ar-Pd(II)(L2)-X Pd(0)L2->Ar-Pd(II)(L2)-X Oxidative Addition (Ar-X) Ar-Pd(II)(L2)-R Ar-Pd(II)(L2)-R Ar-Pd(II)(L2)-X->Ar-Pd(II)(L2)-R Transmetalation (R-B(OR')2 + Base) Ar-Pd(II)(L2)-R->Pd(0)L2 Reductive Elimination (Ar-R)

Catalytic cycle of the Suzuki coupling.
The Stille Coupling Catalytic Cycle

Similar to the Suzuki coupling, the Stille reaction is initiated by the oxidative addition of the aryl halide to the Pd(0) catalyst.[7][9] The key difference lies in the transmetalation step, where the organostannane directly transfers its organic group to the palladium center without the need for a base.[7] This is followed by reductive elimination to afford the cross-coupled product and regenerate the Pd(0) catalyst.[7][10]

Stille_Coupling Pd(0)L2 Pd(0)L2 Ar-Pd(II)(L2)-X Ar-Pd(II)(L2)-X Pd(0)L2->Ar-Pd(II)(L2)-X Oxidative Addition (Ar-X) Ar-Pd(II)(L2)-R Ar-Pd(II)(L2)-R Ar-Pd(II)(L2)-X->Ar-Pd(II)(L2)-R Transmetalation (R-SnR'3) Ar-Pd(II)(L2)-R->Pd(0)L2 Reductive Elimination (Ar-R) Decision_Tree start Start: Functionalized Aryl Halide toxicity Is toxicity a major concern? start->toxicity functional_group Does the substrate have coordinating functional groups (e.g., -CHO, -COOR, heterocycles)? toxicity->functional_group No suzuki Prefer Suzuki Coupling toxicity->suzuki Yes steric_hindrance Is the substrate sterically hindered? functional_group->steric_hindrance No stille Prefer Stille Coupling functional_group->stille Yes steric_hindrance->suzuki No steric_hindrance->stille Yes

A guide for selecting between Suzuki and Stille coupling.

Experimental Protocols

The following are representative, step-by-step experimental protocols for Suzuki and Stille coupling reactions.

Representative Suzuki Coupling Protocol

This protocol describes a typical procedure for the palladium-catalyzed cross-coupling of an aryl halide with a boronic acid.

Materials:

  • Aryl halide (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv)

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • Solvent (e.g., 1,4-dioxane/water mixture)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar, add the aryl halide (e.g., 1.0 mmol), arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol) to the flask under a positive pressure of the inert gas.

  • Add the degassed solvent mixture (e.g., 1,4-dioxane/water, 4:1, 5 mL).

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir for the required time (typically 2-24 hours), monitoring the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl compound. [5]

Representative Stille Coupling Protocol

This protocol outlines a general procedure for the palladium-catalyzed cross-coupling of an aryl halide with an organostannane.

Materials:

  • Aryl halide (1.0 equiv)

  • Organostannane (1.1 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv)

  • Solvent (e.g., anhydrous toluene or DMF)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide (e.g., 1.0 mmol) and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

  • Add the anhydrous, degassed solvent (e.g., toluene, 5 mL) via syringe.

  • Add the organostannane (e.g., 1.1 mmol) to the reaction mixture via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and stir for the required time (typically 2-24 hours), monitoring the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature and dilute with an organic solvent (e.g., diethyl ether).

  • To remove the tin byproducts, wash the organic layer with a saturated aqueous solution of potassium fluoride (KF). Stir vigorously for 30 minutes, which will precipitate the tin fluoride.

  • Filter the mixture through a pad of celite, washing with the organic solvent.

  • Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl compound. [11]

Conclusion: A Tale of Two Couplings

Both the Suzuki and Stille couplings are undeniably powerful methods for the construction of C-C bonds in the synthesis of functionalized biaryls. The Suzuki coupling is often the first choice due to the low toxicity of the boron reagents and byproducts, making it a more environmentally benign and often more practical option for large-scale synthesis. [1][2]However, the Stille coupling's superior functional group tolerance, particularly with substrates containing coordinating groups, and its greater efficacy with sterically hindered partners, make it an indispensable tool for complex molecule synthesis where the Suzuki coupling may falter. [3][4][12]Ultimately, the choice between these two stalwart reactions should be made on a case-by-case basis, with careful consideration of the substrate's electronic and steric properties, the presence of sensitive functional groups, and the overall synthetic strategy.

References

  • Stille, J. K. Angew. Chem. Int. Ed. Engl.1986 , 25, 508–524. [Link]

  • Miyaura, N.; Suzuki, A. Chem. Rev.1995 , 95, 2457–2483. [Link]

  • Littke, A. F.; Fu, G. C. Angew. Chem. Int. Ed.2002 , 41, 4176–4211. [Link]

  • NROChemistry. Suzuki Coupling: Mechanism & Examples. [Link]

  • BYJU'S. Merits of the Suzuki Coupling Reaction. [Link]

  • Chemeurope.com. Stille reaction. [Link]

  • Wikipedia. Suzuki reaction. [Link]

  • Chemistry LibreTexts. Stille Coupling. [Link]

  • OpenOChem Learn. Stille Coupling. [Link]

  • YouTube. Stille Cross-Coupling Mechanism | Organic Chemistry. [Link]

  • Walther, M.; Kipke, W.; Renken, R.; Staubitz, A. RSC Adv., 2023 , 13, 15805-15809. [Link]

  • Li, J.-H.; Liang, Y.; Wang, D.-P.; Liu, W.-J.; Xie, Y.-X.; Yin, D.-L. J. Org. Chem.2005 , 70, 2832–2834. [Link]

  • Wolf, C.; Lerebours, R. J. Org. Chem.2003 , 68, 7551–7554. [Link]

  • Sci-Hub. Efficient Stille Cross-Coupling Reaction Using Aryl Chlorides or Bromides in Water. [Link]

  • Leadbeater, N. E.; Marco, M. Org. Lett.2005 , 7, 867–870. [Link]

  • Grokipedia. Stille reaction. [Link]

  • YouTube. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]

  • ResearchGate. A Simple and Efficient Protocol for Suzuki Coupling Reactions of Aryl Chlorides and Aryl Bromides in Aqueous DMF. [Link]

  • RSC Publishing. Stille vs. Suzuki – cross-coupling for the functionalization of diazocines. [Link]

  • ACS Publications. Efficient Stille Cross-Coupling Reaction Using Aryl... [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • Myers, A. G. The Suzuki Reaction. [Link]

  • ResearchGate. Stille vs. Suzuki – cross-coupling for the functionalization of diazocines. [Link]

  • Organic Chemistry Portal. Stille Coupling. [Link]

  • ACS Publications. Pd Nanoparticles as Efficient Catalysts for Suzuki and Stille Coupling Reactions of Aryl Halides in Ionic Liquids. [Link]

  • ResearchGate. The Suzuki, the Heck, and the Stille reaction - Three versatile methods for the introduction of new C-C bonds on solid support. [Link]

  • Espinet, P.; Echavarren, A. M. Angew. Chem. Int. Ed.2004 , 43, 4704–4734. [Link]

  • RSC Publishing. Stille vs. Suzuki – cross-coupling for the functionalization of diazocines. [Link]

  • YouTube. Lecture for Lesson V.4: Pd-Catalyzed Coupling Reactions (Heck, Suzuki, Stille, and Sonogashira). [Link]

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Alternatives to 5-Bromo-1,3-difluoro-2-(propan-2-yloxy)benzene for drug discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to Strategic Alternatives for 5-Bromo-1,3-difluoro-2-(propan-2-yloxy)benzene in Drug Discovery

Introduction: Deconstructing a Privileged Scaffold

In modern medicinal chemistry, the strategic use of highly functionalized building blocks is paramount to the efficient discovery of novel therapeutics. Aryl halides, particularly those decorated with fluorine and alkoxy groups, represent a cornerstone of this approach. The molecule this compound is an exemplar of such a building block, embodying a trifecta of desirable features:

  • A Tunable Aromatic Core: The 1,3-difluoro-2-isopropoxybenzene core possesses a unique electronic profile. The two meta-positioned fluorine atoms act as potent electron-withdrawing groups, lowering the pKa of adjacent functionalities and influencing the overall dipole moment of the molecule. The ortho-positioned isopropoxy group provides steric bulk and modulates lipophilicity.

  • A Versatile Synthetic Handle: The bromine atom at the 5-position is not merely a substituent; it is a strategically placed reactive handle. It is primed for a wide array of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling the rapid elaboration of the core scaffold and exploration of chemical space.

  • Metabolic Stability: The presence of fluorine atoms can block sites of oxidative metabolism, often enhancing the metabolic stability and pharmacokinetic profile of drug candidates.

However, reliance on a single building block can stifle innovation and lead to "me-too" compounds. The choice of the halogen, the nature of the alkoxy group, and even the fluorination pattern are critical variables that can be modulated to overcome synthetic hurdles, fine-tune pharmacological properties, and secure intellectual property. This guide provides a comparative analysis of viable alternatives to this compound, supported by experimental insights and protocols to empower researchers in their drug discovery campaigns.

Part 1: The Synthetic Handle - A Comparative Analysis of Aryl Halides and Pseudohalides

The primary function of the bromine atom in the title compound is to serve as a leaving group in transition-metal-catalyzed cross-coupling reactions. The choice of this "handle" has profound implications for reactivity, cost, and the accessibility of specific catalytic systems.

The general workflow for utilizing these building blocks in a Suzuki-Miyaura cross-coupling, a cornerstone of modern drug discovery, is illustrated below.

Caption: Generalized workflow for a Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

Performance Comparison of Leaving Groups

The selection of the leaving group (X) is a critical decision based on a trade-off between reactivity, cost, and availability.

Leaving Group (X)Relative Reactivity (Oxidative Addition)Typical Catalyst LoadingCost IndexKey Considerations
Iodo (-I) HighestLow (0.1-2 mol%)HighMost reactive, ideal for challenging couplings but higher cost and atom economy. Prone to side reactions (e.g., homocoupling).
Bromo (-Br) HighLow (1-5 mol%)MediumThe "gold standard" offering an excellent balance of high reactivity, broad catalyst compatibility, and moderate cost.
Triflate (-OTf) HighLow (1-5 mol%)HighReactivity is comparable to bromide. Excellent for late-stage functionalization but can be less stable to nucleophiles and bases.
Chloro (-Cl) LowHigh (2-10 mol%)LowMost cost-effective but requires specialized, highly active catalysts (e.g., those with bulky, electron-rich phosphine ligands like SPhos or XPhos) to achieve efficient oxidative addition.

Expert Insight: While aryl iodides offer the highest reactivity, their cost and lower stability often make aryl bromides the preferred starting point for initial library synthesis. Aryl chlorides are becoming increasingly popular in process chemistry where cost is a primary driver, and the initial investment in catalyst screening is justified by the low cost of the starting material.

Experimental Protocol: Comparative Suzuki-Miyaura Coupling

This protocol outlines a general procedure for a Suzuki-Miyaura coupling reaction, with modifications for different aryl halides.

Objective: To couple the aryl halide scaffold with 4-methoxyphenylboronic acid.

Materials:

  • 5-Substituted-1,3-difluoro-2-(propan-2-yloxy)benzene (X = Br, I, or Cl) (1.0 eq)

  • 4-Methoxyphenylboronic acid (1.2 eq)

  • Palladium(II) acetate (Pd(OAc)2) (for X=Br, I) or Pd2(dba)3 (for X=Cl)

  • Ligand: SPhos (2 mol% for X=Br, I; 4 mol% for X=Cl)

  • Base: K3PO4 (Potassium phosphate) (2.0 eq)

  • Solvent: 1,4-Dioxane/Water (4:1 mixture)

Procedure:

  • To a dry reaction vial, add the aryl halide (0.5 mmol), 4-methoxyphenylboronic acid (0.6 mmol), and K3PO4 (1.0 mmol).

  • In a separate vial, prepare the catalyst premix: add the palladium source and SPhos ligand to the solvent mixture and stir for 5 minutes under an inert atmosphere.

  • Add the catalyst solution to the reaction vial.

  • Seal the vial and heat the reaction mixture to 100 °C. Monitor the reaction progress by TLC or LC-MS.

    • Expected Reaction Times: Aryl Iodide (~1-2 hours), Aryl Bromide (~2-6 hours), Aryl Chloride (~8-24 hours).

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Trustworthiness: This protocol is self-validating. The significant difference in reaction times and potential yield will directly reflect the known reactivity trends of the aryl halides, confirming the principles outlined in the comparison table.

Part 2: Bioisosteric Modulation of the Alkoxy Group

The isopropoxy group contributes significantly to the molecule's lipophilicity and steric profile. Altering this group is a powerful strategy for fine-tuning pharmacokinetic properties (ADME) and exploring the steric tolerance of the target's binding pocket.

Caption: Bioisosteric relationships between the isopropoxy group and common alternatives.

Comparison of Alkoxy Bioisosteres

Bioisosteric replacement is a key strategy to improve drug-like properties while retaining biological activity.

Alkoxy GroupKey FeaturesImpact on Properties
Isopropoxy (Reference) Bulky, lipophilicBaseline for comparison. Can be susceptible to oxidative metabolism.
Methoxy (-OCH3) Smaller, less lipophilicReduces lipophilicity, potentially improving solubility. Can be a primary site for O-demethylation by cytochrome P450 enzymes.
Ethoxy (-OCH2CH3) Intermediate sizeModest increase in lipophilicity over methoxy.
Difluoromethoxy (-OCHF2) Electron-withdrawing, metabolically robustSignificantly increases metabolic stability by blocking O-dealkylation. Lowers pKa of nearby groups and acts as a weak hydrogen bond donor.
Cyclopropyloxy Conformationally restricted, lipophilicIntroduces a rigid conformation that can enhance binding affinity by reducing the entropic penalty of binding. Offers improved metabolic stability compared to isopropoxy.

Expert Insight: The switch from an isopropoxy to a difluoromethoxy group is a modern and highly effective strategy in medicinal chemistry to solve problems of metabolic instability. While synthetically more challenging to install, the payoff in terms of improved drug half-life can be substantial. Similarly, employing a cyclopropyl group can be an excellent way to optimize binding by locking in a favorable conformation.

Conclusion

This compound is a valuable, well-defined building block for drug discovery. However, a truly effective discovery program requires a nuanced understanding of the available alternatives and the strategic rationale for their deployment. By considering alternatives to the bromine synthetic handle, chemists can optimize reaction efficiency and cost. By exploring bioisosteric replacements for the isopropoxy group, they can systematically tune the ADME properties of lead compounds. This guide serves as a framework for making informed decisions, encouraging a more dynamic and ultimately more successful approach to the design of next-generation therapeutics.

References

  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science, 317(5846), 1881-1886. [Link]

  • Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359. [Link]

  • Anelli, P. L., Biffi, C., Montanari, F., & Quici, S. (1987). A new, mild and effective method for the oxidation of primary and secondary alcohols. The Journal of Organic Chemistry, 52(12), 2559–2562. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of Aryl Chlorides and Phenylboronic Acid. Angewandte Chemie International Edition, 46(29), 5559-5563. [Link]

  • Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews, 96(8), 3147–3176. [Link]

  • Testa, B. (2004). The Metabolism of Drugs and Other Xenobiotics: Biochemistry of Redox Reactions. Academic Press. [Link]

  • Meanwell, N. A. (2018). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 61(14), 5832–5880. [Link]

A Comparative Spectroscopic Guide to 5-Bromo-1,3-difluoro-2-(propan-2-yloxy)benzene and Its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Unambiguous Structural Elucidation in Drug Discovery

In the landscape of modern drug development and materials science, the precise characterization of novel chemical entities is paramount. Molecules such as 5-Bromo-1,3-difluoro-2-(propan-2-yloxy)benzene, with its unique substitution pattern of a bulky isopropoxy group ortho to two fluorine atoms and a bromine atom at the 5-position, present a unique synthetic and analytical challenge. The interplay of these substituents' electronic and steric effects significantly influences the molecule's reactivity, conformation, and, consequently, its biological activity and material properties. Therefore, a rigorous and multi-faceted spectroscopic approach is not merely a procedural step but a foundational pillar for ensuring compound identity, purity, and reproducibility of downstream applications.

This technical guide provides a comprehensive, in-depth analysis of the expected spectroscopic characteristics of this compound. In the absence of a publicly available, complete experimental dataset for this specific molecule, we will employ a predictive and comparative methodology. This involves dissecting the molecule into its core structural fragments, examining established spectroscopic principles, and drawing direct comparisons with closely related, well-characterized analogs. By understanding the spectroscopic signatures of the 1-bromo-3,5-difluorobenzene core and the impact of the 2-(propan-2-yloxy) substituent, we can construct a robust and reliable spectroscopic profile. This guide is intended for researchers, scientists, and drug development professionals who rely on spectroscopic techniques for the unequivocal confirmation of molecular structure.

Molecular Structure and Analytical Workflow

A logical and systematic workflow is essential for the comprehensive spectroscopic characterization of a novel compound. The following diagram illustrates the proposed workflow for the analysis of this compound, integrating multiple spectroscopic techniques for a holistic structural elucidation.

G cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_data_analysis Data Analysis & Comparison cluster_conclusion Structural Confirmation synthesis Synthesis of 5-Bromo-1,3-difluoro-2- (propan-2-yloxy)benzene purification Purification (e.g., Chromatography, Recrystallization) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C, ¹⁹F) purification->nmr ir Infrared (IR) Spectroscopy purification->ir ms Mass Spectrometry (MS) purification->ms interpretation Spectral Interpretation nmr->interpretation ir->interpretation ms->interpretation comparison Comparison with Analogs (e.g., 1-Bromo-3,5-difluorobenzene, 2,6-Difluoroanisole) interpretation->comparison prediction Theoretical Prediction (e.g., NMR shift predictors) interpretation->prediction confirmation Unambiguous Structure Confirmation comparison->confirmation prediction->confirmation

Caption: Workflow for the Spectroscopic Characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Look into the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. By analyzing the chemical shifts, coupling constants, and multiplicities of ¹H, ¹³C, and ¹⁹F nuclei, we can piece together the precise connectivity and spatial arrangement of the atoms within this compound.

¹H NMR Spectroscopy: Probing the Proton Environment

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals for the aromatic and isopropoxy protons.

  • Aromatic Region (δ 6.5-7.5 ppm): The two aromatic protons are chemically non-equivalent and will appear as a complex multiplet system due to coupling with each other and with the two fluorine atoms. The proton at the 4-position is expected to be a triplet of doublets, while the proton at the 6-position will likely be a triplet.

  • Isopropoxy Region (δ 1.3-4.8 ppm): The isopropoxy group will give rise to two signals: a septet for the methine proton (-OCH) around δ 4.5-4.8 ppm, and a doublet for the six equivalent methyl protons (-CH₃) around δ 1.3-1.5 ppm. The downfield shift of the methine proton is due to the deshielding effect of the adjacent oxygen atom.

Comparative Analysis with 1-Bromo-3,5-difluorobenzene:

CompoundAromatic Proton Chemical Shifts (ppm)Multiplicity
1-Bromo-3,5-difluorobenzene~7.1 (t), ~6.8 (m)Triplet, Multiplet
Predicted: this compound~7.2 (m), ~6.9 (m)Multiplet, Multiplet

The introduction of the electron-donating isopropoxy group at the 2-position is expected to cause a slight upfield shift of the aromatic protons compared to the parent 1-bromo-3,5-difluorobenzene.

¹³C NMR Spectroscopy: Mapping the Carbon Framework

The proton-decoupled ¹³C NMR spectrum will provide a count of the unique carbon environments and valuable information about their electronic nature.

  • Aromatic Carbons (δ 100-165 ppm): Six distinct signals are expected for the aromatic carbons. The carbons directly bonded to fluorine (C1 and C3) will appear as doublets with large one-bond C-F coupling constants. The carbon bearing the isopropoxy group (C2) will be significantly downfield. The carbon attached to bromine (C5) will show a characteristic upfield shift due to the "heavy atom effect".

  • Isopropoxy Carbons (δ 20-75 ppm): The methine carbon (-OCH) is expected around δ 70-75 ppm, while the methyl carbons (-CH₃) will appear around δ 20-25 ppm.

Comparative Analysis with 1-Bromo-3,5-difluorobenzene and Isopropyl Phenyl Ether:

CompoundAromatic Carbon Chemical Shifts (ppm)Aliphatic Carbon Chemical Shifts (ppm)
1-Bromo-3,5-difluorobenzene~164 (dd), ~112 (t), ~110 (dd), ~95 (t)N/A
Isopropyl Phenyl Ether~157, ~129, ~121, ~116~70, ~22
Predicted: this compoundC1/C3: ~160 (dd), C2: ~150, C4/C6: ~115 (m), C5: ~98 (t)~72 (CH), ~21 (CH₃)
¹⁹F NMR Spectroscopy: A Sensitive Probe of the Fluorine Environment

¹⁹F NMR is highly sensitive to the electronic environment, making it an excellent tool for confirming the substitution pattern of fluorinated aromatics. For this compound, the two fluorine atoms are chemically non-equivalent and are expected to appear as two distinct multiplets in the ¹⁹F NMR spectrum. The chemical shifts will be influenced by the ortho isopropoxy group and the para/meta bromine atom.

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy provides valuable information about the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the C-O, C-F, and aromatic C-H and C=C bonds.

  • C-O Stretching: A strong, characteristic absorption band for the aryl-alkyl ether C-O stretch is expected in the region of 1200-1250 cm⁻¹.

  • C-F Stretching: Strong absorptions due to the C-F stretching vibrations are anticipated in the 1100-1300 cm⁻¹ region.

  • Aromatic C-H and C=C Stretching: Bands corresponding to aromatic C-H stretching will appear above 3000 cm⁻¹, while aromatic C=C stretching vibrations will be observed in the 1450-1600 cm⁻¹ range.

Comparative Analysis of IR Data:

CompoundKey IR Absorption Bands (cm⁻¹)
1,3-DifluorobenzeneC-F stretch: ~1150, ~1280. Aromatic C=C: ~1600, ~1480.[1][2]
Isopropyl Phenyl EtherC-O stretch: ~1240. Aromatic C=C: ~1600, ~1500.
Predicted: this compoundC-O stretch: ~1230-1250. C-F stretch: ~1100-1300. Aromatic C=C: ~1450-1600.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation Patterns

Mass spectrometry is a destructive technique that provides information about the molecular weight and fragmentation pattern of a molecule, further confirming its structure.

  • Molecular Ion Peak: The electron impact (EI) mass spectrum is expected to show a prominent molecular ion peak (M⁺) at m/z corresponding to the molecular weight of this compound (C₉H₉BrF₂O), which is approximately 250 g/mol . Due to the presence of bromine, an M+2 peak of nearly equal intensity will also be observed, which is characteristic of a monobrominated compound.

  • Fragmentation Pattern: Common fragmentation pathways for aromatic ethers include cleavage of the alkyl group and the ether bond. For the target molecule, we can anticipate the loss of a propyl radical (C₃H₇) to give a significant fragment ion.

G cluster_mol Molecular Structure cluster_ir IR Spectroscopy cluster_ms Mass Spectrometry mol This compound h1_nmr ¹H NMR: Aromatic & Isopropoxy protons mol->h1_nmr c13_nmr ¹³C NMR: Unique carbon environments mol->c13_nmr f19_nmr ¹⁹F NMR: Fluorine environments mol->f19_nmr ir Functional Groups: C-O, C-F, Aromatic C=C mol->ir ms Molecular Weight & Fragmentation mol->ms

Caption: Key Spectroscopic Features of the Target Molecule.

Experimental Protocols: A Guide to Reproducible Data Acquisition

To ensure the acquisition of high-quality and reproducible spectroscopic data, the following standardized protocols are recommended.

NMR Spectroscopy (¹H, ¹³C, ¹⁹F)

  • Sample Preparation: Dissolve 5-10 mg of the analyte in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Instrument Parameters:

    • Spectrometer: 400 MHz or higher field instrument.

    • ¹H NMR: Acquire a sufficient number of scans to achieve a good signal-to-noise ratio. Use a standard pulse sequence.

    • ¹³C NMR: Employ proton decoupling to simplify the spectrum. A longer acquisition time may be necessary due to the lower natural abundance of ¹³C.

    • ¹⁹F NMR: Use a dedicated fluorine probe or a broadband probe tuned to the fluorine frequency. Reference the spectrum to an external standard like CFCl₃ (0 ppm).

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the raw data. Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

Infrared (IR) Spectroscopy

  • Sample Preparation:

    • Neat Liquid: Place a drop of the liquid sample between two salt plates (e.g., NaCl or KBr).

    • Solid (ATR): Place a small amount of the solid sample on the ATR crystal and apply pressure.

  • Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹ using a Fourier Transform Infrared (FT-IR) spectrometer.

  • Background Correction: Acquire a background spectrum of the empty sample holder or clean ATR crystal and subtract it from the sample spectrum.

Mass Spectrometry (MS)

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS).

  • Ionization: Use Electron Impact (EI) ionization at a standard energy of 70 eV.

  • Mass Analysis: Scan a suitable mass range to detect the molecular ion and significant fragment ions.

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce structural information.

Conclusion: A Synergistic Approach to Structural Certainty

This guide has outlined the expected spectroscopic features based on fundamental principles and data from related compounds. The predicted ¹H, ¹³C, and ¹⁹F NMR spectra will provide detailed information on the connectivity and electronic environment of the molecule. IR spectroscopy will confirm the presence of key functional groups, and mass spectrometry will establish the molecular weight and provide insights into its fragmentation. By following the detailed experimental protocols, researchers can generate high-quality data to confidently confirm the structure and purity of this compound, a critical step in advancing its potential applications in drug discovery and materials science.

References

  • NIST Chemistry WebBook. 1,3-Difluorobenzene. [Link]

  • PubChem. Isopropyl phenyl ether. [Link]

  • PubChem. 1,3-Difluorobenzene. [Link]

  • Magritek. 5-Bromo-1,2,3-trifluorobenzene. [Link]

  • Appchem. This compound. [Link]

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A Senior Application Scientist's Guide to Interpreting ¹⁹F NMR of 5-Bromo-1,3-difluoro-2-(propan-2-yloxy)benzene Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and materials science, the strategic incorporation of fluorine atoms into organic molecules is a widely adopted strategy to modulate key properties such as metabolic stability, binding affinity, and lipophilicity.[1] The intricate substitution patterns that result, however, present a significant analytical challenge. For researchers working with complex molecules like 5-Bromo-1,3-difluoro-2-(propan-2-yloxy)benzene, Nuclear Magnetic Resonance (NMR) spectroscopy of the fluorine-19 (¹⁹F) nucleus is an indispensable tool for unambiguous structural elucidation.[2][3]

This guide provides an in-depth, experience-driven comparison of ¹⁹F NMR with other analytical techniques for the characterization of this class of compounds. It moves beyond a simple recitation of protocols to explain the underlying principles and causal relationships that a seasoned scientist considers for robust structural verification.

The Power of ¹⁹F NMR: High Sensitivity and a Wide Chemical Window

The ¹⁹F nucleus is exceptionally well-suited for NMR analysis. Its 100% natural abundance and high gyromagnetic ratio give it a sensitivity that is approximately 83% that of the proton (¹H) nucleus, making it one of the most sensitive NMR-active nuclei.[4][5] What truly sets ¹⁹F NMR apart is its vast chemical shift range, which typically spans over 800 ppm.[2][5] This wide spectral window minimizes the signal overlap that often complicates ¹H NMR spectra of complex molecules, allowing for detailed analysis of each unique fluorine environment.[6]

For a molecule such as this compound, we can predict two distinct signals in the ¹⁹F NMR spectrum, one for each of the non-equivalent fluorine atoms (F-1 and F-3). The precise chemical shifts (δ) of these signals are highly sensitive to the local electronic environment.[7]

Decoding the Spectrum: A Hypothetical Analysis of this compound

Chemical Shifts (δ): The Influence of Substituents

The chemical shift of each fluorine is dictated by the shielding and deshielding effects of the neighboring substituents on the benzene ring.[7] Electron-withdrawing groups tend to deshield the fluorine nucleus, resulting in a downfield shift (less negative ppm values), while electron-donating groups cause an upfield shift (more negative ppm values).[7]

In our target molecule, the isopropoxy group is a moderate electron-donating group, while the bromine atom is an electron-withdrawing group with a significant anisotropic effect. The fluorine at the 1-position (F-1) is ortho to both the bromine and the isopropoxy group. The fluorine at the 3-position (F-3) is ortho to the isopropoxy group and para to the bromine. These differing electronic environments will lead to two distinct and well-resolved signals. Aromatic fluorine chemical shifts are also sensitive to the nature of other substituents on the ring.[6]

Spin-Spin Coupling (J-Coupling): Unraveling Connectivity

The multiplicity of each ¹⁹F signal is determined by spin-spin coupling with neighboring NMR-active nuclei. In this molecule, we expect to see couplings between the two fluorine atoms (¹⁹F-¹⁹F coupling) and between each fluorine atom and the neighboring protons (¹⁹F-¹H coupling).

  • ¹⁹F-¹⁹F Coupling: The two fluorine atoms are separated by three bonds (meta-relationship), which will result in a ³JFF coupling, typically in the range of 0-10 Hz for meta-difluorobenzenes. This will split both fluorine signals into doublets. ¹⁹F-¹⁹F coupling constants are generally larger than ¹H-¹H coupling constants.[5]

  • ¹⁹F-¹H Coupling:

    • F-1 will couple to the proton at the 6-position (H-6) with a three-bond coupling (³JHF) and to the proton at the 4-position (H-4) with a four-bond coupling (⁴JHF).

    • F-3 will couple to the proton at the 4-position (H-4) with a three-bond coupling (³JHF) and to the proton at the 6-position (H-6) with a five-bond coupling (⁵JHF).

    • We might also observe through-space coupling between the fluorine atoms and the protons of the isopropoxy group, particularly the methine proton, if they are in close spatial proximity.[10][11][12]

The resulting splitting pattern for each fluorine signal will be a doublet of doublets of doublets (ddd), or a more complex multiplet if smaller, long-range couplings are resolved.

Experimental Protocol: Acquiring a High-Quality ¹⁹F NMR Spectrum

A robust and reliable spectrum is the foundation of accurate interpretation. The following protocol outlines the key steps for acquiring ¹⁹F NMR data for our target molecule.

  • Sample Preparation:

    • Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆).

    • Ensure the solvent is free from any fluorine-containing impurities.

    • Add an internal standard if precise chemical shift referencing is required. A common standard is trifluorotoluene (C₆F₅CF₃) at a known concentration.

  • Instrument Setup:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe tuned to the ¹⁹F frequency.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.

  • Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse experiment is typically sufficient.

    • Spectral Width: Set a wide spectral width (e.g., -250 to 0 ppm) to ensure all fluorine signals are captured.[5]

    • Acquisition Time: A longer acquisition time will improve digital resolution.

    • Relaxation Delay: A sufficient relaxation delay (e.g., 2-5 seconds) is crucial for accurate integration, especially for quantitative analysis.

    • Number of Scans: The number of scans will depend on the sample concentration. For a moderately concentrated sample, 16-64 scans are often adequate.

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Phase the spectrum to obtain pure absorption lineshapes.

    • Apply a baseline correction.

    • Reference the chemical shifts to the internal standard or an external reference like CFCl₃ (0 ppm).[7]

    • Integrate the signals to determine the relative ratios of the different fluorine environments.

Visualizing the Workflow and Expected Coupling

To clarify the experimental process and the expected spectral features, the following diagrams are provided.

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing dissolve Dissolve in Deuterated Solvent standard Add Internal Standard dissolve->standard setup Instrument Setup (Lock, Shim) dissolve->setup acquire Set Parameters & Acquire FID setup->acquire transform Fourier Transform acquire->transform process Phase, Baseline Correct, Reference transform->process interpret Integrate & Interpret process->interpret

Caption: Experimental workflow for acquiring a ¹⁹F NMR spectrum.

coupling_pattern F1 F-1 F3 F-3 F1->F3 ³JFF H4 H-4 F1->H4 ⁴JHF H6 H-6 F1->H6 ³JHF iPr i-Pr H's F1->iPr Through-space? F3->H4 ³JHF F3->H6 ⁵JHF F3->iPr Through-space?

Caption: Predicted spin-spin coupling network for the target molecule.

Comparative Analysis: ¹⁹F NMR vs. Alternative Techniques

While ¹⁹F NMR is a powerful tool, a comprehensive structural analysis often benefits from complementary data. Here, we compare its performance with other common analytical techniques for characterizing this compound.

TechniqueStrengths for this ApplicationLimitations for this Application
¹⁹F NMR Spectroscopy - Directly probes the fluorine atoms.[3]- High sensitivity and resolution.[4]- Provides detailed connectivity information through J-coupling.- Sensitive to subtle stereochemical and conformational differences.- Does not provide molecular weight information.- Can be complex to interpret without expertise.
Mass Spectrometry (MS) - Provides accurate mass and molecular formula.[13]- Fragmentation patterns can offer structural clues.[14]- Extremely high sensitivity.[15]- Does not distinguish between isomers (e.g., different substitution patterns).- Provides limited information on the connectivity of the fluorine atoms.
X-ray Crystallography - Provides an unambiguous 3D structure of the molecule in the solid state.- Can reveal through-space interactions.[16]- Requires a suitable single crystal, which can be difficult to obtain.[17]- The solid-state conformation may not be representative of the solution-state conformation.
¹H and ¹³C NMR - Provides information on the proton and carbon framework of the molecule.- Can be used in conjunction with ¹⁹F NMR for complete structural assignment.- ¹H spectrum may be complex due to ¹H-¹⁹F couplings.- ¹³C signals will be split by coupling to fluorine (¹JCF, ²JCF, etc.), which can aid assignment but also complicates the spectrum.
Synergistic Power: A Multi-Technique Approach

For unequivocal structure determination, a combination of these techniques is often the most robust strategy. Mass spectrometry can confirm the elemental composition, while ¹H and ¹³C NMR provide information about the carbon and proton backbone. However, for definitively assigning the positions of the fluorine atoms and understanding their electronic environment, ¹⁹F NMR is unparalleled. In cases of ambiguity, single-crystal X-ray diffraction, if obtainable, serves as the ultimate arbiter of the three-dimensional structure.[18][19]

Conclusion: The Indispensable Role of ¹⁹F NMR

For researchers and drug development professionals working with fluorinated aromatic compounds like this compound, ¹⁹F NMR spectroscopy is not just another analytical tool; it is a cornerstone of structural elucidation. Its high sensitivity, expansive chemical shift range, and informative coupling patterns provide a level of detail that is often unattainable with other techniques.[20] By understanding the fundamental principles of chemical shifts and spin-spin coupling, and by employing a systematic approach to data acquisition and interpretation, scientists can confidently navigate the complexities of these increasingly important molecules. The insights gained from ¹⁹F NMR are critical for establishing structure-activity relationships and for the rational design of the next generation of pharmaceuticals and advanced materials.

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A Comparative Guide to Monitoring Buchwald-Hartwig Amination: The Ascendancy of LC-MS

Author: BenchChem Technical Support Team. Date: January 2026

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In the landscape of modern synthetic organic chemistry, the Buchwald-Hartwig amination stands as a cornerstone for the formation of carbon-nitrogen (C-N) bonds, a critical transformation in the synthesis of pharmaceuticals, agrochemicals, and functional materials.[1][2] The reaction's efficiency is highly dependent on the careful orchestration of catalyst, ligand, base, and solvent.[3][4] Consequently, the ability to accurately monitor its progress is not merely a matter of procedural diligence but a fundamental prerequisite for optimization, mechanistic understanding, and ultimately, successful synthesis.

This guide provides an in-depth comparison of analytical techniques for monitoring the Buchwald-Hartwig amination, with a particular focus on the superior capabilities of Liquid Chromatography-Mass Spectrometry (LC-MS). Drawing from established protocols and experimental data, we will explore the nuances of LC-MS in this application and objectively evaluate its performance against traditional methods like Thin-Layer Chromatography (TLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) spectroscopy.

The Imperative of Reaction Monitoring in Buchwald-Hartwig Amination

The palladium-catalyzed Buchwald-Hartwig amination involves a complex catalytic cycle that includes oxidative addition, amine coordination, deprotonation, and reductive elimination.[1][2][5][6] Several factors can influence the reaction's outcome, including the choice of palladium precatalyst and phosphine ligand, the strength and nature of the base, and the solvent system.[3][7] Side reactions, such as β-hydride elimination, can also compete with the desired product formation.[1]

Given this complexity, real-time or near-real-time monitoring is crucial for:

  • Determining Reaction Completion: Ensuring the full consumption of starting materials to maximize yield and simplify purification.

  • Optimizing Reaction Conditions: Systematically adjusting parameters like temperature, catalyst loading, and reagent stoichiometry based on quantitative data.

  • Identifying Byproducts: Detecting and quantifying the formation of undesired species, which can provide insights into competing reaction pathways.[1]

  • Elucidating Reaction Mechanisms: Gaining a deeper understanding of the kinetic profile and the roles of various intermediates.[3][8]

LC-MS: A Superior Tool for In-Depth Reaction Analysis

Liquid Chromatography-Mass Spectrometry has emerged as a powerful and versatile analytical technique for monitoring a wide array of chemical transformations, including the Buchwald-Hartwig amination.[9] Its strength lies in the combination of the separation capabilities of liquid chromatography with the high sensitivity and specificity of mass spectrometry.[9]

The Causality Behind the LC-MS Advantage

The primary reasons for the ascendancy of LC-MS in monitoring this palladium-catalyzed cross-coupling reaction are rooted in its ability to provide comprehensive, quantitative, and highly specific data. Unlike methods that offer a more qualitative or limited view, LC-MS can simultaneously track the disappearance of starting materials (aryl halide and amine), the appearance of the desired C-N coupled product, and the formation of even minor byproducts.[3]

The high sensitivity of modern mass spectrometers allows for the detection of analytes at very low concentrations, making it possible to monitor reactions to completion and to identify trace impurities that might be missed by other techniques.[10][11] Furthermore, the specificity of mass detection, based on the mass-to-charge ratio (m/z) of the ions, provides unambiguous identification of each component in the reaction mixture.[9]

The use of tandem mass spectrometry (MS/MS) in techniques like Multiple Reaction Monitoring (MRM) further enhances selectivity and sensitivity, allowing for the precise quantification of target analytes even in complex matrices.[8][10][12] This is particularly advantageous when dealing with the intricate mixtures often encountered in catalytic reactions.

Experimental Workflow: Monitoring a Buchwald-Hartwig Amination with LC-MS

The following workflow outlines the key steps for effectively monitoring a Buchwald-Hartwig amination using LC-MS.

Figure 1. A generalized workflow for monitoring the progress of a Buchwald-Hartwig amination reaction using LC-MS.

Detailed Experimental Protocol

1. Reaction Setup:

  • In a dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), combine the aryl halide, amine, base (e.g., NaOtBu, Cs₂CO₃), and a suitable degassed solvent (e.g., toluene, dioxane).[3]

  • Add the palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) and the phosphine ligand (e.g., Xantphos, SPhos).[3]

  • Heat the reaction mixture to the desired temperature with vigorous stirring.

2. Sampling and Quenching:

  • At predetermined time points (e.g., t = 0, 15 min, 30 min, 1h, 2h, etc.), carefully withdraw a small aliquot (e.g., 5-10 µL) of the reaction mixture using a gas-tight syringe.

  • Immediately quench the aliquot in a vial containing a suitable solvent (e.g., 1 mL of acetonitrile or methanol). This rapid dilution and temperature drop effectively stops the reaction.

3. Sample Preparation for LC-MS Analysis:

  • Further dilute the quenched sample to an appropriate concentration for LC-MS analysis. A typical final concentration is in the range of 1-10 µg/mL.[13] The dilution solvent should be compatible with the LC mobile phase, often a mixture of acetonitrile and water.[14]

  • Filter the diluted sample through a 0.22 µm syringe filter to remove any particulate matter that could clog the LC system.[13]

  • Transfer the filtered sample to a standard 2 mL LC-MS vial.[13]

4. LC-MS Analysis:

  • Liquid Chromatography: A reversed-phase C18 column is commonly used for separating the components of a Buchwald-Hartwig reaction mixture. A typical mobile phase gradient could be from 5-95% acetonitrile in water (often with 0.1% formic acid to aid ionization).

  • Mass Spectrometry: Electrospray ionization (ESI) is a suitable ionization technique for the polar analytes typically involved in this reaction.[11] Data can be acquired in full scan mode to identify all components or in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode for targeted quantification.[9][10]

5. Data Analysis:

  • Integrate the peak areas of the starting materials and the product in the extracted ion chromatograms.

  • Plot the normalized peak areas (or concentrations, if a calibration curve is used) against time to generate reaction profiles.

  • Calculate the percentage conversion of the limiting reagent and the yield of the product at each time point.

Objective Comparison: LC-MS vs. Alternative Monitoring Techniques

While LC-MS offers significant advantages, it is important to consider its performance in the context of other available analytical methods.

FeatureLC-MSThin-Layer Chromatography (TLC)Gas Chromatography (GC)Nuclear Magnetic Resonance (NMR)
Quantification Excellent, highly accurate with internal standards.[12]Semi-quantitative at best.Good, with proper calibration.Good, with internal standards.
Sensitivity Very high (ng/mL to pg/mL).[10][11]Low.High, for volatile compounds.Moderate.
Specificity Very high, based on m/z and retention time.[12]Low, relies on Rf and staining.[15]Moderate, relies on retention time.High, provides structural information.
Throughput High, with autosamplers.High.Moderate to high.Low.
Applicability Broad, for non-volatile and thermally labile compounds.[16][17]Broad, but resolution can be an issue.Limited to volatile and thermally stable compounds.Broad, for soluble compounds.
Sample Prep Dilution and filtration are typically required.[14][16]Minimal.May require derivatization for non-volatile analytes.[16]Minimal, but requires deuterated solvents.
Cost High initial investment and maintenance.Very low.Moderate.High initial investment.
Information Molecular weight, retention time, and fragmentation data.[10]Rf value.[15]Retention time.Detailed structural information.
Analysis of the Comparison
  • TLC is a fast and inexpensive method for a quick qualitative check of reaction progress.[18] However, its low resolution and semi-quantitative nature make it unsuitable for detailed kinetic analysis or accurate yield determination.[15] Co-elution of starting materials and products with similar polarities can also be a significant issue.

  • GC is a powerful technique for analyzing volatile and thermally stable compounds. While some Buchwald-Hartwig reaction components may be amenable to GC analysis, many of the polar amines, aryl halides, and products are not sufficiently volatile without derivatization, which adds complexity to the workflow.[16]

  • NMR provides unparalleled structural information, making it an excellent tool for identifying products and byproducts. However, its lower sensitivity compared to MS and the time required for data acquisition make it less ideal for high-throughput reaction monitoring.

In contrast, LC-MS provides an optimal balance of sensitivity, specificity, and quantitative accuracy for the comprehensive monitoring of Buchwald-Hartwig aminations.[11][12] It can handle the diverse range of polarities and thermal stabilities of the reactants and products without the need for derivatization. The ability to generate precise concentration-time profiles for all key species makes it the superior choice for reaction optimization and mechanistic studies.[3]

Conclusion

The effective monitoring of the Buchwald-Hartwig amination is paramount for achieving high yields, minimizing impurities, and gaining a deeper understanding of this fundamentally important transformation. While traditional methods like TLC, GC, and NMR have their merits, Liquid Chromatography-Mass Spectrometry offers a more comprehensive and quantitative solution. Its high sensitivity, specificity, and broad applicability make it the preeminent tool for researchers, scientists, and drug development professionals seeking to harness the full potential of this powerful C-N bond-forming reaction. The adoption of a robust LC-MS monitoring workflow, as outlined in this guide, will undoubtedly lead to more efficient and insightful synthetic chemistry.

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A Researcher's Guide to Regioselective Functionalization of Poly-Substituted Benzene Rings: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, synthetic chemists, and professionals in drug development, the precise functionalization of highly substituted aromatic scaffolds is a cornerstone of molecular design and optimization. The regiochemical outcome of these transformations dictates the ultimate structure and, consequently, the biological activity and material properties of the target molecule. This guide provides an in-depth comparison of the primary strategies employed to control regioselectivity in the functionalization of poly-substituted benzene rings, supported by experimental data and detailed protocols. We will move beyond a simple recitation of rules to explore the underlying principles that govern selectivity, empowering you to make informed decisions in your synthetic planning.

The Fundamental Challenge: Overcoming Statistical Probability

A polysubstituted benzene ring presents a complex electronic and steric landscape. The challenge lies in directing a new substituent to a single, desired position among several non-equivalent C-H bonds. The incoming reagent is influenced by the cumulative electronic effects (both inductive and resonance) and the steric hindrance imposed by the existing substituents. This guide will compare three major approaches to navigate this challenge:

  • Electrophilic Aromatic Substitution (EAS): The classical approach, governed by the inherent directing effects of the substituents.

  • Directed ortho-Metalation (DoM): A powerful strategy that utilizes a directing group to achieve exclusive ortho-functionalization.

  • Transition-Metal-Catalyzed C-H Functionalization and Cross-Coupling: Modern methods that offer novel regioselectivities, often guided by catalyst-substrate interactions or the inherent reactivity of C-H or C-X bonds.

Electrophilic Aromatic Substitution: Harnessing Inherent Directing Effects

Electrophilic aromatic substitution is the quintessential method for modifying aromatic rings. The regioselectivity is dictated by the electronic nature of the substituents already present on the ring, which either activate or deactivate the ring towards electrophilic attack and direct the incoming electrophile to specific positions.

The Guiding Principles: Activating vs. Deactivating Groups

Substituents influence the reaction rate and regioselectivity by either donating or withdrawing electron density from the aromatic ring.[1]

  • Activating Groups (Electron-Donating Groups - EDGs): These groups increase the electron density of the ring, making it more nucleophilic and thus more reactive towards electrophiles. They stabilize the positively charged intermediate (the arenium ion) through resonance or inductive effects. EDGs are ortho, para-directors.[2] Examples include:

    • Strongly Activating: -NH₂, -NHR, -NR₂, -OH, -OR

    • Moderately Activating: -NHCOR, -OCOR

    • Weakly Activating: -Alkyl, -Aryl

  • Deactivating Groups (Electron-Withdrawing Groups - EWGs): These groups decrease the electron density of the ring, making it less nucleophilic and less reactive. They destabilize the arenium ion. Most EWGs are meta-directors.[3] Examples include:

    • Strongly Deactivating: -NO₂, -NR₃⁺, -CF₃, -CCl₃

    • Moderately Deactivating: -CN, -SO₃H, -CO₂H, -CO₂R, -CHO, -COR

    • Weakly Deactivating (but ortho, para-directing): -F, -Cl, -Br, -I

The unique case of halogens, which are deactivating due to their strong inductive effect but ortho, para-directing because of their ability to donate a lone pair of electrons through resonance, is a crucial exception to the general trend.[4]

Navigating Polysubstituted Systems: Additivity and Competition

When multiple substituents are present, the regiochemical outcome is determined by their combined effects. Three general rules apply:[2][5]

  • Reinforcing Effects: If the directing effects of the groups coincide, the outcome is predictable. For instance, in p-nitrotoluene, the methyl group directs ortho to itself, and the nitro group directs meta to itself, both pointing to the same positions.[5]

  • Opposing Effects: When directing effects conflict, the most powerful activating group dictates the primary site of substitution. However, mixtures of products are common. For example, in the bromination of p-methylphenol, the hydroxyl group is a much stronger activator than the methyl group, leading primarily to substitution ortho to the -OH group.[2][5]

  • Steric Hindrance: Substitution is disfavored at a position located between two substituents in a meta relationship due to steric hindrance.[5]

dot graph TD { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=12, fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

} caption { label = "Decision workflow for EAS on disubstituted benzenes."; fontname = "Arial"; fontsize = 10; } enddot Figure 1. Decision workflow for predicting the major product in the electrophilic aromatic substitution of a disubstituted benzene.

Experimental Comparison: Nitration of Xylene Isomers

The nitration of xylene isomers provides a clear example of how substituent placement affects regioselectivity.

Starting MaterialMajor Product(s)Minor Product(s)Rationale
o-Xylene3-Nitro-o-xylene, 4-Nitro-o-xylene-Both methyl groups activate the available positions. Position 4 is less sterically hindered than position 3.
m-Xylene4-Nitro-m-xylene2-Nitro-m-xylenePosition 4 is activated by both methyl groups and is sterically accessible. Position 2 is sterically hindered by two adjacent methyl groups.
p-Xylene2-Nitro-p-xylene-All available positions are equivalent and activated by one methyl group and ortho to the other.

Table 1. Regioselectivity in the nitration of xylene isomers.

Representative Protocol: Friedel-Crafts Acylation of ortho-Xylene

This protocol details the acylation of o-xylene, a reaction that must consider the directing effects of two activating alkyl groups.

Objective: To synthesize 3,4-dimethylacetophenone and 2,3-dimethylacetophenone.

Reagents:

  • ortho-Xylene

  • Acetyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Dichloromethane (DCM), anhydrous

  • Hydrochloric acid, concentrated

  • Ice

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (e.g., a bubbler). Maintain an inert atmosphere (e.g., nitrogen or argon).

  • Catalyst Suspension: In the flask, suspend anhydrous AlCl₃ (1.1 equivalents) in anhydrous DCM. Cool the suspension to 0 °C in an ice bath.

  • Reagent Addition: Add acetyl chloride (1.0 equivalent) dropwise to the stirred AlCl₃ suspension.

  • Substrate Addition: After the addition of acetyl chloride is complete, add a solution of o-xylene (1.0 equivalent) in anhydrous DCM dropwise via the dropping funnel over 30 minutes, maintaining the temperature at 0 °C.

  • Reaction: After the addition, allow the reaction mixture to warm to room temperature and stir for 1-2 hours. Monitor the reaction progress by TLC.

  • Workup: Carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated HCl to decompose the aluminum chloride complex.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer with DCM (2 x 20 mL).

  • Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography or distillation to separate the isomers.

Directed ortho-Metalation (DoM): A Regiospecific Alternative

Directed ortho-metalation is a powerful strategy that circumvents the statistical mixtures often obtained in EAS. By employing a Directed Metalation Group (DMG), deprotonation with a strong organolithium base occurs exclusively at the ortho position, followed by quenching with an electrophile.[6][7]

The Mechanism of DoM

The DoM process involves two key steps:[6]

  • Coordination and Deprotonation: A heteroatom-containing DMG coordinates to the lithium atom of an organolithium reagent (e.g., n-BuLi, s-BuLi). This coordination brings the base into proximity with an ortho C-H bond, increasing its kinetic acidity and leading to selective deprotonation to form an aryllithium intermediate.[8]

  • Electrophilic Quench: The highly nucleophilic aryllithium intermediate reacts with a wide range of electrophiles to form the ortho-substituted product.

dot graph G { layout=dot; rankdir=LR; node [shape=plaintext, fontname="Arial"]; edge [fontname="Arial", fontsize=10];

} caption { label = "Simplified workflow of Directed ortho-Metalation."; fontname = "Arial"; fontsize = 10; } enddot Figure 2. A schematic representation of the Directed ortho-Metalation (DoM) process.

Hierarchy of Directed Metalation Groups

The efficacy of DMGs varies. A well-established hierarchy helps in predicting which group will control the site of metalation in a polysubstituted system.[8]

Strongest >------------------------------------------------> Weakest

-CONR₂ > -OCONR₂ > -SO₂NR₂ > -CH₂NR₂ > -OMe > -F

Comparison: DoM vs. EAS for Anisole Derivatives

Let's consider the functionalization of a dimethoxybenzene.

SubstrateMethodReagentsProductRegioselectivity
1,3-DimethoxybenzeneEAS (Nitration)HNO₃, H₂SO₄1,3-Dimethoxy-4-nitrobenzeneHigh (Position 4 is activated by both -OMe groups)
1,3-DimethoxybenzeneDoM1. s-BuLi, TMEDA2. CO₂3. H₃O⁺2,4-Dimethoxybenzoic acidExclusive ortho to one -OMe and para to the other.

Table 2. Comparison of regiochemical outcomes for the functionalization of 1,3-dimethoxybenzene via EAS and DoM.

Representative Protocol: ortho-Metalation of 1,2,3-Trimethoxybenzene

Objective: To synthesize 2,3,4-trimethoxybenzoic acid via regioselective lithiation and carboxylation.

Reagents:

  • 1,2,3-Trimethoxybenzene

  • sec-Butyllithium (s-BuLi) in cyclohexane

  • N,N,N',N'-Tetramethylethylenediamine (TMEDA)

  • Anhydrous tetrahydrofuran (THF)

  • Dry ice (solid CO₂)

  • Diethyl ether

  • Hydrochloric acid (1 M)

Procedure:

  • Setup: Under an inert atmosphere, add 1,2,3-trimethoxybenzene (1.0 equivalent) and anhydrous THF to a flame-dried flask. Cool the solution to -78 °C using a dry ice/acetone bath.

  • Base Addition: Add TMEDA (1.2 equivalents) followed by the dropwise addition of s-BuLi (1.2 equivalents). Stir the resulting solution at -78 °C for 1 hour.

  • Carboxylation: Quench the reaction by carefully adding crushed dry ice in portions. Allow the mixture to slowly warm to room temperature.

  • Workup: Add water to the reaction mixture and transfer to a separatory funnel. Wash the aqueous layer with diethyl ether to remove any unreacted starting material.

  • Acidification: Acidify the aqueous layer to pH 1-2 with 1 M HCl.

  • Extraction: Extract the acidified aqueous layer with diethyl ether (3 x 30 mL).

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Recrystallize the crude solid from a suitable solvent system (e.g., ethyl acetate/hexanes) to obtain pure 2,3,4-trimethoxybenzoic acid.

Transition-Metal-Catalyzed C-H Functionalization and Cross-Coupling

Modern synthetic chemistry has seen a surge in the development of transition-metal-catalyzed reactions that forge new C-C and C-heteroatom bonds with high regioselectivity. These methods can often provide access to isomers that are difficult to obtain via classical EAS or DoM.

Regioselective C-H Borylation

Iridium-catalyzed C-H borylation has emerged as a powerful tool for the regioselective functionalization of arenes. The regioselectivity is often governed by steric effects, with borylation occurring at the least hindered C-H bond.[9][10] This provides a complementary strategy to the electronically controlled EAS and the coordinating-group-dependent DoM. For example, the borylation of meta-xylene with an iridium catalyst typically yields the 1,3-dimethyl-5-borylbenzene as the major product, a substitution pattern not easily achieved by other means.[11]

Regioselective Cross-Coupling of Dihaloarenes

For substrates bearing multiple identical halogen atoms, regioselective cross-coupling presents a significant challenge. However, by carefully tuning the catalyst, ligands, and reaction conditions, selective functionalization can be achieved. For instance, in the Sonogashira coupling of diiodobenzenes, the reaction can often be controlled to favor mono-alkynylation at the less sterically hindered or more electronically activated position.[12][13]

Comparison of Strategies for a Dihaloarene
SubstrateMethodReagentsMajor ProductRegioselectivity
2,4-DibromotolueneSuzuki CouplingPhenylboronic acid, Pd(PPh₃)₄, K₂CO₃4-Bromo-2-phenyltolueneHigh selectivity for coupling at the more reactive C-Br bond ortho to the methyl group.
2,4-DibromotolueneDoM (hypothetical)1. n-BuLi2. E⁺Complex mixture/reaction at bromineMetal-halogen exchange would likely dominate over C-H deprotonation.

Table 3. Comparison of potential functionalization strategies for 2,4-dibromotoluene.

Representative Protocol: Regioselective Suzuki Coupling of 2,4-Dibromotoluene

Objective: To selectively synthesize 4-bromo-2-phenyltoluene.

Reagents:

  • 2,4-Dibromotoluene

  • Phenylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Water

  • Ethyl acetate

  • Brine

Procedure:

  • Setup: To an oven-dried Schlenk flask, add 2,4-dibromotoluene (1.0 equivalent), phenylboronic acid (1.2 equivalents), and K₂CO₃ (2.0 equivalents).

  • Catalyst Addition: Add Pd(PPh₃)₄ (3 mol%).

  • Solvent Addition: Evacuate and backfill the flask with argon three times. Add a degassed mixture of toluene and water (e.g., 4:1 v/v) via syringe.

  • Reaction: Heat the reaction mixture to 90 °C and stir for 12 hours under argon.

  • Workup: After cooling to room temperature, dilute the mixture with ethyl acetate. Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Conclusion: A Strategic Approach to Regiocontrol

The choice of strategy for the regioselective functionalization of a polysubstituted benzene ring depends on the desired substitution pattern and the nature of the substituents already present.

  • Electrophilic Aromatic Substitution is the method of choice when the inherent directing effects of the substituents align to favor the desired isomer. It is often the most straightforward and atom-economical approach.

  • Directed ortho-Metalation offers unparalleled control for the synthesis of ortho-substituted compounds, provided a suitable directing group is present or can be installed.

  • Transition-Metal-Catalyzed C-H Functionalization and Cross-Coupling provide access to a broader range of isomers, particularly those that are difficult to obtain through traditional methods. These reactions often exhibit regioselectivity based on steric factors or unique catalyst-substrate interactions.

By understanding the mechanisms, advantages, and limitations of each of these powerful strategies, researchers can design more efficient and elegant syntheses of complex aromatic molecules.

References

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Safety Operating Guide

A Comprehensive Guide to Personal Protective Equipment for Handling 5-Bromo-1,3-difluoro-2-(propan-2-yloxy)benzene

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety protocols and logistical information for the handling and disposal of 5-Bromo-1,3-difluoro-2-(propan-2-yloxy)benzene (CAS No. 1309933-98-9).[1] As the toxicological properties of this specific compound have not been fully investigated, these recommendations are grounded in a precautionary principle, drawing from the known hazards of structurally similar halogenated aromatic compounds.[2][3][4] This document is intended for researchers, scientists, and drug development professionals.

Hazard Analysis: An Inference-Based Approach

Due to the limited availability of a specific Safety Data Sheet (SDS), a risk assessment must be inferred from the compound's constituent chemical features. This molecule is a substituted benzene ring, a class of compounds that requires careful handling.[5]

  • Halogenated Benzene Core: The presence of bromine and fluorine atoms on the aromatic ring is significant. Halogenated aromatic compounds can exhibit moderate to high toxicity, may cause skin and eye irritation, and can be harmful if inhaled, swallowed, or absorbed through the skin.[3][4][6][7] For instance, related compounds like 1-Bromo-3,5-difluorobenzene are classified as skin irritants (Category 2).[2]

  • Ether Linkage: The isopropoxy group classifies this molecule as an ether. While aromatic ethers are generally less prone to forming explosive peroxides than alkyl ethers, this potential should not be entirely dismissed, especially under prolonged storage after opening.

  • Aquatic Toxicity: Many halogenated organic compounds are noted for their environmental persistence and toxicity to aquatic life.[2]

Given these structural alerts, this compound should be handled as a hazardous substance with the potential to cause skin, eye, and respiratory irritation, and with unknown long-term toxicological effects.

Personal Protective Equipment (PPE): A Multi-Layered Defense

A robust PPE strategy is critical. The selection of PPE should be based on a task-specific risk assessment. Below is a summary of recommended protection levels.

Task Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Weighing/Transfer (Low Dust/Aerosol Risk) Chemical Splash GogglesNitrile Gloves (Double-gloved recommended)Flame-Resistant Lab CoatNot typically required if in a fume hood
Solution Preparation/Reaction Workup Chemical Splash Goggles & Face ShieldNitrile or Neoprene GlovesFlame-Resistant Lab Coat & Chemical-Resistant ApronRecommended if splashes or aerosols are likely
Large-Scale Operations (>5g) Chemical Splash Goggles & Face ShieldViton or Silver Shield Gloves over NitrileChemical-Resistant Suit or CoverallsRequired; consult EHS for respirator selection
Spill Cleanup Chemical Splash Goggles & Face ShieldHeavy-duty Chemical-Resistant Gloves (e.g., Viton, Silver Shield)Chemical-Resistant Suit or CoverallsAir-Purifying Respirator with Organic Vapor Cartridge
Eye and Face Protection

Standard safety glasses are insufficient as they do not protect from splashes or vapors.[8]

  • Chemical Splash Goggles: Must be worn for all handling procedures. Goggles provide a seal around the eyes, offering protection from splashes from any direction.[8]

  • Face Shield: A face shield, worn over chemical splash goggles, is required when there is a significant risk of splashing, such as during solution transfers, reaction quenching, or when working with larger quantities.

Hand Protection

Disposable nitrile gloves are suitable for incidental contact, but their limitations must be understood.[8][9]

  • Glove Selection: For incidental contact, nitrile gloves provide adequate protection. However, for prolonged handling or immersion, more robust gloves are necessary. Viton® or Silver Shield® gloves offer superior resistance to aromatic and chlorinated solvents.[8] Always consult the glove manufacturer's compatibility charts for specific guidance on halogenated aromatic compounds.

  • Proper Technique: Double-gloving can provide an additional layer of safety. Always inspect gloves for tears or punctures before use. Use proper glove removal techniques to avoid contaminating your skin. Contaminated gloves should be disposed of as hazardous waste.

Body Protection
  • Lab Coat: A flame-resistant lab coat is mandatory.

  • Chemical-Resistant Apron: An apron made of a chemically impervious material should be worn over the lab coat during procedures with a high splash potential.

  • Footwear: Closed-toe shoes are required at all times in the laboratory.

Respiratory Protection

All work with this compound must be conducted in a certified chemical fume hood to minimize inhalation exposure. If procedures have a high potential for generating aerosols or dust and cannot be contained within a fume hood, respiratory protection is necessary. A full-face or half-mask air-purifying respirator with organic vapor cartridges may be required.[10][11] All respirator use must comply with your institution's respiratory protection program, which includes fit-testing and training.

Operational and Disposal Plans

Engineering Controls
  • Chemical Fume Hood: Use a properly functioning chemical fume hood for all manipulations of this compound.

  • Safety Shower and Eyewash Station: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.[4]

Emergency Procedures
  • Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention.[2]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2][6]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[6]

  • Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.[2]

  • Spill: Evacuate the area. Wear appropriate PPE, including respiratory protection. Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for hazardous waste disposal.[3]

Waste Disposal

All waste containing this compound, including contaminated gloves, absorbent materials, and empty containers, must be disposed of as hazardous chemical waste.[3] Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of this chemical down the drain.[3]

Workflow for PPE Selection

The following diagram outlines the decision-making process for selecting the appropriate level of PPE.

PPE_Selection_Workflow start Start: Task Involving 5-Bromo-1,3-difluoro-2- (propan-2-yloxy)benzene fume_hood Is the task performed in a certified chemical fume hood? start->fume_hood weighing Task: Weighing solid or small volume transfer (<10 mL) fume_hood->weighing Yes stop_work STOP WORK Consult EHS Do not proceed fume_hood->stop_work No solution_prep Task: Solution prep, reaction workup, or chromatography? weighing->solution_prep No ppe_level_1 Standard PPE: - Chemical Splash Goggles - Nitrile Gloves (Double) - Lab Coat weighing->ppe_level_1 Yes spill_cleanup Task: Spill Cleanup or large scale (>5g)? solution_prep->spill_cleanup No ppe_level_2 Enhanced PPE: - Goggles + Face Shield - Nitrile/Neoprene Gloves - Lab Coat + Apron solution_prep->ppe_level_2 Yes ppe_level_3 Maximum PPE: - Goggles + Face Shield - Heavy-Duty Gloves - Chemical Suit - Respirator spill_cleanup->ppe_level_3 Yes

Caption: PPE Selection Workflow Diagram.

References

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  • United States Environmental Protection Agency. Personal Protective Equipment. Available from: [Link]

  • National Center for Biotechnology Information. 5-Bromo-1,3-difluoro-2-(propan-2-yl)benzene. PubChem Compound Summary for CID 58602801. Available from: [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.